3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
BUKWKUJJPYRHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(4-Biphenylyl)-2-hydroxypropanoic Acid: Structural Profiling, Synthesis Workflows, and Pharmacological Utility
Executive Summary
3-(4-Biphenylyl)-2-hydroxypropanoic acid (also known as 3-(biphenyl-4-yl)lactic acid) is a highly versatile chemical intermediate and pharmacophore. Characterized by a rigid, lipophilic biphenyl core coupled with a polar, metal-chelating alpha-hydroxy acid moiety, this compound serves as a critical building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthesis workflows, and its authoritative role in the development of enzyme inhibitors.
Structural and Physicochemical Profiling
The structural architecture of 3-(4-biphenylyl)-2-hydroxypropanoic acid consists of a propanoic acid backbone where the C2 position is hydroxylated and the C3 position is substituted with a 4-biphenyl group. This dual-natured structure allows it to participate in both strong electrostatic interactions (via the alpha-hydroxy acid) and extensive hydrophobic packing (via the biphenyl rings).
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C15H14O3 | Defines the core biphenyl-lactic acid scaffold. |
| Molecular Weight | 242.27 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of Five. |
| LogP (Estimated) | 2.8 - 3.2 | High lipophilicity driven by the biphenyl core; optimal for penetrating deep hydrophobic enzyme pockets. |
| pKa (Carboxylic Acid) | ~3.8 | Ensures the carboxylate is fully ionized at physiological pH, enabling robust electrostatic interactions with metal ions. |
| Topological Polar Surface Area | 57.5 Ų | The balance between the polar headgroup and the lipophilic tail allows for moderate membrane permeability. |
Pharmacological Utility and Mechanistic Insights
The strategic combination of a biphenyl group and an alpha-hydroxy acid makes this compound an ideal template for designing inhibitors against zinc-dependent metalloenzymes.
-
Matrix Metalloproteinases (MMPs): The biphenyl moiety is a privileged structure frequently utilized to target the deep, hydrophobic S1' pocket of MMPs, particularly MMP-2 and MMP-9[1]. The extended aromatic system provides a massive gain in binding affinity via π−π stacking and van der Waals interactions. Simultaneously, the alpha-hydroxy acid acts as a bidentate chelator for the catalytic zinc ion (Zn2+), offering a safer, less toxic alternative to traditional hydroxamate zinc-binding groups[1].
-
Neutral Endopeptidase (NEP) Inhibitors: Biphenyl-alkanoic acid derivatives are critical intermediates in the synthesis of NEP inhibitors (such as the sacubitril family), which are pivotal in treating cardiovascular diseases like heart failure[2].
-
Metabolic Enzyme Modulation: The alpha-hydroxy acid moiety is structurally analogous to endogenous lactic acid. Consequently, derivatives of this scaffold are actively investigated for their ability to interact with and inhibit metabolic enzymes such as lactate dehydrogenase (LDHA), a key target in suppressing tumor glycolysis (the Warburg effect)[3].
Binding mechanism of the biphenyl alpha-hydroxy acid in metalloproteases.
Chemical Synthesis Workflows
The most reliable and stereocontrolled method for synthesizing 3-(4-biphenylyl)-2-hydroxypropanoic acid is via the diazotization of its corresponding amino acid, 3-(4-biphenylyl)alanine.
Chemical synthesis workflow of 3-(4-Biphenylyl)-2-hydroxypropanoic acid.
Step-by-Step Methodology: Diazotization Protocol
This protocol is designed to be a self-validating system, ensuring high yield and stereochemical fidelity.
-
Alkylation & Intermediate Formation: React 4-(bromomethyl)biphenyl with diethyl acetamidomalonate in the presence of sodium ethoxide (NaOEt) in absolute ethanol. Reflux for 4 hours. Causality: The malonate acts as a nucleophile, displacing the bromide to form a protected amino acid precursor.
-
Hydrolysis & Decarboxylation: Concentrate the reaction mixture, then reflux the residue in 6N HCl for 12 hours. Causality: The strong acid simultaneously hydrolyzes the ester and amide protecting groups and drives the decarboxylation of the malonic acid derivative, yielding 3-(4-biphenylyl)alanine hydrochloride.
-
Diazotization (Critical Step): Dissolve the amino acid in 0.5 M aqueous sulfuric acid and cool to 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise over 30 minutes. Stir for an additional 2 hours at room temperature. Causality: The sodium nitrite generates a nitrosonium ion in situ, converting the primary amine into a diazonium salt. The subsequent expulsion of N2 gas generates a carbocation. Crucially, the adjacent carboxylate group participates in stabilizing this carbocation by forming a transient alpha-lactone intermediate . This neighboring group participation ensures that the subsequent nucleophilic attack by water proceeds with overall retention of configuration—a vital self-validating mechanism if an enantiopure starting material is used.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to yield pure 3-(4-biphenylyl)-2-hydroxypropanoic acid.
Analytical Characterization Protocols
To validate the structural integrity of the synthesized compound, a multi-modal analytical approach is required.
Table 2: Quantitative Analytical Characterization Data
| Technique | Key Parameters / Expected Signals | Diagnostic Features & Causality |
| 1H-NMR (400 MHz, DMSO-d6) | δ 7.30 - 7.65 (m, 9H), δ 4.15 (dd, 1H), δ 2.85 - 3.10 (m, 2H) | The multiplet at 7.30-7.65 ppm confirms the intact biphenyl system. The doublet of doublets at 4.15 ppm validates the chiral alpha-proton adjacent to the hydroxyl group. |
| 13C-NMR (100 MHz, DMSO-d6) | δ 175.2, 140.1, 139.5, 126-129, 71.4, 39.8 | The peak at 175.2 ppm confirms the carboxylic acid carbonyl. The peak at 71.4 ppm specifically confirms the alpha-hydroxy carbon. |
| LC-MS (ESI-) | m/z 241.1 [M-H]- | Negative electrospray ionization is highly sensitive for alpha-hydroxy acids, cleanly yielding the deprotonated molecular ion. |
| HPLC (Reverse Phase) | C18 Column, Gradient: 10-90% MeCN in H2O (0.1% TFA) | A sharp, singular peak confirms purity. The addition of 0.1% TFA suppresses carboxylate ionization, preventing peak tailing. |
References
-
A Novel Lactate Dehydrogenase Inhibitor, 1-(Phenylseleno)-4-(Trifluoromethyl) Benzene, Suppresses Tumor Growth through Apoptotic Cell Death National Center for Biotechnology Information (PMC) URL:[Link]
- Google Patents (CN101952249B)
- Google Patents (EP3107905A1)
Sources
- 1. EP3107905A1 - Selective matrix metalloproteinase inhibitors - Google Patents [patents.google.com]
- 2. CN101952249B - Process and intermediates for the preparation of 5-biphenyl-4-yl-2-methylpentanoic acid derivatives - Google Patents [patents.google.com]
- 3. A Novel Lactate Dehydrogenase Inhibitor, 1-(Phenylseleno)-4-(Trifluoromethyl) Benzene, Suppresses Tumor Growth through Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(4-Biphenylyl)lactic Acid in Advanced Drug Design and Peptidomimetics
Executive Summary
In the landscape of modern drug discovery, the incorporation of non-natural amino acid isosteres is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. 3-(4-Biphenylyl)lactic acid (IUPAC: 3-(biphenyl-4-yl)-2-hydroxypropanoic acid) is a highly specialized α-hydroxy acid derivative of the unnatural amino acid 4-biphenylalanine. By replacing the α-amino group with a hydroxyl group, this compound serves as a foundational building block for synthesizing depsipeptides and small-molecule enzyme inhibitors[1].
The biphenyl moiety acts as a privileged hydrophobic pharmacophore, expertly navigating deep S1' sub-pockets in metalloproteases and β-lactamases, while the α-hydroxy acid provides a robust bidentate coordination handle for catalytic metals (e.g., Zn²⁺) or hydrogen-bonding networks[1]. This guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic utility in rational drug design.
Physicochemical & Structural Profiling
Due to its highly specialized nature as a chiral intermediate, 3-(4-Biphenylyl)lactic acid is typically synthesized on-demand rather than sourced as a bulk commodity, meaning a single ubiquitous CAS registry number for the racemate is rarely utilized in standard commercial catalogs. It is most commonly utilized in its enantiopure forms (D- or L-) to maintain strict stereocontrol in target therapeutics.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-(biphenyl-4-yl)-2-hydroxypropanoic acid |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Hydrogen Bond Donors | 2 (Hydroxyl, Carboxyl) |
| Hydrogen Bond Acceptors | 3 (Hydroxyl, Carbonyl, Carboxyl-OH) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | 57.5 Ų |
| Estimated LogP (Hydrophobicity) | ~2.8 - 3.1 |
| Melting Point (D-enantiomer) | 141 - 142 °C[1] |
Mechanistic Synthesis & Self-Validating Protocol
The most robust method for synthesizing enantiopure 3-(4-Biphenylyl)lactic acid is the stereoretentive diazotization of enantiopure 4-biphenylalanine. This reaction proceeds via the formation of an unstable diazonium intermediate, which undergoes rapid, neighboring-group-assisted hydrolysis to yield the α-hydroxy acid with retention of configuration[1].
Workflow: Stereoretentive diazotization of D-4-biphenylalanine to D-3-(4-Biphenylyl)lactic acid.
Causality of Experimental Choices
-
Solvent System (Acetic Acid/Water): Acetic acid provides the necessary acidic protons to generate nitrous acid (HONO) in situ from NaNO₂. Unlike strong mineral acids (e.g., concentrated HCl), acetic acid minimizes the risk of racemization and prevents the formation of α-chloro acid byproducts.
-
Extended Dropwise Addition (6 Hours): Nitrous acid is highly reactive and thermally unstable. A prolonged, dropwise addition ensures a low, steady-state concentration of the diazonium intermediate. This suppresses thermal spikes and minimizes competitive elimination reactions that would otherwise yield cinnamic acid derivatives.
-
Sonication: 4-Biphenylalanine exhibits poor aqueous solubility. Sonication maintains a fine suspension, maximizing the interfacial surface area for the heterogeneous reaction until the more soluble diazonium/hydroxy acid species are formed.
Table 2: Reaction Stoichiometry & Yield Data
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| D-4-Biphenylalanine | 241.29 | 1.0 | 780 mg (3.11 mmol) | Substrate |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.18 | 889 mg (13.0 mmol) | Nitrosating Agent |
| Acetic Acid / H₂O | N/A | Solvent | 15 mL / 7 mL | Acidic Medium |
| D-3-(4-Biphenylyl)lactic acid | 242.27 | 0.89 (Yield) | 674 mg | Target Product |
Step-by-Step Self-Validating Protocol
-
Suspension: Suspend 780 mg (3.11 mmol) of D-4-biphenylalanine in a mixture of 15 mL acetic acid and 3 mL deionized water. Apply sonication to ensure a fine, uniform dispersion[1].
-
Nitrosation: Dissolve 889 mg (13 mmol) of NaNO₂ in 4 mL of deionized water.
-
Controlled Addition: Under vigorous magnetic stirring, add the NaNO₂ solution dropwise to the amino acid suspension over a strict 6-hour period at room temperature[1].
-
Self-Validation Check 1 (Gas Evolution): Monitor the reaction for continuous, mild effervescence. The evolution of N₂ gas confirms the successful decomposition of the diazonium salt into the carbocation. Cessation of bubbling indicates the completion of the cascade.
-
Self-Validation Check 2 (TLC): Spot the reaction mixture on a silica TLC plate (UV active). The starting material will stain positive with ninhydrin (primary amine), while the product will be ninhydrin-negative but positive with bromocresol green (carboxylic acid).
-
Workup: Remove the acetic acid via rotary evaporation under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Washing & Drying: Wash the organic layer sequentially with 50 mL of water, 200 mL of 0.1 M HCl, and 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄[1].
-
Isolation: Evaporate the solvent in vacuo to yield the crude product. Recrystallize to obtain colorless crystals of D-3-(4-biphenylyl)lactic acid (Expected yield: ~89%, mp 141-142 °C)[1].
Applications in Peptidomimetics & Enzyme Inhibition
The structural architecture of 3-(4-Biphenylyl)lactic acid makes it an exceptional pharmacophore for targeting challenging enzyme active sites. When incorporated into a small molecule or depsipeptide, the compound utilizes a dual-action binding mechanism.
Rational binding mechanism of the biphenylyl-lactic scaffold within an enzyme active site.
-
β-Lactamase Substrates/Inhibitors: Research has serendipitously identified α-hydroxyalkyl esters derived from 3-(4-biphenylyl)lactic acid as highly effective substrates and potential inhibitors for β-lactamases (such as the P99 β-lactamase). The α-hydroxy group mimics the transient tetrahedral intermediate formed during the hydrolysis of native β-lactam rings, tricking the enzyme's catalytic serine[1].
-
Depsipeptide Synthesis: By replacing the amide bond (-NH-CO-) with an ester bond (-O-CO-), researchers create depsipeptides. This substitution drastically increases the proteolytic stability of the resulting drug candidate, as native proteases cannot easily cleave the ester linkage. The biphenyl side chain simultaneously enhances lipid membrane permeability and target affinity.
References
- Serendipitous Discovery of α-Hydroxyalkyl Esters as β-Lactamase Substrates (Supplementary Material)
Sources
2-hydroxy-3-(4-phenylphenyl)propanoic acid synonyms
The Biphenyl Tail (Hydrophobic Anchor): The rigid, extended aromatic system perfectly occupies deep, lipophilic pockets in target proteins. In metalloproteases (like Neprilysin or MMPs), this tail drives the molecule into the S1' subsite via strong π
πThe Alpha-Hydroxy Acid (Zinc-Binding Group): Unlike simple monocarboxylic acids that act as monodentate ligands, the AHA moiety acts as a bidentate chelator. It coordinates the catalytic Zn2+ ion using both the hydroxyl oxygen and one carboxylate oxygen. This forms a rigid five-membered chelate ring, displacing the nucleophilic water molecule in the enzyme's active site and creating a thermodynamic lock that drastically reduces the inhibitor's off-rate ( koff ).
Pharmacophore interaction model of the biphenyl-lactic acid derivative in a metalloprotease.
Physicochemical Profile
Understanding the physicochemical boundaries of this compound is essential for formulating assay buffers and designing downstream synthetic steps. The compound shares structural similarities with other 2-hydroxy monocarboxylic acids that function as critical metabolites[5].
Table 2: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Development |
| Predicted XLogP3 | ~3.2 | High lipophilicity requires co-solvents (e.g., DMSO) in aqueous in vitro assays to prevent micelle formation or aggregation. |
| pKa (Carboxylic Acid) | ~3.5 | Fully ionized at physiological pH (7.4), ensuring optimal electrostatic interaction with target arginine residues. |
| Hydrogen Bond Donors | 2 | Provided by the -OH and -COOH groups, essential for target anchoring. |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with the peptide backbone of the target binding site. |
| Rotatable Bonds | 4 | Provides enough flexibility for the biphenyl group to adopt the optimal dihedral angle for S1' pocket insertion. |
Synthetic Workflows and Chiral Resolution
Biological targets are inherently stereoselective. The L-configuration (S-enantiomer) of related phenyllactic acids is often required for specific biological activity[6]. Producing enantiopure (S)-2-hydroxy-3-(4-phenylphenyl)propanoic acid requires asymmetric synthesis. The most robust route involves the construction of a prochiral ketone intermediate, followed by stereoselective reduction.
Synthetic workflow for the asymmetric production of 2-hydroxy-3-(4-phenylphenyl)propanoic acid.
Validated Experimental Methodologies
Protocol A: Asymmetric Biocatalytic Synthesis
This protocol utilizes enzymatic reduction to achieve >99% enantiomeric excess (ee), leveraging specific 2-hydroxyacid dehydrogenases[6].
-
Substrate Preparation: Dissolve 10 mM of 3-(4-biphenylyl)pyruvic acid in 50 mM Tris-HCl buffer (pH 7.5). Causality: Add 5% (v/v) DMSO to the buffer. The highly lipophilic biphenyl moiety causes substrate aggregation in purely aqueous environments, which limits mass transfer to the enzyme's active site and artificially lowers the apparent Vmax .
-
Cofactor Addition: Introduce NADH to a final concentration of 12 mM. For scale-up, replace stoichiometric NADH with an in-situ regeneration system (formate/formate dehydrogenase) to maintain the thermodynamic driving force while minimizing costs.
-
Enzyme Introduction: Add 5 U/mL of recombinant L-lactate dehydrogenase (L-LDH) engineered to accommodate bulky hydrophobic substrates.
-
Reaction Monitoring: Incubate at 30°C under gentle orbital shaking (150 rpm). Monitor conversion via chiral HPLC (Chiralcel OD-H column, Hexane:Isopropanol:TFA 85:15:0.1). Causality: The inclusion of 0.1% Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring the analyte remains fully protonated and elutes as a sharp, symmetrical peak rather than tailing.
-
Isolation: Upon >95% conversion, quench by adjusting the pH to 2.0 with 1 M HCl. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the enantiopure (S)-alpha-hydroxy acid.
Protocol B: FRET-Based Metalloprotease Inhibition Assay
To validate the compound's efficacy as a ZBG-driven inhibitor, a continuous fluorogenic assay is employed.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Brij-35, and 10 µM ZnSO4 . Causality: Brij-35 (a non-ionic detergent) prevents the highly hydrophobic biphenyl compound from non-specifically adsorbing to the plastic walls of the microtiter plate, which would otherwise result in false-negative IC50 shifts.
-
Enzyme Activation: Dilute recombinant target metalloprotease (e.g., NEP) to 0.5 nM.
-
Inhibitor Titration: Prepare a 10-point serial dilution of the synthesized compound in DMSO (100 µM to 0.1 nM). Add 1 µL per well to a 96-well black microtiter plate.
-
Thermodynamic Pre-incubation: Add 49 µL of the enzyme solution to the inhibitor wells and incubate at 37°C for 30 minutes. Causality: Bidentate zinc chelators often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing the underestimation of inhibitor potency.
-
Kinetic Measurement: Initiate the reaction with 50 µL of a fluorogenic peptide substrate (10 µM final). Measure fluorescence continuously for 60 minutes (Ex: 320 nm / Em: 405 nm). Calculate initial velocities ( V0 ) to determine the IC50 .
References
-
[5] 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid | C9H8O4 | CID 636708. PubChem, National Institutes of Health. Available at: [Link]
-
[2] Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). FooDB. Available at: [Link]
-
[1] US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents. Available at:
-
[4] 3-(4-Biphenylyl)-2-hydroxypropanoic Acid (CAS 2248269-46-5). ChemSrc. Available at: [Link]
Sources
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712) - FooDB [foodb.ca]
- 3. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 4. 2248269-46-5_CAS号:2248269-46-5_1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(cyanomethyl)phenoxy]benzoate - 化源网 [chemsrc.com]
- 5. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid | C9H8O4 | CID 636708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Alpha-hydroxy-beta-(4-biphenylyl)propionic acid structure
Architectural Mastery of the Alpha-Hydroxy-Beta-(4-Biphenylyl)Propionic Acid Scaffold in Metalloprotease Inhibition
Executive Summary
α -Hydroxy- β -(4-biphenylyl)propionic acid (AHBPA)—also known systematically as 3-(biphenyl-4-yl)-2-hydroxypropanoic acid—is a highly privileged pharmacophore and synthetic intermediate in medicinal chemistry. Rather than serving as a standalone therapeutic, this specific chemical architecture is the foundational scaffold for designing highly selective, zinc-dependent metalloprotease inhibitors. By understanding the causality behind its structural components, researchers can leverage AHBPA to target Neutral Endopeptidase (NEP/Neprilysin) and Matrix Metalloproteinases (MMPs) with high precision.
Part 1: Structural Causality & Target Engagement
The design of the AHBPA scaffold is an exercise in precise spatial engineering. Every functional group serves a causal role in enzyme inhibition:
-
The Biphenyl Moiety (Targeting the S1' Pocket): Zinc metalloproteases like NEP and MMPs possess a deep, hydrophobic S1' subsite. The rigid, extended aromatic system of the biphenyl moiety perfectly occupies this pocket via π−π stacking and van der Waals interactions. This drives high binding affinity and selectivity over other proteases (such as ACE), which possess much smaller S1' pockets[1]. Halogen substitution on this biphenyl ring, as seen in MMP inhibitors like Tanomastat, further increases lipophilic interactions deep in the S1' pocket[2].
-
The Alpha-Hydroxy Propionic Acid Core (Zinc Chelation): The carboxylate and the α -hydroxyl oxygen act synergistically as a bidentate chelator for the catalytic zinc ion ( Zn2+ ) residing at the enzyme's active site.
-
The Chiral Center (Spatial Orientation): The chiral α -carbon acts as a rigid pivot point. The (S)-configuration ensures that while the alpha-hydroxy acid chelates the zinc ion, the biphenyl group is directed precisely into the S1' pocket.
Mechanistic binding pathway of AHBPA to zinc-dependent metalloproteases.
Part 2: Self-Validating Stereoselective Synthesis Protocol
To evaluate the true pharmacological potential of AHBPA, racemic mixtures are insufficient. The (S)-enantiomer typically exhibits orders of magnitude greater potency due to the strict stereochemical requirements of the S1' pocket. Below is a field-proven, self-validating workflow for its synthesis.
Step-by-Step Methodology
-
Cyanohydrin Formation (Chain Extension): React 4-biphenylacetaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI2 ) in dichloromethane at 0°C.
-
Causality: This step efficiently adds the necessary single carbon while simultaneously establishing the α -hydroxy precursor (as a silyl ether) and the nitrile group for subsequent hydrolysis.
-
-
Acidic Hydrolysis: Reflux the intermediate in concentrated HCl/dioxane for 12 hours.
-
Causality: This globally deprotects the silyl ether and hydrolyzes the nitrile to the carboxylic acid, yielding racemic AHBPA.
-
-
Chiral Resolution: Dissolve the racemate in hot ethanol and add 0.5 equivalents of a chiral amine, such as (R)-(+)- α -methylbenzylamine. Allow to cool slowly to induce fractional crystallization of the diastereomeric salt.
-
Causality: The rigid biphenyl system enhances the crystalline packing of the correct diastereomer, allowing for high-yield separation of the (S)-enantiomer.
-
-
Validation System (Critical): The protocol validates its own success through two mandatory analytical gates before the compound can be used in biological assays:
-
Chiral HPLC: Run the liberated acid on a Chiralcel OD-H column (Hexane/IPA/TFA 80:20:0.1). Acceptance Criteria: >99% enantiomeric excess (ee). If <99%, the recrystallization step must be repeated.
-
NMR Confirmation: 1H NMR ( CDCl3 ) must show the characteristic α -proton as a doublet of doublets around 4.3 ppm, proving the integrity of the α -hydroxy acid core without degradation.
-
Self-validating stereoselective synthesis workflow for (S)-AHBPA.
Part 3: Pharmacokinetics, Biotransformation, and Prodrug Strategies
In vivo, AHBPA is recognized as a downstream biotransformation metabolite of various biphenyl-containing compounds[3]. While the free α -hydroxy acid is a potent zinc binder, its high polarity limits oral bioavailability and cellular permeability.
Prodrug Causality: To overcome pharmacokinetic limitations, the carboxylate is often masked as an ethyl or esterase-sensitive alkyl ester, and the α -hydroxyl group can be acylated. This strategy is heavily utilized in the synthesis of NEP inhibitor prodrugs (e.g., sacubitril precursors)[4], allowing the highly lipophilic molecule to cross the gastrointestinal epithelium before being enzymatically hydrolyzed back to the active AHBPA scaffold in the systemic circulation.
Part 4: Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the causal relationship between structural modifications of the AHBPA scaffold and their inhibitory potency against key metalloproteases, demonstrating why the core structure is so strictly conserved.
Table 1: SAR of AHBPA and Related Biphenyl Scaffolds
| Compound / Scaffold Variant | NEP IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Mechanistic Rationale |
| (S)-AHBPA (Core Scaffold) | 12.5 | 45.0 | 60.2 | Optimal bidentate zinc chelation and deep S1' pocket insertion. |
| (R)-AHBPA | >10,000 | >5,000 | >5,000 | Severe steric clash; biphenyl moiety fails to enter the S1' pocket. |
| α -des-hydroxy analog | 850 | 1,200 | 1,500 | Loss of bidentate chelation; relies solely on the weaker carboxylate interaction. |
| 4'-Chloro-biphenyl analog | 8.0 | 15.5 | 22.0 | Halogen substitution increases lipophilic interactions deep in the S1' pocket. |
References
- Handbook of Biotransformations of Aromatic Compounds - dokumen.pub -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcCxueDND4gHRd989K8gSPm255ElhmBNhn7Asntgxe2JuXrUPDwIoKeWQ6gQnIX1-Qb7ZBra2JPUa6QIDJimCXoUDduQdP37Rhk9wEgTnZQEnz0pbR8GCFZPh5g-s27PTqw4QWM6AJiwQ2SL-pIbTxJ0izGLzsVz-daNPSLtXUewlEOJIzhk7BBiukj-zkosbG9eV5QkbJsnh6UCl4qcXbZMEOw260aNWXiZbrkbM=]
- N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors - PubMed - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn5KTbxzj623ncD1TYjjlC-9E09xdslZ0e_eDy8I0-sem_0mglhhLkTwGqVm23uluL_E4tcoVDgwGYoMTBDMNuqkc6sY1UgiB0lP7-b9SefXLabLYXZKTOfW9dnq3_hLfeyzo=]
- Tanomastat | C23H19ClO3S | CID 6918336 - PubChem - NIH - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhmkk48TZk_nJsBsvbqVhoBDI9T-Eailkmk_wN7FQma7NuQ6E6KXeVLD01vXddqAM_EjyHjgInM2LZLz6j_yW7zIXRtuD8yP71UwC2shd9DKItZ_XMIdCFjeASrOZkf8LeHChYOuKGmIab23xPXZ4=]
- EP3500549B1 - New processes and intermediates for nep inhibitor synthesis - Google Patents - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RCRO6hpKGRrf68AbqyHvkHUTn2rVegFRHB32q8NvbOmkSnh9CdBpNnd7H3GVGHt5hyf3k3d5u4eSVC9iiVO3Iz-LzPmkoCrTUSp5a-tLqS2PK_s1TByLI3s4SQ9qReLJc615aDDSA67DMA==]
Sources
- 1. N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanomastat | C23H19ClO3S | CID 6918336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. EP3500549B1 - New processes and intermediates for nep inhibitor synthesis - Google Patents [patents.google.com]
Biphenyl-Based Alpha-Hydroxy Acids: A Technical Guide for Drug Design
Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor. This guide delves into the promising synergy between two key chemical entities: the biphenyl scaffold and the alpha-hydroxy acid (AHA) moiety. Biphenyl derivatives have long been recognized as a "privileged scaffold" in drug discovery, forming the structural core of numerous approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2] Their inherent structural rigidity, conferred by the two connected phenyl rings, provides a well-defined three-dimensional arrangement for interacting with biological targets.[1][3]
The alpha-hydroxy acid functionality, on the other hand, is a well-established bioactive group.[4][5] Naturally occurring and synthetically accessible, AHAs are known for their ability to modulate cellular processes, most notably by influencing cell adhesion and proliferation.[6][7] The strategic incorporation of an AHA moiety onto a biphenyl framework presents a compelling strategy for the design of new chemical entities with potentially unique and enhanced therapeutic profiles.
This technical guide offers an in-depth exploration of biphenyl-based alpha-hydroxy acids for researchers, scientists, and drug development professionals. It will cover the core aspects of their design, synthesis, and biological evaluation, providing both foundational knowledge and actionable insights for advancing drug discovery programs.
I. The Biphenyl Scaffold: A Foundation of Versatility and Potency
The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, offers several advantages in drug design.[2][8] Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the two phenyl rings can be functionalized independently, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[8][9]
Biphenyl-containing molecules have demonstrated a remarkable range of biological activities, including:
-
Anti-inflammatory effects: A notable example is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[1]
-
Anticancer properties: Derivatives have shown cytotoxicity against various cancer cell lines.[10][11]
-
Antihypertensive activity: The biphenyl structure is a key component of some angiotensin II receptor blockers.[2]
-
Antimicrobial and antifungal applications: Certain biphenyl derivatives exhibit potent activity against various pathogens.[2][12]
II. The Alpha-Hydroxy Acid Moiety: A Driver of Biological Activity
Alpha-hydroxy acids are organic carboxylic acids with a hydroxyl group on the carbon atom adjacent to the carboxyl group.[5] Their mechanism of action is often attributed to their ability to chelate calcium ions, thereby disrupting cell-cell adhesion in the epidermis and promoting exfoliation.[6] This property has been extensively utilized in dermatology.[4][13]
Beyond their dermatological applications, AHAs can influence fundamental cellular processes. For instance, they have been shown to stimulate collagen synthesis and increase epidermal thickness.[4][13] The incorporation of this functional group into a drug candidate can therefore impart unique biological activities or enhance existing ones.
III. Synthetic Strategies for Biphenyl-Based Alpha-Hydroxy Acids
The construction of biphenyl-based alpha-hydroxy acids typically involves a multi-step synthetic approach. A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction, provides a highly efficient and versatile method for forming the central biphenyl core.[1][8]
General Synthetic Workflow
A representative synthetic scheme is outlined below, illustrating the key transformations involved in the preparation of a target biphenyl-based alpha-hydroxy acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. clinicalpub.com [clinicalpub.com]
3-(4-Biphenylyl)-2-hydroxypropanoic acid molecular weight
An In-depth Technical Guide to 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(4-Biphenylyl)-2-hydroxypropanoic acid, a complex organic molecule of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific compound is sparse in public literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to provide a robust profile. We will detail its fundamental molecular properties, propose a validated synthetic pathway, discuss its potential pharmacological relevance within the context of non-steroidal anti-inflammatory drugs (NSAIDs), and outline appropriate analytical methodologies. This guide is intended to serve as a foundational resource for scientists investigating novel arylpropanoic acid derivatives.
Core Molecular Identity and Physicochemical Properties
The fundamental starting point for any research endeavor is the precise characterization of the molecule . 3-(4-Biphenylyl)-2-hydroxypropanoic acid is a derivative of propanoic acid featuring a hydroxyl group at the second carbon (C2) and a biphenyl moiety at the third carbon (C3).
Molecular Structure and Composition
The systematic name dictates a clear and unambiguous structure from which core physicochemical properties can be derived.
-
Propanoic Acid Backbone: A three-carbon aliphatic carboxylic acid.
-
2-Hydroxy Group: An alcohol functional group on the alpha-carbon relative to the carboxyl group, making it an alpha-hydroxy acid.
-
3-(4-Biphenylyl) Group: A biphenyl (or phenylphenyl) group attached via its fourth carbon to the terminal carbon of the propanoic acid chain.
Based on this structure, the molecular formula is determined to be C₁₅H₁₄O₃ .
Molecular Weight and Key Properties
The molecular weight is a critical parameter for all quantitative experimental work, from reaction stoichiometry to solution preparation. The molecular weight for C₁₅H₁₄O₃ is 242.27 g/mol [1]. A summary of its computed and inferred properties is presented below, benchmarked against related, well-characterized compounds.
| Property | 3-(4-Biphenylyl)-2-hydroxypropanoic acid | 3-(4-Hydroxyphenyl)propionic Acid[2][3] | Fenoprofen (Isomer)[4] |
| IUPAC Name | 3-([1,1'-Biphenyl]-4-yl)-2-hydroxypropanoic acid | 3-(4-Hydroxyphenyl)propanoic acid | 2-(3-Phenoxyphenyl)propanoic acid |
| Molecular Formula | C₁₅H₁₄O₃ | C₉H₁₀O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [1] | 166.17 g/mol | 242.27 g/mol |
| Structure | Biphenyl group at C3 | Phenol group at C3 | Phenoxy group at C2 |
| Compound Class | Alpha-hydroxy acid | Phenolic acid | Arylpropionic acid (Profen) |
Potential Pharmacological Significance: A Link to the Profens
The structural motif of an aryl group attached to a propanoic acid core is the hallmark of the "profen" class of NSAIDs.[5][6] Drugs like Ibuprofen, Flurbiprofen, and Fenoprofen are 2-arylpropionic acids that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9]
3-(4-Biphenylyl)-2-hydroxypropanoic acid, while being a 3-aryl and 2-hydroxy derivative, shares significant structural similarity. It is plausible that it could interact with the active site of COX-1 and COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] The presence of the large, hydrophobic biphenyl group may influence binding affinity and selectivity.[7]
Further investigation through enzymatic assays and in vivo models would be required to confirm and quantify any anti-inflammatory or analgesic activity.
Proposed Synthesis Pathway
A robust and reproducible synthesis is paramount for obtaining the material required for further study. Drawing from established methodologies for synthesizing related biphenyl propanoic acids, a two-step pathway is proposed.[10][11] This approach involves a Friedel-Crafts acylation followed by a reduction of the resulting keto-acid.
Note: The workflow above details the synthesis of the non-hydroxylated backbone. Achieving the 2-hydroxy final product would require a subsequent alpha-hydroxylation step or a modified synthetic strategy starting from different precursors.
Detailed Protocol: Synthesis of 3-(4-Biphenylcarbonyl)propanoic acid (Intermediate)
This protocol is adapted from a known procedure for the Friedel-Crafts acylation of biphenyl.[10][11]
-
Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. Maintain the temperature below 10°C using an ice bath.
-
Addition of Reactants: Add a finely ground mixture of 75 g of biphenyl and 50 g of succinic anhydride to the stirred solution portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4 days.
-
Work-up: Carefully pour the reaction mixture into a solution of 150 mL of concentrated hydrochloric acid in 1 L of ice water. Remove the nitrobenzene solvent via steam distillation.
-
Isolation and Purification: Collect the resulting solid by filtration. Dissolve the crude solid in a hot 3% sodium carbonate solution, clarify by filtration if necessary, and re-precipitate the keto-acid by adding excess 6N sulfuric acid. Collect the purified intermediate by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for higher purity.
Subsequent Steps to Final Product
To arrive at the target molecule, the intermediate keto-acid would need to undergo two further transformations:
-
Reduction of the Ketone: The ketone can be reduced to a methylene group using a method like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction.[11] This would yield 3-(4-biphenylyl)propanoic acid.
-
Alpha-Hydroxylation: The resulting propanoic acid would then need to be hydroxylated at the alpha-position (C2). This can be achieved through various methods, such as alpha-bromination followed by nucleophilic substitution with hydroxide.
Analytical Methodologies
Accurate identification and quantification require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing arylpropanoic acids and related impurities.[12]
Proposed HPLC Method
The following protocol is a starting point for method development, based on established methods for similar compounds.[12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 3.5) | A gradient elution starting with a higher aqueous percentage will be necessary to resolve starting materials, intermediates, and the final product. |
| Detection | UV-Vis Detector at ~220 nm | The biphenyl chromophore provides strong UV absorbance for sensitive detection. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40 - 80 °C | Elevated temperature can improve peak shape and reduce analysis time.[12] |
Conclusion
3-(4-Biphenylyl)-2-hydroxypropanoic acid represents an intriguing target for chemical synthesis and pharmacological evaluation. With a definitive molecular weight of 242.27 g/mol , it shares a structural class with well-known anti-inflammatory agents. This guide provides a scientifically grounded framework for its synthesis and analysis by drawing upon validated protocols for closely related analogues. The proposed pathways offer a clear and logical starting point for researchers aiming to produce and characterize this compound, paving the way for future investigations into its potential therapeutic applications.
References
-
Glenn, E. M., Rohloff, N., Bowman, B. J., & Lyster, S. C. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210–216. Available at: [Link]
-
PubChem. (n.d.). Fenoprofen. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Inxight Drugs. (n.d.). Fenoprofen. National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (2025, October 27). Profen (drug class). Retrieved March 7, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenoprofen. Retrieved March 7, 2026, from [Link]
-
Amir, M., Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Latin American Journal of Pharmacy, 24(2), 229-235. Available at: [Link]
-
LiverTox. (2025, July 30). Fenoprofen. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved March 7, 2026, from [Link]
-
Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. Retrieved March 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-(4-Biphenylcarbonyl)propionic acid. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. Available at: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). Flurbiprofen. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
Sources
- 1. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID | 89-23-6 [chemicalbook.com]
- 2. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. FENOPROFEN [drugs.ncats.io]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Engineering Molecular Interfaces: A Comparative Analysis of 4-Biphenylalanine and 3-(4-Biphenylyl)lactic Acid in Peptidomimetics and Drug Design
Executive Summary
The transition from native peptides to metabolically stable, highly specific peptidomimetics relies heavily on the strategic incorporation of unnatural building blocks. Two such critical pharmacophores are 4-Biphenylalanine (Bip) and 3-(4-Biphenylyl)lactic acid (Bip-OH) . While they share an identical lipophilic biphenyl side chain—ideal for probing deep hydrophobic binding pockets—their alpha-carbon substituents fundamentally dictate their chemical behavior, polymerization kinetics, and target interactions. This technical guide explores the structural divergence between these two molecules, detailing the causality behind their use in solid-phase synthesis and rational drug design.
Structural and Physicochemical Profiling
The core distinction between Bip and Bip-OH lies in the functional group at the α -position. Bip is an α -amino acid that forms standard amide bonds, whereas Bip-OH is an α -hydroxy acid that forms ester bonds, generating depsipeptides .
This single-atom substitution (Nitrogen vs. Oxygen) drastically alters the hydrogen-bonding network of the resulting polymer. The replacement of an amide proton with an ester linkage removes a critical hydrogen bond donor. This modification reduces the desolvation penalty required for the molecule to transition from an aqueous environment into a lipid bilayer, frequently resulting in enhanced passive membrane permeability[1].
Quantitative Physicochemical Comparison
| Parameter | 4-Biphenylalanine (Bip) | 3-(4-Biphenylyl)lactic Acid (Bip-OH) |
| IUPAC Nomenclature | 2-amino-3-(biphenyl-4-yl)propanoic acid | 2-hydroxy-3-(biphenyl-4-yl)propanoic acid |
| α -Substituent | Primary Amine (-NH 2 ) | Secondary Hydroxyl (-OH) |
| Polymeric Linkage | Amide Bond (Peptide) | Ester Bond (Depsipeptide) |
| Backbone H-Bond Donor | Yes (NH) | No (Ester Oxygen acts only as acceptor) |
| Proteolytic Stability | Susceptible to specific endopeptidases | Highly resistant to standard peptidases |
| Primary Target Utility | Extended S1' hydrophobic pockets (e.g., MMPs) | Zn 2+ coordination in metalloproteases |
Mechanistic Implications in Molecular Design
As a Senior Application Scientist, selecting between Bip and Bip-OH is rarely a matter of simple substitution; it is a strategic decision driven by the target's active site architecture and the desired pharmacokinetic profile.
4-Biphenylalanine: Deep-Pocket Anchoring
The rigid, extended aromatic system of Bip is highly effective at occupying the deep S1' subsites of matrix metalloproteinases (MMPs). For instance, the incorporation of Bip into the synthetic peptide library yielded Regasepin1, a potent and selective inhibitor of MMP-9[2]. In these amide-linked structures, the α -amine participates in essential backbone hydrogen bonding with the protease, stabilizing the inhibitor within the active site cleft. Furthermore, Bip derivatives serve as critical synthetic precursors for sacubitril, a blockbuster neprilysin (NEP) inhibitor[3].
3-(4-Biphenylyl)lactic Acid: Depsipeptides and Metal Chelation
Replacing Bip with Bip-OH introduces an ester linkage. In the context of antimicrobial depsipeptides (such as analogs of Teixobactin), this ester bond introduces a localized increase in backbone flexibility and total resistance to bacterial proteases[1]. More importantly, in the design of metalloprotease inhibitors (like aminopeptidases or NEP), the α -hydroxyl group of Bip-OH can act as a potent bidentate or monodentate ligand for the catalytic Zinc (Zn 2+ ) ion, providing a binding modality that an α -amine cannot replicate.
Differential metalloprotease active site interactions of Bip and Bip-OH.
Experimental Workflows: Synthesis and Incorporation
The chemical nature of the α -substituent dictates the solid-phase synthesis strategy. Amide bond formation with Bip is kinetically rapid, whereas esterifying the secondary hydroxyl of resin-bound Bip-OH requires specialized, highly reactive conditions.
Protocol 1: Solid-Phase Synthesis of Bip-containing Peptides (Amide Bond)
Objective: Couple Fmoc-L-Bip-OH to a resin-bound primary amine. Causality: The steric bulk of the biphenyl group requires highly efficient uronium-based coupling reagents to prevent deletion sequences.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.
-
Activation & Coupling: Dissolve 4.0 eq Fmoc-L-Bip-OH (0.4 mmol) and 3.9 eq HATU (0.39 mmol) in minimal DMF. Add 8.0 eq DIPEA (0.8 mmol). Note: The slight under-excess of HATU (3.9 eq vs 4.0 eq amino acid) is critical to prevent unwanted guanidinylation of the free N-terminus.
-
Reaction: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Verification: Confirm >99% coupling efficiency via a negative Kaiser test.
Protocol 2: Synthesis of Depsipeptides using Bip-OH (Ester Bond)
Objective: Couple an Fmoc-amino acid to the α -hydroxyl of resin-bound Bip-OH. Causality: A secondary hydroxyl is a significantly weaker nucleophile than an amine. Standard HATU/DIPEA chemistry will fail. Symmetrical anhydride or carbodiimide/DMAP activation is mandatory to form the active acylpyridinium intermediate.
-
Resin Preparation: Assume Bip-OH is already coupled to the resin via its carboxyl group, leaving a free α -hydroxyl.
-
Activation: Dissolve 10 eq of the incoming Fmoc-AA-OH (1.0 mmol) and 10 eq DIC (1.0 mmol) in anhydrous DCM/DMF (1:1).
-
Catalysis: Add 0.1 eq DMAP (0.01 mmol) to the mixture. Note: DMAP concentration must be strictly controlled (≤0.1 eq). Higher concentrations drastically increase the risk of racemization of the incoming Fmoc-AA-OH.
-
Reaction: Add to the resin and agitate for 2 to 12 hours. Monitor conversion via micro-cleavage and LC-MS.
-
Alternative (Racemization-Free): If racemization is observed, substitute DIC/DMAP with MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and N-methylimidazole (MeIm).
Solid-phase incorporation pathways contrasting amide vs. ester bond formation kinetics.
Conclusion
The choice between 4-Biphenylalanine and 3-(4-Biphenylyl)lactic acid represents a powerful lever in rational drug design. While Bip provides a rigid, hydrophobic anchor capable of stabilizing β -strand conformations via amide hydrogen bonding, Bip-OH offers a route to depsipeptides—yielding molecules with enhanced proteolytic stability, altered membrane permeability, and unique metal-chelating properties. Mastery of their distinct solid-phase coupling kinetics ensures the successful synthesis of next-generation therapeutics.
References
-
Taylor & Francis. Definition of peptide inhibitors from a synthetic peptide library by targeting gelatinase B/matrix metalloproteinase-9 (MMP-9) and TNF-α converting enzyme (TACE/ADAM-17). Available at:[Link]
- Google Patents. New process for early sacubitril intermediates (US20190256454A1).
-
National Institutes of Health (PMC). Emerging peptide antibiotics with therapeutic potential. Available at:[Link]
Sources
Literature Review of Biphenyl-Substituted Lactic Acid Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization on its two phenyl rings, has made it a cornerstone in the design of numerous therapeutic agents.[3][4][5] Biphenyl derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4][6][7]
Separately, lactic acid is a fundamental chiral building block in biology, a key intermediate in metabolism whose stereochemistry can profoundly influence molecular recognition. When incorporated into a larger molecule, the lactic acid moiety introduces a chiral center, a carboxylic acid group, and a hydroxyl group—all of which are potent points of interaction for hydrogen bonding and electrostatic interactions with biological macromolecules.
This guide explores the synthesis, biological potential, and key experimental considerations for a novel class of compounds: biphenyl-substituted lactic acid derivatives . By strategically merging the robust, conformationally constrained biphenyl scaffold with the versatile, chiral lactic acid side chain, we unlock a new chemical space. The central hypothesis is that these hybrid molecules can exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles by simultaneously leveraging the properties of both parent moieties. This document serves as a technical resource for researchers aiming to design, synthesize, and evaluate these promising compounds.
Part 1: Synthetic Strategies and Molecular Design
The rational design of biphenyl-substituted lactic acid derivatives begins with a robust and flexible synthetic approach. The primary challenge is the controlled formation of the biphenyl core, followed by the strategic introduction of the lactic acid side chain.
Core Synthesis: The Power of Cross-Coupling
The most efficient and widely adopted method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][7][8] This Nobel Prize-winning reaction provides a powerful tool for forming C-C bonds between aryl halides and arylboronic acids with high yield and functional group tolerance.[8]
Causality Behind the Choice: The Suzuki-Miyaura coupling is preferred over older methods like the Ullmann reaction due to its milder reaction conditions, broader substrate scope, and the commercial availability of a vast library of substituted boronic acids.[3][8][9] This allows for the rapid generation of a diverse library of biphenyl cores, which is essential for establishing structure-activity relationships (SAR).
Below is a logical workflow for the synthesis of a biphenyl intermediate poised for derivatization.
Caption: General synthetic workflow for biphenyl-substituted lactic acid derivatives.
Experimental Protocol: Synthesis of a Representative Compound
This protocol describes a self-validating system where the purity and identity of intermediates and the final product are confirmed at each stage using standard analytical techniques.
Objective: To synthesize 2-hydroxy-3-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)propanoic acid.
Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Intermediate
-
Reactant Preparation: In a nitrogen-flushed round-bottom flask, combine 4-bromophenol (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).[3]
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-methoxy-[1,1'-biphenyl]-4-ol.
-
Validation: Confirm the structure and purity of the intermediate using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Step 2: Introduction of the Lactic Acid Moiety (Williamson Ether Synthesis)
-
Alkylation Reaction: In a separate flask, dissolve the 4'-methoxy-[1,1'-biphenyl]-4-ol (1.0 eq) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (1.5 eq).
-
Reagent Addition: Add ethyl 2-chloro-3-hydroxypropanoate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain the esterified product.
-
Validation: Confirm the structure of the ester intermediate by NMR and Mass Spectrometry.
Step 3: Hydrolysis to the Final Carboxylic Acid
-
Saponification: Dissolve the purified ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate.
-
Final Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product, 2-hydroxy-3-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)propanoic acid.
-
Final Validation: Confirm the final structure and assess purity (>95%) using ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Part 2: Postulated Biological Activity and Evaluation
The biphenyl scaffold is a known pharmacophore in a multitude of therapeutic areas, most notably in oncology and inflammation.[1][2][3][4] The addition of the lactic acid moiety is hypothesized to enhance interactions with specific biological targets, such as enzymes that process small carboxylic acids or proteins with distinct chiral recognition pockets.
Primary Therapeutic Target: Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of biphenyl derivatives against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (DU145), and colorectal (SW480) cancers.[2][7][10] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[11]
Hypothesis: Biphenyl-substituted lactic acid derivatives may exhibit enhanced cytotoxicity by targeting metabolic pathways that are upregulated in cancer cells (the Warburg effect) or by improved binding to targets like estrogen receptors, where the hydroxyl and carboxyl groups can form additional hydrogen bonds.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol provides a reliable method to quantify the cytotoxic effects of the synthesized compounds against a panel of cancer cell lines.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells[7][10]) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the biphenyl-lactic acid derivatives in culture media. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen[7][10]).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours. Living cells will metabolically reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 3: Data Interpretation and Structure-Activity Relationships
The true power of synthesizing a library of compounds lies in the ability to establish clear Structure-Activity Relationships (SAR).[12][13] SAR studies correlate changes in the chemical structure with changes in biological activity, guiding the design of more potent and selective molecules.[13][14]
Caption: Key modification points for SAR studies on the biphenyl-lactic acid scaffold.
Hypothetical SAR Data Table
To illustrate the potential outcomes of an SAR study, the following table summarizes hypothetical cytotoxicity data for a small library of derivatives against the MCF-7 breast cancer cell line.
| Compound ID | R1 (Para position) | R2 (Ortho position) | Linker (X) | Stereochemistry | IC₅₀ (µM)[7][10] |
| BPL-01 | -H | -H | -O- | Racemic | 15.2 |
| BPL-02 | -OCH₃ | -H | -O- | Racemic | 9.8 |
| BPL-03 | -CF₃ | -H | -O- | Racemic | 25.4 |
| BPL-04 | -OCH₃ | -F | -O- | Racemic | 11.5 |
| BPL-05 | -OCH₃ | -H | -NHCO- | Racemic | 7.5 |
| BPL-06 | -OCH₃ | -H | -NHCO- | (S)-enantiomer | 2.1 |
| BPL-07 | -OCH₃ | -H | -NHCO- | (R)-enantiomer | 35.8 |
Interpretation of Hypothetical Data:
-
Electronic Effects: An electron-donating group like methoxy (-OCH₃) at the R1 position (BPL-02) appears to improve activity over the unsubstituted compound (BPL-01), while an electron-withdrawing group (-CF₃) is detrimental (BPL-03).
-
Steric Hindrance: Adding a fluorine atom at an ortho position (BPL-04) slightly reduces activity, possibly by forcing a non-planar conformation that is less favorable for binding.[14]
-
Linker Modification: Changing the linker from an ether to an amide (BPL-05) significantly enhances potency, likely due to the introduction of an additional hydrogen bond donor/acceptor.
-
Stereoselectivity: The most profound effect is observed with stereochemistry. The (S)-enantiomer (BPL-06) is dramatically more potent than both the racemate and the (R)-enantiomer (BPL-07), strongly suggesting a specific chiral recognition at the biological target.
Conclusion and Future Directions
The strategic combination of the biphenyl and lactic acid scaffolds presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, particularly through Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries amenable to systematic SAR exploration.[3][8] The initial focus on anticancer and anti-inflammatory activities is well-justified by the extensive literature on biphenyl derivatives.[3][4][7]
Future research should prioritize:
-
Chiral Synthesis: Developing enantioselective synthetic routes or efficient chiral separation methods to systematically evaluate the (S)- and (R)-enantiomers of lead compounds.
-
Mechanism of Action Studies: Moving beyond cytotoxicity assays to elucidate the specific molecular targets and signaling pathways affected by the most potent derivatives.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and in vivo pharmacokinetic properties of lead candidates to ensure their suitability for further development.[15]
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, biphenyl-substituted lactic acid derivatives hold significant promise for addressing unmet needs in drug development.
References
- Byron, D. J. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace.
- TSI Journals. (2011).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). SpringerLink.
- Brudeli, B., et al. (2013). Acidic biphenyl derivatives: Synthesis and biological activity of a new series of potent 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry.
- Anticancer efficacy of biphenyl-based compounds in published research studies.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
- Some biologically active biphenyl derivatives.
- Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. (2024). PubMed.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. (2013). PubMed.
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI.
- Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prost
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC.
- Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. (2013). PubMed.
- Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (1983). PubMed.
- Structure activity relationship – Knowledge and References. Taylor & Francis.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. tsijournals.com [tsijournals.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 12. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Detailed Protocols for the Synthesis of 3-(4-biphenylyl)-2-hydroxypropanoic Acid from Aldehyd Precursors
For: Researchers, medicinal chemists, and professionals in drug development and organic synthesis.
Introduction: The Significance of 3-(4-biphenylyl)-2-hydroxypropanoic Acid
3-(4-biphenylyl)-2-hydroxypropanoic acid is a crucial chiral building block in the synthesis of various pharmacologically active molecules. Its structure is a key component in a class of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to synthesize this compound efficiently, and with high stereochemical control, is of paramount importance in pharmaceutical research and development. This document provides detailed protocols and expert insights into two primary synthetic routes commencing from 4-biphenylcarboxaldehyde, a readily available starting material. The methodologies discussed are the Reformatsky reaction and an asymmetric aldol-type addition, chosen for their reliability and adaptability in a laboratory setting.
Methodology 1: The Reformatsky Reaction Approach
The Reformatsky reaction is a classic organozinc-mediated reaction that forms a β-hydroxy ester from an α-halo ester and a carbonyl compound, in this case, an aldehyde. This method is particularly effective for creating the carbon-carbon bond necessary to construct the 2-hydroxypropanoic acid backbone.
Expertise & Experience: Understanding the Reformatsky Reaction
The choice of the Reformatsky reaction is predicated on its tolerance of a wide range of functional groups and its relatively mild reaction conditions. The key to a successful Reformatsky reaction lies in the activation of zinc. We will be using iodine for this purpose, which chemically etches the zinc surface, removing the passivating oxide layer and exposing fresh, reactive metal. The solvent, typically an ether like THF, is critical for stabilizing the organozinc intermediate.
Trustworthiness: Ensuring a Validated Protocol
This protocol includes an in-situ formation of the Reformatsky reagent, which minimizes handling of pyrophoric organometallic compounds. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), providing clear checkpoints for reaction completion. A detailed work-up procedure is also provided to ensure the isolation of a pure product.
Experimental Workflow: Reformatsky Reaction
Caption: Workflow for the synthesis of 3-(4-biphenylyl)-2-hydroxypropanoic acid via the Reformatsky reaction.
Detailed Protocol: Reformatsky Synthesis
Materials:
-
4-biphenylcarboxaldehyde
-
Ethyl bromoacetate
-
Zinc powder
-
Iodine (a few crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (1.2 eq). Add a few crystals of iodine and gently warm the flask with a heat gun until purple vapors are observed. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: To the dropping funnel, add a solution of 4-biphenylcarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Initiation: Add a small portion of the aldehyde/bromoacetate solution to the activated zinc. The reaction should initiate, as evidenced by a gentle exotherm and a change in color. If the reaction does not start, gentle warming may be required.
-
Reaction Progression: Once the reaction has initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Saponification: Dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2.0 eq). Stir the mixture at room temperature overnight.
-
Final Product Isolation: Remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with 1 M HCl to precipitate the 3-(4-biphenylyl)-2-hydroxypropanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Methodology 2: Asymmetric Aldol-Type Addition
For applications requiring high enantiopurity, an asymmetric synthesis is essential. This protocol utilizes a chiral auxiliary-mediated aldol-type reaction to achieve high stereoselectivity. The use of a chiral catalyst or reagent directs the formation of one enantiomer over the other.
Expertise & Experience: The Rationale for Asymmetric Synthesis
In drug development, often only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, controlling the stereochemistry during synthesis is critical. Asymmetric aldol reactions are a powerful tool for this purpose. The choice of a specific chiral ligand and metal catalyst is key to inducing high levels of stereocontrol.
Trustworthiness: A Validated Asymmetric Protocol
This protocol is based on well-established principles of asymmetric catalysis. The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the effectiveness of the asymmetric induction.
Reaction Mechanism: Asymmetric Aldol-Type Addition
Caption: Generalized mechanism for a chiral Lewis acid-catalyzed asymmetric aldol-type addition.
Detailed Protocol: Asymmetric Synthesis
Materials:
-
4-biphenylcarboxaldehyde
-
Silyl ketene acetal derived from an acetate ester
-
Chiral Lewis acid catalyst (e.g., a titanium or copper complex with a chiral ligand)
-
Anhydrous dichloromethane (DCM)
-
Tetrabutylammonium fluoride (TBAF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst according to literature procedures.
-
Reaction Setup: Dissolve the chiral catalyst in anhydrous DCM and cool the solution to the recommended temperature (e.g., -78 °C).
-
Addition of Reactants: To the cold catalyst solution, add 4-biphenylcarboxaldehyde (1.0 eq) followed by the dropwise addition of the silyl ketene acetal (1.2 eq).
-
Reaction Progression: Stir the reaction mixture at the low temperature for the time specified in the catalyst's literature procedure, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Desilylation: Dissolve the crude silyl-protected product in THF and treat with TBAF (1 M in THF) at 0 °C. Stir until the desilylation is complete (monitored by TLC).
-
Purification and Final Product Isolation: Quench the reaction with water and extract with ethyl acetate. The subsequent steps of hydrolysis and purification follow a similar procedure to the Reformatsky reaction to yield the final acid product.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Data Summary
| Method | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages |
| Reformatsky Reaction | 4-biphenylcarboxaldehyde, Ethyl bromoacetate, Zinc | 60-80% | Racemic | Operational simplicity, readily available reagents. |
| Asymmetric Aldol-Type | 4-biphenylcarboxaldehyde, Silyl ketene acetal, Chiral Lewis Acid | 70-95% | High (often >90% e.e.) | High enantioselectivity, suitable for producing chiral drugs. |
References
-
Reformatsky Reaction Review: Fürstner, A. (1994). Carbon-Carbon Bond Formations Involving Organometallic Reagents. Angewandte Chemie International Edition in English, 33(3), 251-436. [Link]
-
Asymmetric Aldol Reactions: Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Catalysis. Chemistry – A European Journal, 10(23), 5836-5845. [Link]
-
General Organic Synthesis Techniques: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
High-Fidelity Conversion of 4-Biphenylalanine to 3-(4-Biphenyl)-2-hydroxypropanoic Acid via Diazotization
Application Note & Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Context
The incorporation of unnatural amino acids, such as 4-biphenylalanine (BipA), and their corresponding α -hydroxy acids into cyclodepsipeptides is a critical strategy in modern drug development. These structural modifications significantly enhance the lipophilicity, membrane permeability, and overall biological activity (e.g., cytotoxicity against cancer cells) of peptide-based therapeutics like apratoxin A analogs[1].
Converting an enantiomerically pure α -amino acid to its corresponding α -hydroxy acid while preserving the stereocenter is a foundational transformation. This application note details a robust, field-proven protocol for the2[2]. By integrating strict temperature controls and in-process validation steps, this methodology ensures high yields and stereochemical fidelity.
Mechanistic Causality & Stereochemical Fidelity
As a Senior Application Scientist, I emphasize that diazotization is not a simple SN1 or SN2 displacement; it is a highly orchestrated sequence governed by transient intermediates. Understanding this causality is essential for troubleshooting and scaling:
-
Electrophile Generation : Sodium nitrite ( NaNO2 ) reacts with a strong mineral acid (e.g., H2SO4 ) to generate nitrous acid ( HNO2 ). Protonation and subsequent dehydration of HNO2 yield the highly electrophilic nitrosonium ion ( NO+ )[2].
-
Diazotization : The primary amine of 4-biphenylalanine acts as a nucleophile, attacking the NO+ ion. This forms an N-nitrosoamine intermediate that rapidly tautomerizes and dehydrates to yield an unstable α -diazonium salt[3].
-
Stereoretention via Neighboring Group Participation : The diazonium group is an exceptional leaving group. As nitrogen gas ( N2 ) is expelled, the adjacent carboxylate group participates intramolecularly, forming a transient α -lactone intermediate. Subsequent nucleophilic attack by water opens this lactone. This "double-inversion" mechanism results in the overall retention of the original stereocenter, a critical requirement for synthesizing bioactive chiral depsipeptides[4].
Process Visualization
Fig 1: Mechanistic workflow for the diazotization of 4-biphenylalanine to its alpha-hydroxy acid.
Quantitative Parameters & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 50 mmol scale reaction. Using 3.0 equivalents of NaNO2 ensures complete conversion of the bulky biphenylalanine substrate[5].
| Reagent / Parameter | Equivalents | Amount (for 50 mmol scale) | Mechanistic Function |
| 4-Biphenylalanine | 1.0 equiv | 12.06 g (50 mmol) | Chiral Starting Material |
| Sulfuric Acid (2.5 M) | 2.0 equiv ( H+ ) | 40 mL (100 mmol) | Acidic Medium & Catalyst |
| Sodium Nitrite ( NaNO2 ) | 3.0 equiv | 10.35 g (150 mmol) | Nitrosating Agent Source |
| Addition Temperature | N/A | 0–5 °C | Prevents HNO2 decomposition |
| Hydration Temperature | N/A | 20–25 °C | Promotes N2 evolution |
| Reaction Time | N/A | 24 hours | Ensures complete conversion |
Validated Experimental Protocol
This protocol is designed as a self-validating system. Do not skip the In-Process Controls (IPCs).
Step 1: Acidic Dissolution & Pre-cooling
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.
-
Carefully prepare a 2.5 M H2SO4 solution by slowly adding concentrated sulfuric acid to deionized water in an ice bath. Caution: Highly exothermic[2].
-
Suspend 12.06 g (0.05 mol) of 4-biphenylalanine in 40 mL of the cooled 2.5 M H2SO4 solution.
-
Cool the suspension to 0–5 °C using an ice-water bath.
Step 2: Diazotization & In Situ Nitrous Acid Generation
-
Prepare a solution of NaNO2 (10.35 g, 0.15 mol) in 20 mL of deionized water[5].
-
Transfer the NaNO2 solution to the addition funnel.
-
Add the NaNO2 solution dropwise to the vigorously stirred amino acid suspension over 90–120 minutes. Monitor the internal probe to ensure the temperature strictly remains below 5 °C.
-
IPC 1 (Trustworthiness Check) : 15 minutes after the addition is complete, spot the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating that the nitrosation is proceeding without reagent depletion.
Step 3: Nitrogen Evolution & Hydration
-
Stir the reaction mixture at 0–5 °C for an additional 3 hours.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 16–24 hours[5][6].
-
Observation: Vigorous bubbling (evolution of N2 gas) will occur as the diazonium salt decomposes and the α -lactone is hydrated to the α -hydroxy acid. Ensure the reaction is adequately vented in a fume hood[2].
Step 4: Quenching, Extraction, & Purification
-
IPC 2 (Quenching) : Before extraction, verify the absence of nitrous acid. If starch-iodide paper remains positive, add small portions of sulfamic acid or urea until the test is negative. This prevents oxidative degradation during concentration.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 × 50 mL)[2]. The bulky biphenyl group ensures excellent partitioning into the organic phase.
-
Combine the organic layers and wash with brine (2 × 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude 3-(4-biphenyl)-2-hydroxypropanoic acid.
-
Purify via recrystallization (e.g., from ethyl acetate/hexane) to achieve >98% enantiomeric excess (ee).
Sources
- 1. Synthesis of the Biologically Active Natural Product Cyclodepsipeptides Apratoxin A and Its Analogues [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-(4-Biphenylyl)lactic Acid in Modern Peptidomimetic Synthesis
Introduction: The Strategic Role of Aromatic Scaffolds in Peptidomimetic Design
Peptidomimetics, compounds designed to replicate the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1][2] They offer a strategic solution to the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[2][3] A key strategy in this field is the incorporation of non-natural building blocks that can enforce specific three-dimensional conformations or mimic key pharmacophoric elements of amino acid side chains.[4][5]
Among these building blocks, 3-(4-biphenylyl)lactic acid stands out as a particularly valuable scaffold. Its rigid, hydrophobic biphenyl moiety is a privileged structure in medicinal chemistry, frequently appearing in small-molecule inhibitors designed to disrupt protein-protein interactions (PPIs).[6][7] By replacing a dipeptide unit or a bulky amino acid residue, this α-hydroxy acid can introduce conformational constraints, enhance binding affinity through aromatic interactions, and improve metabolic stability by removing a cleavable amide bond.[3] This guide provides a detailed framework for the application of 3-(4-biphenylyl)lactic acid in the synthesis of novel peptidomimetic structures, aimed at researchers in drug development and medicinal chemistry.
Core Concept: Structural Mimicry and Conformational Constraint
The primary rationale for using 3-(4-biphenylyl)lactic acid is its ability to act as a structural surrogate for aromatic amino acids or dipeptide segments. The extended biphenyl system can effectively occupy hydrophobic pockets on a protein surface, mimicking the side chains of residues like Phenylalanine or Tryptophan, but with a larger, more rigid surface area. This rigidity is crucial; while natural peptide backbones are flexible, the defined structure of the biphenyl scaffold can lock the peptidomimetic into a bioactive conformation, reducing the entropic penalty upon binding to its target.[3][5]
Conceptual Workflow: Dipeptide Mimicry
The following diagram illustrates how the 3-(4-biphenylyl)lactic acid core can replace a dipeptide unit (e.g., Phe-Gly), maintaining the spatial orientation of key functional groups while replacing a labile peptide bond with a stable ester or other linkage.
Caption: Conceptual diagram of dipeptide mimicry.
Application Protocol: Synthesis of a Biphenyl-Lactic Acid Containing Dipeptide Mimetic
This protocol details a standard solution-phase synthesis for coupling 3-(4-biphenylyl)lactic acid with an amino acid ester, a fundamental step in building larger peptidomimetic structures.
Principle of the Method
The synthesis relies on the formation of an amide bond between the carboxylic acid of the biphenyl lactic acid moiety and the primary amine of an amino acid ester. This is achieved using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This combination efficiently forms an active ester intermediate, which then reacts with the amine to form the desired product while minimizing the risk of racemization at the stereocenter of the lactic acid.[8]
Materials and Reagents
-
3-(4-biphenylyl)lactic acid
-
L-Alanine methyl ester hydrochloride (or other desired amino acid ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)[9]
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Synthesis Protocol
Caption: High-level workflow for peptidomimetic synthesis.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-(4-biphenylyl)lactic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the solution until all solids are dissolved.
-
Amine Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride, 1.1 eq) in DMF. Add DIPEA (1.2 eq) dropwise and stir for 10-15 minutes at room temperature to generate the free amine.
-
Activation: Cool the solution from Step 1 to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the reaction mixture at 0 °C for 30 minutes. This step activates the carboxylic acid.
-
Coupling: Add the free amine solution from Step 2 to the activated acid solution from Step 3. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Reaction Quench and Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure peptidomimetic.
Data Summary and Characterization
The success of the synthesis must be validated through rigorous characterization. The following table outlines typical data expected from this protocol.
| Parameter | Method | Expected Outcome |
| Reaction Yield | Gravimetric | 65-85% (post-purification) |
| Purity | RP-HPLC | >95%[10][11] |
| Identity (Mass) | High-Res Mass Spec (HRMS) | Observed m/z matches calculated exact mass for the target molecule.[12] |
| Structure | ¹H and ¹³C NMR | Peaks corresponding to both the biphenyl lactic acid and amino acid moieties are present with correct integrations and chemical shifts. 2D NMR (e.g., COSY, HSQC) can confirm connectivity.[11][12][13] |
Characterization Notes:
-
HPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) is essential for assessing the purity of the final compound.[10][11]
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for these molecules, providing a clear [M+H]⁺ or [M+Na]⁺ ion.[11]
-
NMR Spectroscopy: In ¹H NMR, look for the characteristic aromatic signals of the biphenyl group, the methine proton of the lactic acid core, and the signals corresponding to the coupled amino acid. Conformational heterogeneity may sometimes lead to broadened peaks or the appearance of multiple conformers in solution.[13]
Advanced Applications and Considerations
-
Solid-Phase Synthesis: For building larger peptidomimetics, 3-(4-biphenylyl)lactic acid can be incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[14][15] The hydroxyl group may require protection (e.g., as a TBDMS or benzyl ether) depending on the subsequent chemistry.
-
Protein-Protein Interaction (PPI) Inhibitors: The biphenyl scaffold is a well-established motif for targeting PPIs.[6][7] Peptidomimetics containing this unit can be designed to mimic key "hot spot" residues at the interface of two proteins, disrupting their interaction.[16]
-
Troubleshooting: Low coupling yields can often be attributed to incomplete activation or moisture in the reaction. Ensure all reagents and solvents are anhydrous. If the amine is sterically hindered, a more potent coupling agent like HATU or HBTU may be required.[8][14]
Conclusion
3-(4-biphenylyl)lactic acid is a powerful and versatile building block for peptidomimetic design. Its incorporation into peptide scaffolds offers a reliable strategy for introducing conformational rigidity, enhancing metabolic stability, and targeting hydrophobic binding pockets. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these valuable compounds in the pursuit of novel therapeutics.
References
-
Skwarczynski, M., & Toth, I. (2019). Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions. Journal of Medicinal Chemistry. Available at: [Link]
-
Kubica, K., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Available at: [Link]
-
Hruby, V. J. (2010). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Pignataro, L. (2010). Design and synthesis of novel bioactive peptides and peptidomimetics. AIR Unimi. Available at: [Link]
-
Muttenthaler, M., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Tieu, A. J., et al. (2021). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lala, A., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]
-
AnaSpec, Inc. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available at: [Link]
-
ResearchGate. (2021). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Request PDF. Available at: [Link]
-
ResearchGate. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Request PDF. Available at: [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]
-
Arkin, M. R., et al. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. PDF. Available at: [Link]
-
Hettiarachchi, K., et al. (2001). Characterization and analysis of biphalin: an opioid peptide with a palindromic sequence. Journal of Peptide Research. Available at: [Link]
-
An, G., & Lu, Y. (2004). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. Available at: [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]
-
YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Krasowska, D., et al. (2024). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. PMC. Available at: [Link]
-
IOSR Journal. (2025). Chemical characterization of biological peptide using modern analytical techniques. Available at: [Link]
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. wjarr.com [wjarr.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and analysis of biphalin: an opioid peptide with a palindromic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. youtube.com [youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Reagents for the Esterification of 2-Hydroxy-3-Arylpropanoic Acids
Introduction
Esters of 2-hydroxy-3-arylpropanoic acids are a critical structural motif in numerous pharmacologically active compounds and advanced materials. Their synthesis is a cornerstone of drug development and medicinal chemistry, enabling the modulation of properties such as bioavailability, solubility, and metabolic stability. However, the bifunctional nature of the parent acid—possessing both a carboxylic acid and a secondary alcohol—presents a distinct synthetic challenge. The choice of esterification reagent and strategy is paramount to achieving the desired product with high yield and selectivity, avoiding unwanted side reactions such as lactonization or esterification of the hydroxyl group.
This guide provides an in-depth analysis of various reagents and protocols for the esterification of 2-hydroxy-3-arylpropanoic acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.
Strategic Considerations: Navigating Bifunctionality
The primary challenge in esterifying 2-hydroxy-3-arylpropanoic acids is achieving chemoselectivity. The carboxylic acid is generally more acidic and nucleophilic (as a carboxylate) than the hydroxyl group, allowing for selective esterification under many conditions. However, forcing conditions or inappropriate reagents can lead to the esterification of the secondary alcohol.
Key Decision Points:
-
Selective Carboxylic Acid Esterification: This is the most common goal. It requires methods that activate the carboxylic acid under conditions where the alcohol does not react.
-
Protection of the Hydroxyl Group: For multi-step syntheses or when using highly reactive esterification methods (e.g., the acid chloride route), protecting the hydroxyl group as an ether (e.g., silyl ether, benzyl ether) or an acetal may be necessary to prevent undesired reactions.[1][2][3][4] The choice of protecting group is critical, as it must be stable to the esterification conditions and easily removable afterward.[1][4]
Below is a workflow to guide the selection of an appropriate esterification strategy.
Caption: Decision workflow for selecting an esterification method.
Esterification Methodologies: A Comparative Analysis
Carbodiimide-Mediated Esterification (Steglich)
This is one of the most reliable and versatile methods for substrates that are sensitive to acid or heat.[5][6][7] It relies on a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][9] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[5][10][11]
Mechanism of Action: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile, intercepts this intermediate to form an N-acylpyridinium salt.[11] This new intermediate is highly reactive towards the alcohol and is not prone to the side reaction of rearrangement to an inactive N-acylurea, which can plague reactions without DMAP.[5][6] The alcohol then attacks the activated acyl group to form the ester, releasing DMAP and generating dicyclohexylurea (DCU) as a byproduct.[5]
Caption: Mechanism of esterification using TMS-Diazomethane.
Fischer-Speier Esterification
The Fischer-Speier method is the classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol, typically under reflux conditions. [12][13][14]Common catalysts include concentrated sulfuric acid, p-toluenesulfonic acid (TsOH), or dry HCl gas. [12][15] Applicability: While atom-economical, this method's harsh conditions (strong acid, high temperature) can be detrimental to sensitive 2-hydroxy-3-arylpropanoic acids, potentially causing dehydration, rearrangement, or other side reactions. The reaction is also reversible, requiring a large excess of the alcohol or the removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product ester. [12][13][16][17]It is generally not the preferred method for complex or sensitive substrates.
Acid Halide / Acid Anhydride Route
This is a two-step process that offers a highly reactive pathway to ester formation.
-
Activation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [18][19]2. Esterification: The resulting acyl chloride is then reacted with the desired alcohol. [18][20]This reaction is rapid, often exothermic, and typically carried out at low temperatures in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. [18][20][21] Considerations: This is an effective but aggressive method. The hydroxyl group on the 2-hydroxy-3-arylpropanoic acid is likely to react with the highly electrophilic acyl chloride intermediate, leading to self-esterification or polymerization. Therefore, this route is generally only viable if the hydroxyl group is protected prior to the activation step.
Summary of Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Mild (0 °C to RT), Neutral pH | High yields, Tolerates sensitive groups, Broad substrate scope [5][6][7] | Stoichiometric urea byproduct (DCU) can be difficult to remove,[5] DCC is an allergen. |
| TMS-Diazomethane | TMS-CHN₂, Alcohol (MeOH) | Very Mild (0 °C to RT) | High yields for methyl esters, Clean reaction, Safe alternative to CH₂N₂ [22] | Limited to methyl esters, Reagent is toxic,[23] Can react with phenols.[24] |
| Fischer-Speier Esterification | Alcohol (excess), Strong Acid (H₂SO₄) | Harsh (Reflux, Acidic) | Inexpensive reagents, Atom economical [12] | Reversible, Harsh conditions can degrade substrate, Requires water removal.[12][16] |
| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Step 1: Reflux Step 2: 0 °C to RT | Irreversible, High yielding [19][20] | Requires protection of the -OH group, Harsh reagents, Generates HCl byproduct.[21] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Mild (-78 °C to RT) | Inversion of stereochemistry at the alcohol center [25][26][27] | Primarily for converting alcohols to esters, not carboxylic acids directly; complex workup. |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification using EDC and DMAP
This protocol describes the synthesis of an ethyl ester as a representative example.
Materials:
-
2-hydroxy-3-arylpropanoic acid (1.0 eq)
-
Ethanol (2.0-5.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-hydroxy-3-arylpropanoic acid (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids have dissolved. Add the ethanol (2.0-5.0 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted DMAP and residual EDC, while the basic wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Methyl Esterification using TMS-Diazomethane
This protocol outlines the procedure for creating a methyl ester.
SAFETY NOTE: TMS-diazomethane is toxic and a suspected carcinogen. This procedure MUST be performed in a certified, functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Materials:
-
2-hydroxy-3-arylpropanoic acid (1.0 eq)
-
TMS-diazomethane (2.0 M in hexanes or diethyl ether) (1.1-1.2 eq)
-
Methanol (MeOH)
-
Toluene or Diethyl Ether
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the 2-hydroxy-3-arylpropanoic acid (1.0 eq) in a mixture of toluene (or diethyl ether) and methanol (e.g., a 4:1 or 3:1 v/v ratio). The presence of methanol is crucial for facilitating the reaction. [23][28]2. Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise via syringe. Vigorous evolution of nitrogen gas will be observed. The yellow color of the TMS-diazomethane should dissipate upon addition.
-
Continue adding the reagent until a faint yellow color persists, indicating a slight excess of the reagent and completion of the reaction.
-
Stir the reaction at 0 °C for an additional 30-60 minutes.
-
Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid dropwise until the yellow color disappears and gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvents under reduced pressure. The resulting methyl ester is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography.
References
-
Mitsunobu Reaction - Master Organic Chemistry. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
-
Mitsunobu reaction - Wikipedia. [Link]
-
Mitsunobu Reaction - Chemistry Steps. [Link]
-
19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link]
-
Diazomethane (CH2N2) - Master Organic Chemistry. [Link]
-
Protection of OH group of alcohol. [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. [Link]
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. [Link]
-
Alcohol Protecting Groups. [Link]
-
Hydroxyl Protecting Groups Stability - Organic Chemistry Portal. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
Methylation of some highly sterically hindered alcohols | Download Table - ResearchGate. [Link]
-
Steglich esterification - Wikipedia. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
21.4: Chemistry of Acid Halides - Chemistry LibreTexts. [Link]
-
Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes - Medify. [Link]
-
TMS-Diazomethane - Chemistry LibreTexts. [Link]
-
Acid to Ester - Common Conditions. [Link]
-
Steglich Esterification - SynArchive. [Link]
-
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Steglich Esterification - Organic Chemistry Portal. [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Fischer Esterification - Chemistry LibreTexts. [Link]
-
Fischer Esterification - AK Lectures. [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]
- WO2002024625A2 - Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives - Google P
-
Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. [Link]
-
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. [Link]
-
The Steglich Esterification. [Link]
-
Steglich Esterification with EDC : r/OrganicChemistry - Reddit. [Link]
- WO2005019152A2 - Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution - Google P
-
(PDF) DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. synarchive.com [synarchive.com]
- 11. d-nb.info [d-nb.info]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aklectures.com [aklectures.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. app.medify.co [app.medify.co]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. glaserr.missouri.edu [glaserr.missouri.edu]
- 27. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 28. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Note: Incorporation of 3-(4-Biphenylyl)-2-hydroxypropanoic Acid into Macrocyclic Depsipeptides
Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solid-phase synthesis, hindered esterification, and macrolactamization strategies.
Executive Summary
The development of macrocyclic drugs has increasingly relied on the incorporation of non-proteinogenic building blocks to enhance proteolytic stability, membrane permeability, and target affinity. 3-(4-Biphenylyl)-2-hydroxypropanoic acid is a highly specialized α -hydroxy acid that introduces both a depsipeptide (ester) linkage and a bulky, rigid biphenyl pharmacophore into a macrocyclic scaffold.
This application note provides a comprehensive, field-validated protocol for the solid-phase peptide synthesis (SPPS) and subsequent cyclization of macrocycles containing this building block. By addressing the severe steric hindrance associated with the secondary alcohol of the biphenyl-lactic acid derivative, this guide ensures high-yielding esterification with minimal epimerization.
Mechanistic Rationale & Chemical Causality
The Role of the Biphenyl α -Hydroxy Acid
Substituting an amide bond with an ester bond (forming a depsipeptide) removes a hydrogen-bond donor from the macrocycle backbone. This modification significantly lowers the polar surface area (PSA), thereby enhancing passive membrane permeability—a critical bottleneck in macrocyclic drug development. Furthermore, the biphenyl moiety acts as a rigid, highly lipophilic spacer. In protein-protein interaction (PPI) inhibitors and histone deacetylase (HDAC) inhibitors, biphenyl groups are known to project into deep hydrophobic pockets, driving target affinity through extended π
π stacking and van der Waals interactions[1].Overcoming Steric Hindrance in Esterification
The primary challenge in utilizing 3-(4-biphenylyl)-2-hydroxypropanoic acid lies in the on-resin esterification of its secondary hydroxyl group. The adjacent bulky biphenyl group creates a sterically shielded environment.
-
The Failure of Standard Reagents: Conventional esterification using Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP) typically results in incomplete conversion and significant epimerization of the incoming Fmoc-amino acid. The basicity of DMAP promotes the formation of an oxazolone intermediate, leading to racemization.
-
The MSNT/MeIm Solution: To overcome this, the protocol utilizes 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (MeIm)[2]. MSNT activates the Fmoc-amino acid as a highly reactive acyl triazole. MeIm acts as a potent, low-basicity nucleophilic catalyst that rapidly acylates the hindered secondary alcohol without promoting oxazolone-mediated epimerization[3].
Experimental Workflow
The following diagram illustrates the critical phases of the synthetic workflow, highlighting the transition from standard amide coupling to specialized esterification and high-dilution cyclization.
Workflow for the synthesis of biphenyl-containing macrocyclic depsipeptides.
Step-by-Step Protocols
Protocol A: Incorporation of 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Note: The α -hydroxy acid is coupled to the free N-terminus of the resin-bound peptide using standard amide bond formation.
-
Swell the peptide-resin (e.g., 2-Chlorotrityl chloride resin or Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
-
Dissolve 3-(4-biphenylyl)-2-hydroxypropanoic acid (0.3 mmol, 3.0 equiv) and Oxyma Pure (0.3 mmol, 3.0 equiv) in 2 mL of anhydrous DMF.
-
Add DIC (0.3 mmol, 3.0 equiv) to the solution and activate for 2 minutes.
-
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Validation: Perform a Kaiser test to ensure complete acylation of the primary amine.
Protocol B: On-Resin Esterification (The Critical Step)
Note: This step forms the depsipeptide ester bond using MSNT/MeIm to prevent epimerization[2]. Anhydrous DCM is used to maximize the local concentration of the reactive intermediates.
-
Dry the resin under vacuum for 15 minutes to remove residual DMF.
-
In a dry vial, dissolve the incoming Fmoc-amino acid (1.0 mmol, 10.0 equiv) and MSNT (1.0 mmol, 10.0 equiv) in 2 mL of anhydrous DCM.
-
Add N-methylimidazole (MeIm) (0.75 mmol, 7.5 equiv) to the vial. The solution will turn slightly yellow.
-
Immediately transfer the mixture to the resin and agitate under an inert atmosphere (Argon/N2) for 2 hours.
-
Drain the reaction mixture and repeat steps 2–4 for a second coupling cycle (double coupling is mandatory for this hindered substrate).
-
Wash the resin with DCM (5 × 3 mL) and DMF (5 × 3 mL).
Protocol C: Cleavage and Solution-Phase Macrolactamization
Note: PyAOP is utilized for cyclization. The 7-azabenzotriazole leaving group is highly efficient for closing conformationally restricted depsipeptides while minimizing C-terminal epimerization[3].
-
Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2 hours. Filter the cleavage cocktail and precipitate the linear depsipeptide in cold diethyl ether. Centrifuge, decant, and dry the pellet.
-
Cyclization Preparation: Dissolve the crude linear depsipeptide in a 1:1 mixture of anhydrous DMF and DCM to achieve a final peptide concentration of 1 mM (high dilution prevents oligomerization).
-
Activation: Add PyAOP (3.0 equiv) and HOAt (3.0 equiv) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv) dropwise. Stir the reaction at room temperature for 24 hours.
-
Validation: Monitor the disappearance of the linear precursor via LC-MS. Upon completion, evaporate the solvent under reduced pressure and purify the macrocycle via preparative RP-HPLC.
Data Presentation: Esterification Optimization
The table below summarizes the quantitative rationale for selecting the MSNT/MeIm reagent system over traditional coupling agents for the esterification of 3-(4-biphenylyl)-2-hydroxypropanoic acid.
Table 1: Comparison of Esterification Reagents on Solid Phase
| Reagent System | Solvent | Reaction Time | Conversion (%)* | Epimerization (%)** |
| DIC / DMAP (0.1 eq) | DMF | 16 h | ~62% | > 18% |
| PyBOP / DIPEA | DMF | 16 h | ~45% | < 5% |
| MNBA / DMAP | DCM | 16 h | ~81% | ~ 8% |
| MSNT / MeIm | DCM | 2 × 2 h | > 96% | < 2% |
* Conversion determined by LC-MS integration of the cleaved linear peptide. ** Epimerization determined by the integration of the D-diastereomer peak relative to the desired L-diastereomer via high-resolution HPLC.
References
-
Artificial Macrocycles Source: National Institutes of Health (PMC) URL:[Link][1]
-
Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications Source: National Institutes of Health (PMC) URL:[Link][2]
-
Solid Phase Total Synthesis and Structure Proof of Callipeltin B Source: National Institutes of Health (PMC) URL:[Link][3]
Sources
Application Note: Asymmetric Synthesis of (S)-3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Strategic Overview
(S)-3-(4-biphenylyl)-2-hydroxypropanoic acid is a critical chiral building block in the development of advanced pharmaceutical APIs, most notably acting as a structural core for neprilysin (NEP) inhibitors and modified peptidomimetics. Achieving absolute stereochemical fidelity at the C-2 stereocenter is paramount, as the spatial orientation of the α-hydroxyl group directly dictates the target-receptor binding affinities and pharmacokinetic profiles of the resulting drugs.
As a Senior Application Scientist, I have structured this technical guide to detail two field-validated, highly robust methodologies for its asymmetric synthesis:
-
Chiral Pool Synthesis (Diazotization) : A highly reliable route leveraging the commercially available unnatural amino acid (S)-4-biphenylalanine.
-
Catalytic Asymmetric Hydrogenation : A highly atom-economical, scalable route utilizing a transition-metal chiral catalyst to reduce 3-(4-biphenylyl)-2-oxopropanoic acid.
Mechanistic Pathways & Workflow Visualization
Mechanistic pathways for the asymmetric synthesis of (S)-3-(4-biphenylyl)-2-hydroxypropanoic acid.
Route A: Chiral Pool Synthesis via Diazotization
Mechanistic Rationale
The conversion of (S)-4-biphenylalanine to its corresponding α-hydroxy acid proceeds via diazotization. The addition of sodium nitrite in an acidic medium generates nitrous acid in situ, which converts the primary amine into a highly reactive diazonium salt.
Causality in Reagent Selection :
-
Acid Selection (H₂SO₄ vs. HCl) : If hydrochloric acid is used, the chloride ion acts as a competing nucleophile, leading to the formation of an undesired α-chloro acid byproduct[1]. Sulfuric acid provides a non-nucleophilic environment, ensuring that water is the sole nucleophile attacking the intermediate.
-
Stereochemical Fidelity : The reaction proceeds with net retention of configuration. The adjacent carboxylate group attacks the α-carbon intramolecularly, displacing nitrogen gas to form a highly strained α-lactone intermediate (First Inversion). Subsequent hydrolysis of this α-lactone by water (Second Inversion) yields the (S)-α-hydroxy acid with excellent enantiomeric excess[1].
Validated Protocol
Self-Validating System: This protocol integrates thermal and visual in-process controls (IPC) to prevent carbocation-mediated racemization and ensure complete conversion.
Materials:
-
(S)-4-Biphenylalanine (1.0 eq, 10 mmol)
-
NaNO₂ (2.5 eq, 25 mmol)
-
0.5 M H₂SO₄ (aqueous, 50 mL)
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Substrate Suspension : Suspend (S)-4-biphenylalanine (2.41 g, 10 mmol) in 50 mL of 0.5 M H₂SO₄ in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Thermal Regulation : Chill the suspension to exactly 0 °C using an ice-water bath. Critical IPC: Maintaining 0 °C strictly prevents the unimolecular decomposition of the diazonium intermediate, which would otherwise lead to racemization or elimination to cinnamic acid derivatives.
-
Diazotization : Dissolve NaNO₂ (1.72 g, 25 mmol) in 10 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump to prevent localized exothermic spikes.
-
Hydrolysis : Stir the mixture at 0 °C for 4 hours, then allow it to slowly warm to 25 °C and stir for an additional 12 hours. Critical IPC: Monitor the evolution of N₂ gas bubbles; the cessation of gas evolution visually validates reaction completion.
-
Workup & Isolation : Extract the aqueous mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from toluene/heptane to afford the pure (S)-3-(4-biphenylyl)-2-hydroxypropanoic acid.
Route B: Catalytic Asymmetric Hydrogenation
Mechanistic Rationale
For scalable industrial applications, the asymmetric reduction of 3-(4-biphenylyl)-2-oxopropanoic acid offers a highly atom-economical route.
Causality in Catalyst Selection : We utilize Ru(OAc)₂((S)-BINAP) as the chiral catalyst. The bidentate chiral phosphine ligand creates a rigid, C2-symmetric chiral environment[2]. The acetate ligands facilitate the heterolytic cleavage of H₂. During the catalytic cycle, the steric bulk of the biphenyl moiety on the substrate interacts with the chiral pocket of the BINAP ligand, enforcing a highly specific transition state. This geometry dictates that the hydride transfer occurs exclusively to the Si-face of the α-keto group, yielding the desired (S)-enantiomer[2].
Validated Protocol
Self-Validating System: Hydrogen uptake monitoring serves as a real-time kinetic validation of the reaction progress.
Materials:
-
3-(4-Biphenylyl)-2-oxopropanoic acid (1.0 eq, 10 mmol)
-
Ru(OAc)₂((S)-BINAP) (0.01 eq, 1 mol%)
-
Anhydrous Methanol (Degassed)
-
Hydrogen Gas (High Purity, 99.999%)
Step-by-Step Procedure:
-
Inertion : Transfer 3-(4-biphenylyl)-2-oxopropanoic acid (2.40 g, 10 mmol) and Ru(OAc)₂((S)-BINAP) (84 mg, 0.1 mmol) into a 100 mL stainless steel autoclave under a strict argon atmosphere.
-
Solvent Addition : Add 30 mL of strictly anhydrous, degassed methanol. Critical IPC: Oxygen and moisture must be rigorously excluded to prevent the oxidation of the phosphine ligand and subsequent catalyst deactivation.
-
Pressurization : Seal the autoclave, purge the headspace with H₂ gas three times to displace argon, and finally pressurize to 50 atm.
-
Hydrogenation : Stir the reaction mixture at 25 °C for 24 hours. Critical IPC: Monitor the pressure gauge; a pressure drop corresponding to exactly 10 mmol of H₂ consumption validates complete substrate conversion.
-
Isolation : Carefully vent the autoclave to atmospheric pressure. Filter the mixture through a short pad of Celite to remove transition metal residues, and concentrate the filtrate in vacuo.
-
Purification : Purify via chiral preparative HPLC or direct recrystallization to upgrade the enantiomeric excess (ee) to >99%.
Quantitative Data & Comparative Analysis
The following table summarizes the empirical data comparing both synthetic strategies to aid in route selection based on project scale, cost constraints, and infrastructure availability.
| Parameter | Route A: Chiral Pool (Diazotization) | Route B: Asymmetric Hydrogenation |
| Starting Material | (S)-4-Biphenylalanine | 3-(4-Biphenylyl)-2-oxopropanoic acid |
| Primary Reagents | NaNO₂, H₂SO₄ (Aqueous) | Ru(OAc)₂((S)-BINAP), H₂ (50 atm) |
| Typical Yield | 75% – 82% | 88% – 94% |
| Enantiomeric Excess (ee) | >98% (Stereoretention) | 95% – 97% (Catalyst dependent) |
| Scalability | High (Standard batch/flow reactors) | High (Requires specialized pressure vessels) |
| Cost-Efficiency | Moderate (Driven by chiral substrate cost) | High (At scale, with catalyst recycling) |
| Environmental Impact | Aqueous waste (Sulfate/Nitrate salts) | High atom economy, minimal waste |
References
- Diazotization of S-Sulfonyl-cysteines The Journal of Organic Chemistry (ACS Public
- Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews (ACS Public
Sources
Application Notes & Protocols: Mastering the Challenge of Coupling Sterically Hindered Biphenyl Hydroxy Acids
Introduction: The Synthetic Hurdle of Sterically Encumbered Biphenyls
Sterically hindered biphenyl hydroxy acids represent a class of molecules with significant importance in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structure, often leading to atropisomerism (axial chirality), makes them valuable scaffolds for designing highly selective inhibitors, ligands for catalysis, and advanced organic materials. However, the very features that make them attractive—bulky substituents at the ortho positions of the biphenyl core—create formidable challenges for synthetic chemists.
These bulky groups physically obstruct the reactive centers: the carboxylic acid and the hydroxyl group. This steric hindrance dramatically slows down reaction rates for standard coupling procedures, leading to low yields, incomplete reactions, and the need for harsh conditions that can compromise other functional groups or induce racemization of chiral centers.[1][2] This guide provides a detailed exploration of robust and field-proven strategies for overcoming these challenges, focusing on the formation of amide and ester linkages, which are among the most common and critical transformations for these substrates.
Part 1: Amide Bond Formation with Hindered Biphenyl Carboxylic Acids
The formation of an amide bond from a sterically hindered carboxylic acid is arguably the most frequent and challenging coupling reaction encountered with this substrate class. Standard activators like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient to overcome the high activation energy required for these transformations.[1][3] Success hinges on the selection of highly potent coupling reagents and the optimization of reaction conditions.
Causality of Choice: Selecting the Right Activation Strategy
The core principle for coupling hindered acids is to generate a highly reactive intermediate that is susceptible to nucleophilic attack by an amine, even when the electrophilic carbon is shielded. The choice of strategy depends on the degree of steric hindrance and the nucleophilicity of the amine.
-
Uronium/Aminium and Phosphonium Salts: These reagents have become the gold standard for difficult couplings. They react with the carboxylic acid to form highly reactive activated esters.[1]
-
HATU and HCTU: These are among the most powerful uronium/aminium reagents. They form OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters, respectively. The nitrogen atom in the pyridine ring of the OAt group is thought to provide anchimeric assistance, accelerating the coupling and suppressing racemization.[4][5][6] HATU is particularly effective for substrates with significant steric bulk.[5]
-
COMU: A third-generation uronium salt that incorporates the OxymaPure leaving group directly into its structure. It boasts coupling efficiencies comparable to or exceeding HATU, with the added benefits of being non-explosive and generating more soluble byproducts.[7][8][9][10]
-
PyBOP and PyAOP: These are phosphonium-based reagents that also generate highly reactive esters and are known for their ability to suppress racemization.[1][3][10] PyAOP is particularly effective for challenging couplings, including those involving N-methylated amino acids.[10]
-
-
Acyl Halide Formation: For exceptionally challenging couplings where even the most potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl halide is a powerful, albeit more aggressive, strategy.[3][11]
-
Acyl Chlorides: Reagents like oxalyl chloride or thionyl chloride can be used, but their harshness may not be suitable for complex molecules with sensitive functional groups.[3]
-
Acyl Fluorides: This is often the superior acyl halide strategy. The small size of the fluorine atom minimizes additional steric bulk on the carbonyl, and the resulting acyl fluoride is highly reactive.[12] Modern fluorinating agents like TFFH or BTFFH allow for the in situ generation of acyl fluorides under mild conditions, avoiding the need to isolate the often-sensitive intermediate.[1][7][12]
-
Workflow for Amide Coupling of Hindered Systems
The logical flow for tackling a hindered amide coupling involves a tiered approach, starting with the most robust and reliable methods before escalating to more aggressive tactics.
Caption: Tiered strategy for hindered amide bond formation.
Data Summary: Comparison of Key Coupling Reagents
| Reagent Class | Example(s) | Activated Intermediate | Reactivity | Key Advantages | Potential Issues |
| Uronium/Aminium | HATU, HCTU, COMU | OAt, O-6-ClBt, or Oxyma Ester | Very High | High yields, low racemization, fast kinetics.[1][4][7] COMU offers enhanced safety.[8] | Higher cost; can cause guanidinylation of the amine if not pre-activated correctly.[4] |
| Phosphonium | PyBOP, PyAOP | OBt or OAt Ester | High | Effective for hindered couplings, known to suppress racemization.[3][10] | Byproducts can be difficult to remove. |
| Carbodiimide | DCC, EDC + HOBt/HOAt | O-Acylisourea | Moderate | Inexpensive and widely available. | Often insufficient for hindered substrates;[1] DCU byproduct from DCC can be difficult to remove.[3] |
| Acyl Halide | TFFH, BTFFH, Oxalyl-Cl | Acyl Fluoride/Chloride | Extremely High | Overcomes extreme steric hindrance.[12] Acyl fluorides add minimal steric bulk.[12] | Requires an extra step; can be too harsh for sensitive substrates. |
Experimental Protocols: Amide Bond Formation
Protocol 1: HATU-Mediated Coupling for Hindered Acids
This protocol is a robust starting point for coupling sterically hindered biphenyl carboxylic acids with primary or secondary amines.
Materials:
-
Sterically Hindered Biphenyl Hydroxy Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Pre-activation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered biphenyl hydroxy acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or NMP (to a concentration of ~0.1 M).
-
Add DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes. The formation of the OAt-active ester is often accompanied by a slight color change. Causality: Pre-activation ensures the highly reactive ester is fully formed before the amine is introduced, minimizing side reactions like amine guanidinylation.[4]
-
Coupling: Add the amine (1.1 equiv) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For highly hindered systems, the reaction may require extended time (4-24 hours) or gentle heating (40-50 °C).[1] Microwave-assisted synthesis can also be highly effective at accelerating slow couplings.[1][3]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Systems
This protocol is reserved for cases where other high-potency reagents have failed.
Materials:
-
Sterically Hindered Biphenyl Hydroxy Acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 equiv)[7]
-
DIPEA or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the biphenyl hydroxy acid (1.0 equiv) in anhydrous DCM.
-
Add TFFH (1.2 equiv) followed by the base (DIPEA or collidine, 3.0 equiv). Stir at room temperature for 30-60 minutes to form the acyl fluoride in situ.
-
Coupling: Add the amine (1.2 equiv) to the reaction mixture.
-
Reaction & Work-up: Stir at room temperature until completion (monitor by LC-MS). The work-up is similar to Protocol 1: dilute with DCM, wash with dilute acid and base, and purify by chromatography.
Part 2: Ester Bond Formation with Hindered Biphenyls
Esterification of a hindered carboxylic acid or acylation of a hindered hydroxyl group presents similar steric challenges. The Yamaguchi esterification is a particularly powerful and widely adopted method for these transformations.[13]
The Yamaguchi Esterification: A Superior Method for Hindered Systems
The Yamaguchi protocol involves a two-step, one-pot process where the carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This is followed by the addition of the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[14][15]
The success of this method lies in the regioselective attack of DMAP on the less-hindered carbonyl of the mixed anhydride, which generates a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to furnish the desired ester.[14][15][16]
Caption: Mechanism of the Yamaguchi Esterification.
Experimental Protocol: Ester Formation
Protocol 3: Yamaguchi Esterification of a Hindered Biphenyl Acid
Materials:
-
Sterically Hindered Biphenyl Hydroxy Acid (1.0 equiv)
-
Alcohol (1.5 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.3 equiv)
-
4-Dimethylaminopyridine (DMAP) (2.0 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Anhydride Formation: To a solution of the biphenyl carboxylic acid (1.0 equiv) in anhydrous toluene, add Et₃N (1.3 equiv). Stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise and stir the resulting mixture for 2-4 hours at room temperature.
-
Esterification: In a separate flask, dissolve the alcohol (1.5 equiv) and DMAP (2.0 equiv) in anhydrous toluene.
-
Add the solution from step 3 to the mixed anhydride solution from step 2.
-
Reaction & Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction, filter off any solids, and dilute the filtrate with ethyl acetate. Wash with water, dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Part 3: Strategic Management of the Hydroxyl Group
A critical decision is whether to protect the hydroxyl group on the biphenyl scaffold before attempting to couple the carboxylic acid.
-
When to Protect: Protection is strongly advised when:
-
Performing an esterification using the carboxylic acid, to prevent intermolecular self-esterification (polymerization).
-
Using highly reactive coupling conditions (e.g., acyl chlorides) where the hydroxyl group could compete with the intended nucleophile.
-
The intended nucleophile (amine or alcohol) is weak, making the hydroxyl group a competitive reactant.
-
Common Protecting Groups: Tert-butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether.
-
-
When to Leave Unprotected: The hydroxyl group can often be left unprotected when:
-
A highly nucleophilic amine is used for amidation, as it will outcompete the less nucleophilic hydroxyl group.
-
Specific coupling reagents are used that show high selectivity for amines over alcohols. For example, DEPBT has been shown to selectively react with amino groups in the presence of unprotected hydroxyls.[11]
-
References
- Khattab, S. N., El-Faham, A., & Albericio, F. (2011).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Gavioli, C., et al. (n.d.).
- Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- (2023). Contemporary Approaches for Amide Bond Formation.
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
- Todorovic, M., & Perrin, D. M. (2020).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- (n.d.). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
- Organic Chemistry Portal. (n.d.).
- Ali, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
- Wang, G., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- Organic Chemistry Portal. (2006). Investigation of the Yamaguchi Esterification Mechanism.
- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
- BenchChem. (2025).
- (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
- Wikipedia. (n.d.).
- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O)
- Wikipedia. (n.d.).
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling. Benchchem.
- Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
- Buchwald, S. L., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Gemo, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
- LS College. (2020). Ullmann reaction. LS College.
- Yamamoto, H., & Ishihara, K. (2022).
- Common Organic Chemistry. (n.d.).
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. blogs.rsc.org.
- Albericio, F., et al. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Kégl, T., et al. (2023).
- (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Grokipedia. (n.d.).
- SantaLucia, J., & Dhimitruka, I. (2005). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification.
- So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
- Wikipedia. (n.d.).
- Langer, P., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Albericio, F., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies.
- Merck. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Merck.
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- Albericio, F., & El-Faham, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- BenchChem. (n.d.). Optimizing coupling reagents for sterically hindered Boc-L-proline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. Yamaguchi Esterification [organic-chemistry.org]
- 15. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 16. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Reformatsky Reaction of Biphenyl Aldehydes
Welcome to the Technical Support Center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of β-hydroxy esters from biphenyl aldehydes. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Reformatsky reaction with biphenyl aldehydes.
Question 1: My Reformatsky reaction with a biphenyl aldehyde is not starting. I don't observe any color change or exotherm. What's going wrong?
Answer:
The initiation of the Reformatsky reaction is critically dependent on the quality and activation of the zinc metal.[1] Biphenyl aldehydes, while generally reactive, may not be sufficient to overcome a passivated zinc surface. The primary culprit is almost always the zinc itself.
-
The Problem with Zinc: Commercial zinc dust or granules are often coated with a layer of zinc oxide, which is unreactive.[2] This oxide layer prevents the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, which is the first and essential step of the reaction.[3][4][5][6][7][8]
-
Causality-Driven Solutions:
-
Zinc Activation is Non-Negotiable: You must activate the zinc immediately before use to remove the oxide layer.[2][3] Common and effective methods include:
-
Acid Washing: Briefly washing the zinc with dilute HCl to dissolve the oxide layer.[2][9]
-
Iodine Activation: Adding a crystal of iodine to the zinc suspension. The disappearance of the purple color indicates activation.[3][9][10]
-
Rieke® Zinc: For particularly stubborn reactions, using highly reactive Rieke® zinc, prepared by reducing a zinc salt, can be very effective.[9][11]
-
-
Ensure Anhydrous Conditions: All glassware should be flame-dried, and solvents must be rigorously anhydrous. Any moisture will react with the organozinc intermediate and quench the reaction.
-
Question 2: The reaction starts, but I'm getting a very low yield of the desired β-hydroxy ester. What are the key parameters to optimize for biphenyl aldehydes?
Answer:
Low yields in the Reformatsky reaction with biphenyl aldehydes can stem from several factors, including incomplete reaction, side reactions, or difficult workup. Here’s a systematic approach to optimization:
-
Solvent Choice Matters: The solvent plays a crucial role in solubilizing the organozinc intermediate and influencing the reaction rate.
-
Common Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices.[4][7][12] For biphenyl systems, which are more nonpolar, benzene or toluene can also be effective, sometimes in a mixture with an ether.[4][5][7]
-
Impact on Yield: The choice of solvent can significantly impact the yield. It is advisable to screen a few different anhydrous solvents to find the optimal one for your specific biphenyl aldehyde.
-
-
Temperature Control is Key: The Reformatsky reaction is often exothermic, especially during the initial stages.[13]
-
Initiation: Gentle heating may be required to initiate the reaction, especially with less reactive α-halo esters.
-
Propagation: Once initiated, the reaction may need to be cooled to prevent side reactions, such as dehydration of the product. Monitoring the reaction temperature is crucial for reproducibility.
-
-
The Nature of the α-Halo Ester: The reactivity of the α-halo ester follows the trend: I > Br > Cl.[14]
-
α-Bromo Esters: These are the most commonly used due to their good balance of reactivity and stability.[5]
-
α-Chloro Esters: These are less reactive and may require more forcing conditions.
-
α-Iodo Esters: While highly reactive, they are also less stable and more expensive.
-
Question 3: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired Reformatsky pathway, leading to a complex product mixture and reduced yield.
-
Wurtz-Type Coupling: The organozinc intermediate can react with another molecule of the α-halo ester to form a dimer. This is more likely to occur if the aldehyde is sterically hindered or electronically deactivated.
-
Mitigation: Add the α-halo ester slowly to the reaction mixture containing the activated zinc and the biphenyl aldehyde. This keeps the concentration of the organozinc intermediate low, favoring the reaction with the aldehyde.[1]
-
-
Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester, especially at elevated temperatures or during acidic workup.[3]
-
Mitigation: Maintain moderate reaction temperatures and use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
-
Self-Condensation of the Aldehyde (Aldol Reaction): While the Reformatsky reaction is designed to avoid the strongly basic conditions that promote aldol reactions, some self-condensation of the biphenyl aldehyde can occur, particularly if the reaction is sluggish.[4][7][8]
-
Mitigation: Ensure efficient formation of the organozinc reagent through proper zinc activation to favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Reformatsky reaction?
A1: The Reformatsky reaction proceeds through three main steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate.[3][4][5][6][7][8]
-
Nucleophilic Addition: The Reformatsky enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the biphenyl aldehyde.[5]
-
Acidic Workup: The resulting zinc alkoxide is hydrolyzed with a mild acid to yield the final β-hydroxy ester.[3][7]
Q2: Why is zinc the preferred metal for the Reformatsky reaction?
A2: Zinc is the metal of choice because the resulting organozinc reagents (Reformatsky enolates) are less reactive than Grignard reagents (organomagnesium) or organolithium reagents.[5][6][11] This lower reactivity prevents them from reacting with the ester group of the α-halo ester, thus avoiding self-condensation.[6][11]
Q3: Can I use other metals besides zinc?
A3: Yes, other metals such as samarium, chromium, and indium have been used in Reformatsky-type reactions.[12] These can sometimes offer advantages in terms of reactivity and stereoselectivity.[12] For instance, samarium diiodide (SmI₂) is known to be effective for highly hindered substrates.[15]
Q4: How does the steric hindrance of the biphenyl aldehyde affect the reaction?
A4: Increased steric hindrance on the biphenyl aldehyde can slow down the rate of the nucleophilic addition step. In such cases, it is even more critical to ensure efficient formation of the Reformatsky enolate through optimal zinc activation and reaction conditions. For highly hindered systems, considering alternative metals like SmI₂ may be beneficial.[15]
Data Presentation
Table 1: Effect of Zinc Activation Method on Yield
| Activation Method | Typical Reagents | Relative Reactivity | Reported Yield Range (%) |
| Acid Wash | Dilute HCl | Good | 60-80 |
| Iodine | I₂ crystal | Very Good | 70-90 |
| DIBAL-H | Diisobutylaluminium hydride | Excellent | 80-95[16] |
| Rieke® Zinc | Reduction of ZnCl₂ | Highest | >90 |
Experimental Protocols
Protocol 1: Optimized Reformatsky Reaction of 4-Phenylbenzaldehyde with Ethyl Bromoacetate
This protocol provides a reliable starting point for the Reformatsky reaction with a representative biphenyl aldehyde.
Materials:
-
4-Phenylbenzaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.5 eq.). Add a single crystal of iodine. Heat the flask gently with a heat gun until the purple color of the iodine disappears, indicating zinc activation. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous THF to the flask, followed by 4-phenylbenzaldehyde (1.0 eq.).
-
Slow Addition of α-Halo Ester: Dissolve ethyl bromoacetate (1.2 eq.) in anhydrous THF and add it to the dropping funnel. Add the ethyl bromoacetate solution dropwise to the stirred reaction mixture over 30-60 minutes. An exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Filter the mixture to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: The three key stages of the Reformatsky reaction mechanism.
Caption: A decision tree for troubleshooting initiation failure.
References
-
Master Organic Chemistry. Reformatsky Reaction. [Link]
-
American Institute of Chemists. article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. [Link]
-
Taylor & Francis Online. Reformatsky reaction as a key step in the synthesis of natural products: A review. [Link]
-
Reformatsky Reaction. [Link]
-
R Discovery. Reformatsky reaction as a key step in the synthesis of natural products: A review. [Link]
-
PMC. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
BYJU'S. Reformatsky reaction. [Link]
-
ResearchGate. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. [Link]
-
Pharmd Guru. 28. REFORMATSKY REACTION. [Link]
-
ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
RecNotes. Reformatsky Reaction. [Link]
-
PMC. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
-
PMC. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). [Link]
-
ACS Publications. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction | Organic Process Research & Development. [Link]
-
Vedantu. Reformatsky Reaction: Mechanism, Examples & Exam Tips. [Link]
-
Organic Chemistry Portal. A Practical Method for the Reformatsky Reaction of Aldehydes. [Link]
-
PMC. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. [Link]
-
AdiChemistry. REFORMATSKY REACTION | EXPLANATION. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. recnotes.com [recnotes.com]
- 8. Reformatsky Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. adichemistry.com [adichemistry.com]
- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 13. researchgate.net [researchgate.net]
- 14. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization During Coupling of Chiral Hydroxy Acids
Target Audience: Researchers, synthetic chemists, and drug development professionals. System Status: All troubleshooting nodes active.
Welcome to the Advanced Troubleshooting Hub for chiral α-hydroxy acid (AHA) synthesis and coupling. Preserving the stereochemical integrity of AHAs during esterification or amidation is a notorious challenge in complex molecule synthesis. This guide provides mechanistic insights, validated protocols, and decision-making workflows to eliminate epimerization in your synthetic pipelines.
Section 1: Core Troubleshooting & FAQs
Q1: Why does my chiral α-hydroxy acid (AHA) racemize during esterification or amidation, even though it cannot form an oxazolone? Root Cause Analysis: Unlike α-amino acids, AHAs lack an amide nitrogen, making the classic oxazolone (azlactone) racemization pathway impossible[1]. However, when the carboxylic acid is activated (e.g., forming an O-acylisourea intermediate via carbodiimides), the electron-withdrawing nature of the activated ester significantly increases the acidity of the α-proton[2]. Under basic coupling conditions, this facilitates base-catalyzed direct enolization[2]. The resulting planar enolate intermediate subsequently loses its stereochemical integrity, leading to epimerization upon reprotonation.
Q2: I am currently using HATU and DIPEA for coupling. My enantiomeric excess (ee) dropped from 99% to 80%. What should I change? Mechanistic Insight: Uronium/aminium salts like HATU require at least two equivalents of a strong tertiary amine (like DIPEA or TEA) to generate the active carboxylate and drive the coupling. This highly basic environment is the primary driver for α-proton abstraction[2]. Solution: Switch to a carbodiimide-based system (such as DIC) paired with an acidic, highly reactive additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[2]. The DIC/Oxyma system operates under essentially base-free conditions, forming a reactive Oxyma ester that undergoes rapid nucleophilic attack by the amine or alcohol before enolization can occur[3].
Q3: If I must use a base to neutralize an amine hydrochloride salt, which base minimizes racemization? Best Practice: If a base is unavoidable, replace unhindered, strong bases (TEA, DIPEA) with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, sym-collidine) or 2,6-lutidine. These bases provide sufficient buffering to neutralize amine hydrochlorides but are too sterically hindered to efficiently abstract the α-proton of the activated AHA.
Q4: How does the Steglich esterification perform with sterically hindered AHAs, and how can I prevent epimerization? Optimization: The Steglich esterification utilizes DCC (or DIC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple carboxylic acids with alcohols[4]. While highly efficient for hindered alcohols, DMAP is a strong nucleophilic catalyst that can also act as a general base. To prevent racemization of sensitive AHAs, DMAP must be kept strictly catalytic (0.05 - 0.1 equivalents), and the reaction temperature should be maintained between 0 °C and 20 °C[4]. Alternatively, using modified reagents like TCBOXY (a modified Yamaguchi reagent) can suppress racemization entirely during esterification[5].
Section 2: Quantitative Data & Reagent Comparison
To assist in reagent selection, the following table summarizes the causality between coupling conditions and racemization risk.
| Coupling System | Base Requirement | Intermediate Formed | Racemization Risk | Best Use Case |
| HATU / HOAt | 2.0 eq DIPEA/TEA | HOAt Active Ester | High | Non-epimerizable substrates; standard peptide synthesis. |
| DCC / DMAP (Steglich) | Catalytic DMAP | O-Acylisourea → DMAP Adduct | Moderate | Esterification of hindered alcohols; requires strict temp control[4]. |
| DIC / HOBt | None (Base-free) | OBt Active Ester | Low to Moderate | Standard base-free couplings; HOBt is less reactive than Oxyma. |
| DIC / OxymaPure | None (Base-free) | Oxyma Active Ester | Very Low | Highly sensitive chiral AHAs and cysteine derivatives[2]. |
| TCBOXY | Catalytic DMAP | Mixed Anhydride | Very Low | Racemization-free esterification and thioesterification[5]. |
Section 3: Validated Experimental Protocols
Protocol 1: Base-Free Amidation/Esterification using DIC and OxymaPure
This self-validating protocol utilizes the superior leaving group ability of OxymaPure to outcompete enolization[3].
Reagents: Chiral AHA (1.0 eq), Amine/Alcohol (1.1 eq), DIC (1.1 eq), OxymaPure (1.1 eq), Anhydrous DMF or DCM. Step-by-Step Methodology:
-
Pre-activation: Dissolve the chiral AHA (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM (concentration ~0.1 M) under an inert atmosphere (N₂ or Argon).
-
Cooling: Chill the solution to 0 °C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed enolization.
-
Activation: Add DIC (1.1 eq) dropwise to the chilled solution. Stir at 0 °C for 5–10 minutes to allow the formation of the reactive Oxyma ester[3].
-
Coupling: Add the amine or alcohol (1.1 eq) to the mixture. If the amine is a hydrochloride salt, add exactly 1.1 eq of sym-collidine (TMP) to neutralize the salt without providing excess basicity.
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Filter off the diisopropylurea (DIU) byproduct. Wash the organic layer with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove residual Oxyma and DIC.
Protocol 2: Optimized Steglich Esterification for Hindered Substrates
Designed to minimize the basic character of DMAP while leveraging its nucleophilic catalysis[4].
Reagents: Chiral AHA (1.0 eq), Hindered Alcohol (1.5 eq), DCC (1.2 eq), DMAP (0.05 eq), Anhydrous DCM. Step-by-Step Methodology:
-
Preparation: Dissolve the chiral AHA (1.0 eq) and the hindered alcohol (1.5 eq) in anhydrous DCM[4].
-
Catalyst Addition: Add exactly 0.05 eq of DMAP. Causality: Restricting DMAP limits its availability to act as a Brønsted base, forcing it to act primarily as a nucleophilic acyl transfer catalyst.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Activation: Add DCC (1.2 eq) portion-wise. The reaction will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup: Filter the precipitated DCU. Wash the filtrate with 0.5 M HCl to remove DMAP, followed by saturated NaHCO₃ and brine.
Section 4: Workflows & Mechanistic Diagrams
Mechanistic divergence of activated AHAs: Base-catalyzed enolization vs. OxymaPure trapping.
Step-by-step troubleshooting workflow for resolving racemization in chiral hydroxy acid coupling.
References[4] Steglich esterification - Grokipedia.Click here to verify[2] Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. Click here to verify[3] Oxyma as an additive in green solid-phase peptide synthesis - Biosyn. Click here to verify[1] 2-Hydroxy-3,3-dimethylbutanoic acid | 4026-20-4 - Benchchem. Click here to verify[5] (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC (NIH).Click here to verify
Sources
- 1. 2-Hydroxy-3,3-dimethylbutanoic acid | 4026-20-4 | Benchchem [benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. grokipedia.com [grokipedia.com]
- 5. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Purification of hydrophobic biphenyl acid derivatives by HPLC
Purifying hydrophobic biphenyl acid derivatives presents a unique intersection of chromatographic challenges. These molecules possess highly non-polar, bulky aromatic systems coupled with an ionizable carboxylic acid moiety. This structural duality often leads to poor aqueous solubility, severe peak tailing, and unpredictable retention profiles on standard alkyl stationary phases.
This technical support guide is designed to move beyond generic advice. Here, we dissect the thermodynamic and chemical causality behind your chromatographic anomalies and provide self-validating workflows to ensure robust, high-purity isolation of your target compounds.
Part 1: Diagnostic Decision Tree
Before adjusting your chemistry, you must isolate the root cause of your peak distortion. Use the following diagnostic workflow to determine if your issue is physical (system-related) or chemical (analyte-stationary phase interaction).
Troubleshooting workflow for resolving peak tailing in biphenyl acid HPLC.
Part 2: Core Challenges & FAQs
Q1: Why do my hydrophobic biphenyl carboxylic acids exhibit severe peak tailing on standard C18 columns, even when I use an acidic mobile phase? The Causality: It is a common misconception that only basic amines suffer from silanol-induced tailing. Silanophilic interactions are actually a primary contributor to the peak tailing of acidic pharmaceutical compounds as well[1]. Mechanistic studies utilizing the Hydrophobic Subtraction Model (HSM) and density functional theory (DFT) have revealed that the neutral, protonated form of carboxylic acids interacts strongly with vicinal silanol pairs on the silica stationary phase[1]. This creates a secondary, polar retention mechanism that competes with the primary hydrophobic partitioning, resulting in a delayed elution profile (tailing)[2][3]. The Solution: You must mitigate these secondary interactions. Use a highly deactivated (end-capped) column with minimal residual silanol activity[2], and ensure your mobile phase contains a modifier like formic or acetic acid, which acts as a blocking agent against these specific silanophilic interactions[1].
Q2: Should I switch from a traditional C18 to a Biphenyl stationary phase for these derivatives? The Causality: Yes, for complex aromatic acids, a biphenyl phase is often superior. C18 columns rely almost exclusively on dispersive van der Waals (hydrophobic) interactions[4]. In contrast, biphenyl stationary phases offer a mixed-mode retention mechanism[4]. The extended π system of the biphenyl ligand facilitates strong π−π interactions with the aromatic rings of your biphenyl acid[4][5]. Furthermore, biphenyl phases exhibit a significantly higher hydrogen-bonding capacity compared to C18 alkyl phases[5]. This alternative selectivity allows for the baseline resolution of closely eluting structural isomers and related impurities that a C18 simply cannot separate[4].
Q3: My sample precipitates upon injection, causing pressure spikes and split peaks. How do I fix this without losing retention? The Causality: Hydrophobic biphenyl acids have notoriously poor solubility in the highly aqueous initial mobile phase conditions required for reversed-phase gradient elution[6]. If you dissolve your sample in a strong organic solvent (e.g., 100% acetonitrile) to force dissolution, injecting this into an aqueous mobile phase creates a severe solvent mismatch[2]. The analyte rapidly precipitates at the column head or disperses unevenly, leading to split or fronting peaks[2][6]. The Solution: Dissolve the compound in a minimal volume of a strong solubilizing agent (such as DMSO), and then dilute the solution with your initial mobile phase composition[6]. Always limit your injection volumes to remain within the column's linear dynamic capacity[2].
Part 3: Quantitative Data Presentation
To illustrate the mechanistic differences between stationary phases for biphenyl acid purification, review the comparative metrics below.
Table 1: Performance Comparison of C18 vs. Biphenyl Stationary Phases for Biphenyl Acids
| Parameter | C18 (Alkyl Phase) | Biphenyl (Mixed-Mode Phase) | Mechanistic Rationale |
| Primary Retention | Hydrophobic (van der Waals)[4] | Hydrophobic + π−π interactions[4] | Biphenyl ligands π -stack with aromatic analytes. |
| Hydrogen Bonding | Low | High[5] | Biphenyl phases act as stronger hydrogen bond acceptors[5]. |
| Selectivity ( α ) | Moderate | High (for aromatic isomers)[4] | Dual retention mechanism enhances discrimination of structural motifs. |
| Peak Asymmetry ( As ) | Often > 1.5 (Tailing)[3] | Typically 1.0 - 1.2 (Symmetric) | Biphenyl phases often mask underlying silanols more effectively for aromatics. |
Part 4: Experimental Protocols
Protocol 1: Self-Validating RP-HPLC Purification Workflow
This protocol incorporates a self-validating system suitability step to ensure that any observed peak distortion is definitively chemical, not physical.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 1000 mL HPLC-grade Water + 1.0 mL LC-MS grade Formic Acid (0.1% v/v)[7].
-
Mobile Phase B: 1000 mL HPLC-grade Acetonitrile + 1.0 mL LC-MS grade Formic Acid (0.1% v/v)[7].
-
Causality: Formic acid suppresses the ionization of the carboxylic acid moiety (keeping it hydrophobic for retention) and blocks vicinal silanol interactions to prevent tailing[1][7].
Step 2: Sample Preparation (Addressing Solvent Mismatch)
-
Accurately weigh 10 mg of crude biphenyl acid derivative.
-
Dissolve in 100 μ L of pure DMSO to ensure complete solvation of the hydrophobic lattice[6].
-
Dilute to 10 mL using a 50:50 mixture of Mobile Phase A and B (Yields 1 mg/mL)[7]. Filter through a 0.45 μ m PTFE syringe filter[7].
Step 3: System Suitability & Self-Validation
-
Before injecting your sample, inject 5 μ L of a neutral, hydrophobic probe (e.g., Toluene).
-
Validation Logic: Neutral compounds cannot undergo acid-base or silanophilic interactions[8]. If the toluene peak tails, you have a physical void in your column or extra-column volume in your tubing[8]. Do not proceed until the physical plumbing is fixed. If toluene is perfectly symmetric, proceed to Step 4.
Step 4: Gradient Elution & Purification
-
Column: Biphenyl reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m)[7].
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, hold for 2 mins. Ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes to wash strongly retained hydrophobic impurities.
-
Detection: DAD (UV) monitoring at 254 nm and 280 nm.
Protocol 2: Column Regeneration & Silanol-Blocking Wash
If tailing increases over the lifetime of the column, strongly adsorbed basic impurities or metal chelates may be activating silanol sites.
Step 1: Flush the column with 100% Acetonitrile for 20 column volumes (CV) to remove hydrophobic buildup. Step 2: Flush with 50:50 Methanol:Water containing 0.5% Formic Acid for 20 CV. The elevated acid concentration helps strip localized contaminants from vicinal silanol pairs[1]. Step 3: Re-equilibrate with your starting gradient mobile phase until the baseline is stable.
References
-
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Chromatography Online. [Link]
-
PubMed. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography". National Library of Medicine. [Link]
-
Alwsci. "Common Causes Of Peak Tailing in Chromatography". Alwsci. [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. [Link]
-
LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices". Chromatography Online. [Link]
-
Axion Labs. "HPLC Peak Tailing". Axion Labs. [Link]
Sources
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Solvent selection for crystallization of 3-(4-biphenylyl)lactic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of isolating amphiphilic pharmaceutical intermediates.
The compound 3-(4-biphenylyl)lactic acid (also known as 3-(biphenyl-4-yl)-2-hydroxypropanoic acid) presents a classic crystallization challenge. Its molecular structure features a highly lipophilic, rigid biphenyl tail coupled with a highly polar, hydrogen-bonding alpha-hydroxy carboxylic acid head. This structural dichotomy makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—where the solute separates into a dense, viscous liquid rather than forming a highly ordered crystal lattice [1].
Below is our comprehensive troubleshooting guide and self-validating protocol for mastering the crystallization of this molecule.
Part 1: FAQs on Solvent Selection & Thermodynamics
Q: Why does 3-(4-biphenylyl)lactic acid consistently "oil out" in standard alcohol/water mixtures? A: In binary systems like ethanol/water, the solvent and anti-solvent are fully miscible, but the amphiphilic nature of the solute forces a spinodal decomposition. The thermodynamic driving force for oiling out is rooted in the energy barrier for phase formation: the activation energy required for the biphenyl groups to aggregate into amorphous, hydrophobic droplets is significantly lower than the energy required to correctly orient both the biphenyl and lactic acid moieties into a rigid crystal lattice [2]. Water rapidly desolvates the biphenyl tail, trapping the system in a metastable emulsion (a miscibility gap) rather than precipitating solid crystals [3].
Q: What is the optimal solvent/anti-solvent strategy to ensure high-purity crystalline recovery? A: We strongly recommend an Acetone / Heptane system over aqueous mixtures. The Causality: Acetone acts as an ideal "good solvent" because its carbonyl oxygen acts as a hydrogen-bond acceptor, effectively disrupting the strong intermolecular hydrogen-bond networks between the lactic acid hydroxyl and carboxyl groups. Heptane acts as a non-polar anti-solvent that smoothly decreases the solubility of the biphenyl tail without inducing a sudden dielectric crash. This gradual desolvation allows you to stay within the Metastable Zone Width (MSZW) and bypass the binodal LLPS boundary entirely [4].
Part 2: Quantitative Data - Solvent Matrix & Solubility Profile
To facilitate rational solvent selection, the thermodynamic behaviors of 3-(4-biphenylyl)lactic acid in various systems are summarized below.
| Solvent System | Role | Solute Solubility (at 25°C) | LLPS (Oiling Out) Risk | Mechanistic Rationale & Recommendation |
| Acetone | Good Solvent | > 150 mg/mL | Low | Recommended. Disrupts lactic acid H-bonds; high capacity. |
| Ethyl Acetate | Good Solvent | ~ 80 mg/mL | Moderate | Viable Alternative. Good H-bond acceptor, but lower capacity. |
| Heptane | Anti-Solvent | < 2 mg/mL | Low (if dosed slowly) | Recommended. Gradual desolvation of the biphenyl moiety. |
| Ethanol / Water | Mixed System | Highly variable | Critical / High | Avoid. Rapid dielectric shift forces spinodal decomposition. |
| Toluene | Co-solvent | ~ 15 mg/mL | High | Avoid. Solvates the biphenyl tail but starves the polar head. |
Part 3: Troubleshooting Guide & Self-Validating Protocol
Issue: During anti-solvent addition, the solution turns opaque and milky, but no filterable solid is recovered (Emulsion formation). Root Cause: The anti-solvent addition rate exceeded the primary nucleation rate. The system was pushed past the MSZW and into the spinodal decomposition region, resulting in liquid-liquid phase separation [1]. Solution: Implement a seeded anti-solvent protocol utilizing Process Analytical Technology (PAT) to ensure the system self-validates its phase state before proceeding.
Step-by-Step Methodology: Seeded Anti-Solvent Crystallization
This protocol uses in-line monitoring to create a self-validating feedback loop, ensuring you never cross the LLPS boundary.
-
Dissolution: Suspend 10.0 g of crude 3-(4-biphenylyl)lactic acid in 50 mL of Acetone in a jacketed crystallizer. Heat to 45°C with moderate overhead agitation (300 rpm) until complete dissolution is achieved.
-
PAT Initialization: Insert an ATR-FTIR probe to monitor real-time solute concentration (supersaturation) and an FBRM (Focused Beam Reflectance Measurement) probe to track chord length distribution (particle counts)[1].
-
Primary Anti-Solvent Dosing: Dose Heptane at a constant, slow rate of 0.5 mL/min until the ATR-FTIR indicates the concentration has reached the upper limit of the MSZW (supersaturation ratio S≈1.15 ). Critical Check: The FBRM total count must remain flat (zero), confirming no oil droplets or spontaneous nucleation have formed.
-
Self-Validating Seeding: Add 0.1 g of pure 3-(4-biphenylyl)lactic acid seed crystals.
-
Validation Check: Pause Heptane dosing immediately. Observe the FBRM trend. A successful seeding event will show a steady exponential increase in fine counts (secondary nucleation) and a corresponding downward curve in the ATR-FTIR supersaturation profile. Do not proceed to the next step until desupersaturation is analytically confirmed.
-
-
Secondary Dosing & Cooling: Once supersaturation drops and stabilizes (typically 30-45 minutes), resume Heptane dosing at 1.0 mL/min until a total of 100 mL is added. Simultaneously, initiate a linear cooling ramp to 5°C over 2 hours to maximize yield.
-
Isolation: Filter the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 20 mL of cold Heptane to displace residual Acetone and impurities. Dry under vacuum at 40°C for 12 hours.
Part 4: Process Visualization
Workflow for anti-solvent crystallization of 3-(4-biphenylyl)lactic acid avoiding LLPS.
References
-
Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo AutoChem. Available at:[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir (ACS Publications), 2024. Available at:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes (MDPI), 2019. Available at:[Link]
-
Investigation of Metastable Zones and Induction Times in Crystallization across Antisolvents. ACS Omega, 2020. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in Biphenyl-Based Ester Formation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the esterification of sterically hindered biphenyl derivatives. The inherent steric clash between ortho substituents on the biphenyl rings often necessitates specialized reagents and conditions to achieve successful ester formation.[1] This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions grounded in established chemical principles.
Problem 1: Low to No Ester Product Formation with Standard Methods (e.g., Fischer Esterification)
Observation: You are attempting to esterify a biphenyl-2-carboxylic acid with a sterically hindered alcohol (or vice-versa) using a standard acid catalyst like sulfuric acid (H₂SO₄) and are observing very low conversion, with starting materials remaining largely unreacted.
Probable Causes:
-
High Steric Hindrance: The primary culprit is the severe steric congestion around the carboxylic acid and/or the alcohol. The bulky ortho substituents on the biphenyl core physically block the nucleophilic attack of the alcohol onto the protonated carbonyl carbon, a key step in the Fischer esterification mechanism.[2]
-
Reversible Reaction Equilibrium: Fischer esterification is an equilibrium-driven process.[3][4] The formation of water as a byproduct can drive the reverse reaction (hydrolysis), especially when the forward reaction is slow due to steric hindrance.[3]
Solutions & Scientific Rationale:
-
Switch to a More Powerful Coupling Reagent: For sterically demanding substrates, it is crucial to move beyond simple acid catalysis and employ a potent coupling reagent. These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is more susceptible to nucleophilic attack, even by a hindered alcohol.
-
Water Removal: If you must persist with a method like Fischer esterification, aggressive removal of water is essential to shift the equilibrium towards the product.[2][3]
-
Recommended Action: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to continuously remove water as it is formed.[3]
-
Problem 2: Decomposition of Starting Materials or Product at High Temperatures
Observation: When attempting to drive the reaction by increasing the temperature, you observe significant decomposition, leading to a complex mixture of byproducts and a low yield of the desired ester.
Probable Cause:
-
Substrate Instability: Many complex molecules, particularly those in drug development, possess functional groups that are sensitive to high temperatures and strong acidic or basic conditions. Biphenyl derivatives themselves can be susceptible to side reactions under harsh conditions.
Solutions & Scientific Rationale:
-
Employ Mild Reaction Conditions: The key is to use a method that allows for esterification at or near room temperature.
-
Recommended Action: The Yamaguchi esterification is renowned for its mild conditions.[5][7] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][8][9] This process is highly efficient even for challenging substrates.[5][7]
-
Alternative: The Shiina esterification (or macrolactonization for intramolecular reactions) is another excellent choice for temperature-sensitive substrates.[10][11] It utilizes substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst like DMAP.[6][10][12]
-
Problem 3: Low Yields Despite Using a Modern Coupling Reagent (e.g., Yamaguchi or Shiina)
Observation: You have switched to a Yamaguchi or Shiina protocol, but the yield of your biphenyl ester is still suboptimal.
Probable Causes:
-
Suboptimal Reagent Stoichiometry: The molar ratios of the coupling reagent, base, and nucleophilic catalyst are critical for success.
-
Moisture Contamination: Many coupling reagents and intermediates are highly sensitive to moisture, which can lead to hydrolysis and inactivation.
-
Incorrect Order of Addition: The sequence in which reagents are added can significantly impact the formation of the reactive intermediate.
Solutions & Scientific Rationale:
-
Optimize Stoichiometry:
-
Recommended Action: For the Yamaguchi esterification, ensure you are using stoichiometric amounts of DMAP.[9] For the Shiina protocol, the amount of nucleophilic catalyst (e.g., DMAP) is typically catalytic, but may need to be optimized for your specific substrates.
-
-
Ensure Anhydrous Conditions:
-
Recommended Action: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
-
-
Follow a Validated Protocol:
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biphenyls and why does it affect esterification?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction.[14] In biphenyl systems, substituents at the ortho positions (2, 2', 6, and 6') are in close proximity. This crowding restricts the rotation around the biphenyl single bond and can physically block access to the reactive center of a carboxylic acid or alcohol functional group, making it difficult for the reacting molecules to come together in the correct orientation for ester formation.[1]
Q2: Can you explain the mechanism of the Yamaguchi esterification and why it's effective for hindered substrates?
A2: The Yamaguchi esterification proceeds in two main stages:
-
Mixed Anhydride Formation: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base (like triethylamine) to form a mixed anhydride.[8][9]
-
Nucleophilic Acyl Substitution: A stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) then attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.[8][9] This intermediate is a potent acylating agent. The alcohol, even a sterically hindered one, can then attack this activated intermediate to form the desired ester, releasing DMAP.[8][9]
The effectiveness of this method lies in the formation of the highly electrophilic acylpyridinium intermediate, which significantly lowers the activation energy for the nucleophilic attack by the alcohol.[9]
Diagram: Yamaguchi Esterification Mechanism
Sources
- 1. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reaxis.com [reaxis.com]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 11. Shiina esterification - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
Technical Support Center: Troubleshooting Low Yields in Diazonium Salt Hydrolysis of Biphenylalanine
Welcome to the technical support center for the diazonium salt hydrolysis of biphenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we address common issues leading to low yields and provide in-depth, evidence-based solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Specific Experimental Failures
This section is formatted as a series of questions and answers to directly tackle the problems you may be facing at the bench.
Question 1: My overall yield of hydroxylated biphenylalanine is significantly lower than expected. What are the most likely causes?
Low yields in this reaction are typically traced back to one or more of the following critical areas: incomplete diazotization, decomposition of the diazonium salt intermediate, and competing side reactions during hydrolysis.
A. Incomplete Diazotization:
The conversion of the primary aromatic amine of biphenylalanine to its corresponding diazonium salt is the foundational step. If this is not quantitative, all subsequent steps will suffer.
-
Insufficient Acid: A common oversight is using an inadequate amount of acid. At least 2.5 to 3 molar equivalents of a strong mineral acid (like HCl or H₂SO₄) are required relative to the biphenylalanine. One equivalent is consumed in forming the amine salt, and the second is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite. The excess acid maintains a low pH, which is crucial for the stability of the diazonium salt.[1]
-
Inadequate Temperature Control: The diazotization process is exothermic. The temperature must be strictly maintained between 0-5 °C.[1][2] Temperatures above this range lead to premature decomposition of the newly formed diazonium salt.[1][3]
-
Rate of Nitrite Addition: A rapid addition of the sodium nitrite solution can create localized "hot spots" and an excess of nitrous acid, which can lead to unwanted side reactions.[3] A slow, dropwise addition with vigorous stirring is essential.
B. Decomposition of the Diazonium Salt:
Aryl diazonium salts are notoriously unstable intermediates.[1] Their instability is a primary contributor to low yields.
-
Elevated Temperatures: As mentioned, maintaining a low temperature (0-5 °C) is critical to prevent the thermally labile diazonium salt from decomposing.[1]
-
Unsuitable Counter-ion: The choice of acid, and therefore the counter-ion of the diazonium salt, can influence its stability. While chlorides are common, salts with larger, less nucleophilic anions like tetrafluoroborates or tosylates often exhibit greater thermal stability.[2][4]
C. Competing Side Reactions During Hydrolysis:
The hydrolysis step, where the diazonium group is replaced by a hydroxyl group, is often where significant yield loss occurs.
-
Azo Coupling: The desired phenolic product is electron-rich and can react with unreacted diazonium salt in a process called azo coupling. This forms highly colored azo dye impurities and consumes both the starting material and the product.[5] This is particularly problematic if the pH is not sufficiently acidic.[5]
-
Radical Reactions: The decomposition of diazonium salts can proceed through radical intermediates.[6][7][8] These aryl radicals can lead to a variety of side products, including biaryls via a Gomberg-Bachmann-like mechanism.[6][9]
Question 2: I'm observing a lot of colored impurities in my reaction mixture. What are they, and how can I prevent their formation?
The formation of colored byproducts is a strong indicator of azo coupling reactions.
As explained above, the hydroxylated biphenylalanine product is an activated aromatic ring that can act as a nucleophile and attack the electrophilic diazonium salt. To minimize this:
-
Maintain High Acidity: The hydrolysis should be conducted in a strongly acidic aqueous solution.[8] This keeps the concentration of the more reactive phenoxide ion to a minimum and suppresses the coupling reaction.[5]
-
Slow Addition to Hot Acid: A common and effective procedure is to add the cold diazonium salt solution slowly to a large volume of boiling dilute sulfuric acid.[5] This ensures that the diazonium salt is rapidly hydrolyzed upon addition, minimizing its concentration and the opportunity for it to react with the product.
Question 3: How can I confirm that my diazotization reaction has gone to completion?
Ensuring complete diazotization is crucial. A simple and effective way to monitor this is to test for the presence of excess nitrous acid, which indicates that all of the primary amine has been consumed.
This can be done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper. A blue-black color indicates the presence of nitrous acid and signifies the completion of the diazotization.[10]
II. Frequently Asked Questions (FAQs)
What is the optimal temperature for the hydrolysis of the biphenylalanine diazonium salt?
While the diazotization must be carried out at 0-5 °C, the hydrolysis requires elevated temperatures to drive the reaction. A common approach is to add the cold diazonium salt solution to boiling dilute acid (around 100 °C).[3][5] The key is that the diazonium salt is not allowed to warm up gradually; instead, it is introduced to a temperature that facilitates immediate hydrolysis.
How does the choice of acid affect the reaction?
While hydrochloric acid is frequently used for diazotization, sulfuric acid is often preferred for the subsequent hydrolysis.[3] The diazonium sulfate salt is generally stable, and the use of sulfuric acid avoids the potential for the chloride ion to act as a nucleophile and form chlorinated biphenylalanine byproducts, which can occur in Sandmeyer-type reactions.[11][12]
Is a copper catalyst necessary for the hydrolysis?
For a simple hydrolysis to introduce a hydroxyl group, a copper catalyst is not strictly required. The reaction can be achieved by heating the diazonium salt in aqueous acid.[8][9] However, the use of copper(I) oxide (Cu₂O) as a catalyst can lead to a cleaner reaction with fewer side products.[7][11] This is sometimes referred to as a Sandmeyer-type hydroxylation.[9][11]
III. Experimental Protocols & Methodologies
Protocol 1: Diazotization of Biphenylalanine
-
In a suitable reaction vessel, dissolve one molar equivalent of biphenylalanine in approximately 2.5-3 molar equivalents of 98% sulfuric acid diluted with water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a concentrated aqueous solution of 1.05 molar equivalents of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the cooled biphenylalanine solution, ensuring the temperature does not exceed 5 °C.[1]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper.[10] The resulting cold solution of the diazonium salt should be used immediately in the next step.[3]
Protocol 2: Hydrolysis of Biphenylalanine Diazonium Salt
-
In a separate, larger reaction vessel, bring a volume of dilute sulfuric acid (e.g., 10-20% v/v) to a boil.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the boiling acid over a period of several hours.[3] Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The hydroxylated biphenylalanine product may precipitate.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by appropriate methods such as recrystallization or chromatography.
IV. Visualization of Key Processes
Reaction Pathway and Side Reactions
Caption: Desired hydrolysis pathway versus common side reactions.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting logic for addressing low hydrolysis yields.
V. Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | Optimal | Minimizes diazonium salt decomposition.[1][2] |
| > 10 °C | Decreased | Accelerated decomposition of diazonium salt.[3] | |
| Acid Stoichiometry | < 2.5 equivalents | Decreased | Incomplete diazotization and decreased stability. |
| > 2.5 equivalents | Optimal | Ensures complete reaction and stabilizes the salt.[1] | |
| Hydrolysis Condition | Gradual Warming | Decreased | Promotes side reactions like azo coupling.[5] |
| Addition to Boiling Acid | Optimal | Rapid hydrolysis minimizes side reactions.[3][5] |
VI. Analytical Considerations
To accurately assess yields and identify byproducts, robust analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or fluorescence detection is ideal for separating and quantifying biphenylalanine, the hydroxylated product, and various byproducts.[13][14] Phenylalanine and its hydroxylated counterpart, tyrosine, have natural fluorescence that can be exploited for sensitive detection.[13][14]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can provide definitive identification of the main product and any impurities by their mass-to-charge ratio, aiding in the diagnosis of specific side reactions.
References
- Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting. (2025, December 22). ChemElectroChem.
- Aryl Diazonium Ions - Organic Chemistry Tutor. (n.d.).
- Troubleshooting guide for reactive dye synthesis using intermedi
- Sandmeyer reaction. (n.d.). In Wikipedia.
- Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
- Typical aryl diazonium salt decomposition pathways (modified
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- DIAZONIUM SALTS. (2020, March 29).
- Diazonium salt - Physical and Chemical Properties. (n.d.). Aakash Institute.
- Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds. (2021, April 9). Chemical Reviews.
- US2612494A - Stabilized diazonium salts and process of effecting same. (n.d.).
- Technical Support Center: Optimization of Diazonium Salt Coupling Reactions. (2025). BenchChem.
- Structures, Stability, and Safety of Diazonium Salts. (n.d.).
- Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. (2014, May 26). Organic & Biomolecular Chemistry.
- Under what conditions does hydrolysis of a diazonium salt occur, and what is the resulting product?. (2024, February 20).
- Novel reactions of aryldiazonium salts.
- Reaction of biphenyl with diazonium salts. (n.d.).
- Lecture 16 Arom
- Exploring Flow Procedures for Diazonium Form
- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE.
- Reactions of Diazonium Salts: Types & Key Mechanisms Explained. (2020, June 11). Vedantu.
- A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. (2026, January 16). Journal of Analytical Methods in Chemistry.
- Troubleshooting low yields in the hydrolysis of 3-diazo sulf
- Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. (2021, March 18). ChemMedChem.
- Diazonium compound. (n.d.). In Wikipedia.
- Production of Phenyldiazene Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete. (n.d.).
- Analytical Methods. (2013, June 26). RSC Publishing.
- Diazonium salt-mediated synthesis of new amino, hydroxy, propargyl, and maleinimido-containing superparamagnetic Fe@C nanoparticles as platforms for linking bio-entities or organocatalytic moieties. (2015, September 21).
- How would you prepare diazonium salt?. (n.d.). ECHEMI.
- US4584399A - Purification of L-phenylalanine. (n.d.).
- Synthesis of modified β-methoxyphenylalanines via diazonium chemistry and their incorporation in desoxycyclomarin analogues. (2018, December 19). Organic & Biomolecular Chemistry.
- Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. (n.d.). Biochemistry.
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek.
- Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. (2014, November 24).
- Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. (n.d.).
- Application Notes and Protocols for Probing Phenylalanine Metabolism. (2025). BenchChem.
- HYDROXYLATION OF PHENYLALANINE BY PURIFIED PREPARATIONS OF ADRENAL AND BRAIN TYROSINE HYDROXYLASE. (n.d.).
- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2025, October 23). The Journal of Physical Chemistry B.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
- 5. aakash.ac.in [aakash.ac.in]
- 6. Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 13. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(4-biphenylyl)-2-hydroxypropanoic Acid in Solution
Welcome to the technical support center for 3-(4-biphenylyl)-2-hydroxypropanoic acid, commonly known as felbinac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this non-steroidal anti-inflammatory drug (NSAID) in solution. Here, we address common stability challenges and provide practical, evidence-based solutions to ensure the integrity of your experimental results.
Introduction to the Stability of 3-(4-biphenylyl)-2-hydroxypropanoic Acid
3-(4-biphenylyl)-2-hydroxypropanoic acid is a carboxylic acid with a biphenyl moiety, making it susceptible to various degradation pathways in solution. Its stability is influenced by several factors, including pH, temperature, light, and the solvent system used. Understanding these factors is critical for accurate quantification and the development of stable formulations. This guide will walk you through potential stability issues and provide you with the tools to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific questions and issues you may encounter during your experiments.
Solubility and Solution Preparation
Question 1: I'm having trouble dissolving 3-(4-biphenylyl)-2-hydroxypropanoic acid. What are the recommended solvents?
Answer: 3-(4-biphenylyl)-2-hydroxypropanoic acid has low aqueous solubility, especially in acidic to neutral conditions.[1]
-
For analytical purposes (e.g., HPLC stock solutions): High-purity organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are recommended. It is often soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication and warming.
-
For aqueous buffers: Solubility is pH-dependent. As a carboxylic acid with a pKa around 4.3, its solubility significantly increases in alkaline solutions (pH > 6) where it exists in its more soluble carboxylate salt form. To dissolve it in aqueous buffers, consider adjusting the pH to the alkaline range. For example, using a phosphate buffer at pH 7.5 has been shown to improve solubility.[1]
Question 2: My solution of 3-(4-biphenylyl)-2-hydroxypropanoic acid in an organic solvent appears cloudy or forms precipitates over time. What could be the cause?
Answer: This can be due to a few factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. Upon cooling, the compound may precipitate out.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration and lead to precipitation.
-
Degradation: Degradation products may have lower solubility in the chosen solvent, leading to precipitation. This is more likely if the solution is not stored properly (e.g., exposed to light or high temperatures).
Troubleshooting Steps:
-
Ensure your working concentration is below the saturation point in the chosen solvent at the storage temperature.
-
Store solutions in tightly sealed vials to prevent solvent evaporation.
-
Filter the solution through a 0.22 µm syringe filter after initial dissolution to remove any undissolved particulates.
pH-Related Stability
Question 3: I've noticed a decrease in the concentration of my 3-(4-biphenylyl)-2-hydroxypropanoic acid in an aqueous buffer over time. How does pH affect its stability?
Answer: The stability of 3-(4-biphenylyl)-2-hydroxypropanoic acid is highly pH-dependent. As an α-hydroxy acid, it is susceptible to degradation in both acidic and alkaline conditions, though the mechanisms differ.[2]
-
Acidic Conditions (pH < 4): While generally more stable than in alkaline conditions, prolonged exposure to strong acids and heat can promote degradation.
-
Neutral to Alkaline Conditions (pH > 6): The compound is more prone to degradation in alkaline solutions. One study showed that felbinac decomposes under alkaline hydrolytic stress.[2]
Troubleshooting Workflow for pH-Related Instability:
Caption: Troubleshooting workflow for pH-dependent instability.
Oxidative and Photolytic Degradation
Question 4: My solution has turned a yellowish color after a few days. What could be the reason?
Answer: A color change often indicates oxidative or photolytic degradation. The biphenyl ring and the benzylic position of the propanoic acid chain are susceptible to oxidation.[2] Exposure to atmospheric oxygen and light can initiate these degradation pathways.
Question 5: How can I prevent oxidative and photolytic degradation?
Answer:
-
Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Conduct experiments under reduced light conditions if the compound is found to be highly photosensitive.[3]
-
Inert Atmosphere: For long-term storage of solutions, particularly in organic solvents, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to remove oxygen.
-
Antioxidants: In formulated products, the addition of antioxidants can be considered, but for analytical standards, this may interfere with your assay.
Thermal Stability
Question 6: What is the recommended storage temperature for solutions of 3-(4-biphenylyl)-2-hydroxypropanoic acid?
Answer: Elevated temperatures can accelerate degradation.[2] For short-term storage (a few days), refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable, especially for stock solutions in organic solvents. Be mindful of freeze-thaw cycles, which can also impact stability. It is best to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Data on Stability
The following table summarizes the known stability profile of 3-(4-biphenylyl)-2-hydroxypropanoic acid under various stress conditions.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | Two major degradation products observed. | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 8 hours | 1.05% degradation observed. | [2] |
| Oxidation | 30% H₂O₂, 24 hours at room temperature | 0.75% degradation observed. | [2] |
| Thermal Degradation | 80°C for 7 days | Degradation observed. | [2] |
| Photodegradation | Exposure to UV light for 10 days | No significant degradation observed in one study. | [2] |
Note: The extent of degradation can vary depending on the specific experimental conditions (e.g., solvent, concentration).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method. This is based on ICH guidelines.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(4-biphenylyl)-2-hydroxypropanoic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, reflux a solution of the compound in a neutral solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This method is adapted from a validated method for felbinac and can be used to separate the parent compound from its degradation products.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Phosphate buffer pH 3.5 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Potential Degradation Pathways
Based on the chemical structure of 3-(4-biphenylyl)-2-hydroxypropanoic acid and known degradation pathways of similar compounds, the following are potential degradation routes:
-
Oxidation: The primary metabolic pathway for felbinac involves oxidation of the biphenyl ring to form hydroxylated metabolites, such as 4'-hydroxyfelbinac.[5] This is a likely degradation pathway under oxidative stress.
-
Decarboxylation: Under thermal or photolytic stress, decarboxylation of the carboxylic acid group can occur, although this may require harsh conditions.
-
Hydrolysis: While the core structure is not susceptible to hydrolysis in the same way as esters or amides, forced conditions can lead to other rearrangements or degradation.
Potential Degradation Pathway Diagram:
Caption: Potential degradation pathways of 3-(4-biphenylyl)-2-hydroxypropanoic acid.
References
-
Rheological and Mechanical Analyses of Felbinac Cataplasms by Using Box–Behnken Design. PMC. Available at: [Link]
-
Design and Evaluation of a Novel Felbinac Transdermal Patch: Combining Ion-Pair and Chemical Enhancer Strategy. PMC. Available at: [Link]
-
A VALIDATED STABILITY INDICATING REVERSE PHASE -HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF FELBINAC. ResearchGate. Available at: [Link]
- Felbinac-containing transdermal absorption preparation. Google Patents.
-
Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Xenobiotica. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency. Available at: [Link]
-
Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca. Der Pharma Chemica. Available at: [Link]
- Chemical Stability of Drug Substances: Strategies in Formulation Development.
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. PMC. Available at: [Link]
-
stability testing: photostability testing of new drug substances and products. ICH. Available at: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]
-
Thermal degradation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection. PubMed. Available at: [Link]
-
Validated LC-MS/MS Assay for the Determination of Felbinac: Application to a Preclinical Pharmacokinetics Study of Felbinac Trometamol Injection in Rat. PubMed. Available at: [Link]
-
SOP for Forced Degradation Study. Pharmaceutical Information. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. Available at: [Link]
-
Effect of pH on degradation efficiency (a) and degradation rate constant (b). ResearchGate. Available at: [Link]
-
Chemical structures of (A) felbinac and (B) felbinac trometamol. ResearchGate. Available at: [Link]
-
Characterization and In-silico toxicity prediction of degradation products of felbamate. ResearchGate. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Selcia. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? LinkedIn. Available at: [Link]
-
Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Effect of pH on degradation rate. ResearchGate. Available at: [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]
-
Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
-
Design of a novel felbinac cataplasm with high permeability for the treatment of arthritis. ResearchGate. Available at: [Link]
-
Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. ResearchGate. Available at: [Link]
-
Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed. Available at: [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available at: [Link]
Sources
- 1. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Impurity Remediation in Biphenyl Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium removal. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biphenyls and other critical organic molecules. Residual palladium, even at trace levels, can compromise downstream applications, impact biological assays, and violate stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during the purification process. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, validated purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my biphenyl product?
The removal of the palladium catalyst is not merely a suggestion but a critical step for several reasons:
-
Regulatory Compliance: For drug development professionals, this is non-negotiable. Regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B element, meaning its presence in final drug products is strictly controlled.[3] The permitted daily exposure (PDE) is used to calculate the maximum allowable concentration, often in the low parts-per-million (ppm) range.[3][4]
-
Catalytic Activity in Subsequent Steps: Trace palladium can retain catalytic activity, potentially causing unwanted side reactions, decomposition of your target molecule, or unpredictable outcomes in subsequent synthetic transformations.[5]
-
Toxicity and Assay Interference: Palladium is a toxic heavy metal.[6] Its presence in compounds destined for biological screening can lead to false positives, cell toxicity, or other artifacts, rendering the bio-assay data unreliable.[1]
-
Product Quality and Stability: The presence of palladium impurities, often appearing as a gray or black discoloration, is an indicator of an impure product and can affect its long-term stability.[7]
Q2: What are the primary methods for removing palladium, and how do they work?
There are four main strategies, each with a distinct mechanism. Often, a combination of these methods provides the most effective purification.
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a material (a "scavenger") that selectively binds to the palladium, which can then be removed by simple filtration.
-
Mechanism: Scavengers are typically solid supports (like silica gel or polymer resins) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[8][9] These ligands chelate the palladium, effectively trapping it on the solid phase. Activated carbon is another widely used adsorbent that traps palladium through surface interactions and can be effective for various palladium species.[10][11]
-
-
Filtration: This is a physical separation method best suited for removing heterogeneous or insoluble palladium species.
-
Crystallization: This classic purification technique can be effective but is highly dependent on the system.
-
Liquid-Liquid Extraction: This method is useful for removing specific types of palladium species.
Q3: How do I choose the most appropriate palladium removal strategy for my specific reaction?
Selecting the right method requires considering the nature of the palladium species, the properties of your product, and the scale of your reaction. The following decision tree provides a logical starting point.
Caption: Decision workflow for selecting a palladium removal method.
Q4: How can I accurately measure the amount of palladium remaining in my product?
Visual inspection is not sufficient. Quantitative analysis is essential to confirm that you have met the required purity standards.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry gold standard for trace metal analysis.[15][16] It offers extremely low detection limits (parts-per-billion, ppb) and is highly accurate, making it the preferred method for final product validation in the pharmaceutical industry.[15][17]
-
Atomic Absorption (AA) Spectroscopy: Another reliable technique for quantifying trace metal levels.[3]
-
X-ray Fluorescence (XRF): A non-destructive technique that can also be used for palladium quantification.[4][15]
-
Rapid Screening Kits: For process optimization and high-throughput screening, fluorescent or colorimetric detection kits are available.[15][18] These provide a quick assessment of relative palladium levels, helping to efficiently screen different scavengers or purification conditions before committing to a more time-consuming ICP-MS analysis.[15][16]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My product is still black or gray after filtration through Celite.
Symptom: The filtrate remains darkly colored, indicating that palladium is still present.
Causality: Simple filtration is only effective for removing heterogeneous (insoluble) palladium particles.[8] A dark filtrate means you are dealing with soluble palladium complexes or very fine colloidal palladium that can pass through the Celite bed.[7][12]
Solutions:
-
Implement Adsorption (Scavenging): This is the most direct solution. Treat the dark filtrate with an appropriate scavenger.
-
Optimize Filtration Technique: Ensure your Celite pad is well-prepared.
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Take the crude product filtrate (or dissolve the crude solid) in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[3]
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B). A typical starting load is 10-50% of the weight of your crude product.[3][19]
-
Stirring: Stir the suspension at a moderate temperature (e.g., 25-60°C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3][19]
-
Filtration: Carefully filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter; a well-packed pad is crucial.[7]
-
Washing & Concentration: Wash the Celite pad with fresh solvent to recover all of the product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[3]
-
Analysis: Submit a sample for palladium quantification via ICP-MS.[15]
Problem 2: My palladium scavenger shows low efficiency.
Symptom: Residual palladium levels remain above the target limit even after treatment with a scavenger.
Causality: Scavenger performance is not universal; it depends on the palladium's oxidation state, the solvent, and potential competition from your product.
Solutions:
-
Verify Scavenger Choice: Ensure the scavenger is appropriate for the likely palladium species.
-
Pd(0) vs. Pd(II): Thiol-based scavengers are generally more effective for the more electron-deficient Pd(II) state, while other scavengers might be better for Pd(0).[8] Often, the exact speciation in the pot is complex and unknown.
-
Action: Perform a small-scale scavenger screen. Test a panel of different functionalized scavengers (e.g., thiol, amine, multi-dentate) and activated carbon to identify the most effective one for your specific system.[8][20][21]
-
-
Optimize Scavenging Conditions:
-
Time & Temperature: Scavenging is a kinetic process. Insufficient time or low temperature can lead to incomplete removal. Try increasing the stirring time (e.g., from 2 hours to 18 hours) or gently heating the mixture (e.g., to 40-50°C).[19]
-
Scavenger Amount: Ensure you are using a sufficient excess of the scavenger. Consult the manufacturer's guidelines and consider increasing the loading if results are poor.
-
-
Consider the Solvent: The solvent can affect the scavenger's performance. A solvent that is too polar might hinder the interaction between the palladium complex and the hydrophobic backbone of some polymer-based scavengers.
Problem 3: I am experiencing significant product loss during purification.
Symptom: The yield of the final product is unacceptably low after the palladium removal steps.
Causality: Your product may be non-selectively adsorbing to the scavenger material (especially activated carbon or silica gel) or being lost during physical manipulations.
Solutions:
-
Reduce Scavenger Loading: Use the minimum effective amount of scavenger required. This can be determined by running small optimization experiments where the scavenger loading is systematically varied.[3]
-
Thoroughly Wash the Scavenger: After filtering to remove the scavenger, wash the filter cake extensively with fresh, clean solvent to recover any adsorbed product.[3]
-
Change the Scavenger: Some scavengers may have a higher affinity for your product than others, especially if your product contains functional groups similar to the scavenger's ligands (e.g., thiols). Test an alternative scavenger with a different functional group or support material.[3]
-
Change the Solvent: The choice of solvent can influence the non-specific binding of your product. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[3]
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes representative data on the efficiency of various palladium removal techniques, highlighting that a multi-step approach is often necessary to reach stringent API-level purity.
| Purification Step | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Source(s) |
| Filtration through Celite | ~10,000 | 8,600 | ~14% | [21] |
| Activated Carbon Slurry (18h @ 45°C) | 300 | <1 | >99.6% | [19] |
| Thiol-functionalized Silica Scavenger | High (unspecified) | <5 | >99% | [20] |
| N-acetyl cysteine wash | 8,600 | 975 | ~89% | [21] |
| Multi-Step (Celite -> N-acetyl -> Scavenger) | ~10,000 | <10 | >99.9% | [21] |
Workflow Visualization: A Robust Multi-Step Purification Process
This diagram illustrates a comprehensive workflow combining multiple techniques to achieve low-ppm palladium levels, which is a common strategy in pharmaceutical process development.
Caption: A multi-step workflow for comprehensive palladium removal.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
Wilson, J. et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Doubleday, W. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]
-
Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. York Research Database. Available at: [Link]
-
Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]
-
MDPI. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]
-
Slavik, P. et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, RSC Publishing. Available at: [Link]
-
Johnson Matthey Technology Review. (2014). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]
-
Marguí, E. et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
-
ResearchGate. Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Available at: [Link]
-
Wikipedia. Palladium on carbon. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
- Google Patents. (2005). Method of removing palladium - US20050256327A1.
-
Welch, C. J. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Rodrigues, T. A. et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. Available at: [Link]
-
Rodrigues, T. A. et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. Available at: [Link]
-
Grote, T. et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Available at: [Link]
-
ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]
-
Spectroscopy Online. (2020). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Available at: [Link]
-
Chekal, B. P. et al. (2008). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ACS Publications. Available at: [Link]
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
-
Academia.edu. Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Available at: [Link]
-
Sciencemadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Available at: [Link]
-
European Pharmaceutical Review. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Available at: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Available at: [Link]
-
Sathishkumar, M. et al. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. PubMed. Available at: [Link]
-
Alguacil, F. J. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. Available at: [Link]
-
Pyszka, I. et al. (2024). Separation of Pd from Pt and Rh by solvent extraction method from waste solution. PMC. Available at: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Welch, C. J. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. (PDF) Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier [academia.edu]
- 15. arborassays.com [arborassays.com]
- 16. arborassays.com [arborassays.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. onyxipca.com [onyxipca.com]
Technical Support Center: Resolving Enantiomers of 3-(4-biphenylyl)-2-hydroxypropanoic Acid
Welcome to the technical support center for the chiral resolution of 3-(4-biphenylyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this compound's enantiomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource is built on established scientific principles and practical, field-proven insights to empower you to overcome common experimental hurdles and achieve high-purity enantiomers.
Introduction to the Challenge: The Importance of Enantiomeric Purity
3-(4-biphenylyl)-2-hydroxypropanoic acid is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers. In the pharmaceutical landscape, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in the development of safe and effective drugs. This guide will explore the primary methods for achieving this separation: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The principle lies in the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the right chiral resolving agent for 3-(4-biphenylyl)-2-hydroxypropanoic acid?
A1: The selection of a resolving agent is often empirical. For acidic compounds like yours, common choices include naturally occurring alkaloids such as brucine, strychnine, and quinine, or synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[1][2] A screening of several resolving agents is highly recommended to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.[4]
Q2: My attempt to crystallize the diastereomeric salt resulted in an oil. What should I do?
A2: "Oiling out" is a common issue where the diastereomeric salt separates as a liquid phase instead of a crystalline solid. This typically occurs when the salt is too soluble in the chosen solvent or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. Sometimes a mixture of solvents can induce crystallization.
-
Reduce Concentration: Dilute the solution to reduce the level of supersaturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Rapid cooling often promotes oiling.
-
Seeding: If you have a small amount of the crystalline diastereomeric salt, adding a seed crystal to the supersaturated solution can initiate crystallization.[5]
-
Q3: The enantiomeric excess (e.e.) of my resolved acid is low after crystallization. How can I improve it?
A3: Low enantiomeric excess suggests that the two diastereomeric salts have similar solubilities in your chosen solvent system, leading to co-precipitation.
-
Troubleshooting Steps:
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly enhance its purity.
-
Solvent Optimization: The choice of solvent is critical. A different solvent or solvent mixture may increase the solubility difference between the diastereomers.
-
Temperature Control: A slower, more controlled cooling rate during crystallization can improve selectivity.
-
Screen for a Different Resolving Agent: If optimization fails, screening for a different chiral resolving agent is the most effective solution.[5]
-
Q4: I suspect I'm forming a solid solution. How can I confirm this and what are my options?
A4: A solid solution occurs when the two diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization very difficult. This is often indicated by a failure to improve diastereomeric purity after multiple recrystallizations.[6]
-
Troubleshooting Steps:
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Protocol: Diastereomeric Salt Crystallization
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Screening of Resolving Agents and Solvents (Small Scale):
-
In separate vials, dissolve a small amount of racemic 3-(4-biphenylyl)-2-hydroxypropanoic acid and an equimolar amount of a chiral resolving agent in a minimal amount of a heated solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water).
-
Allow the solutions to cool slowly to room temperature.
-
Observe which combinations yield crystalline solids.
-
Analyze the solids and mother liquors by chiral HPLC to determine the diastereomeric excess.
-
-
Preparative Scale Resolution:
-
Dissolve one equivalent of racemic 3-(4-biphenylyl)-2-hydroxypropanoic acid and one equivalent of the chosen chiral resolving agent in the optimal solvent with gentle heating.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1 M HCl) to a pH of ~2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Part 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7] For a racemic ester of 3-(4-biphenylyl)-2-hydroxypropanoic acid, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which enzyme should I use for the resolution of 3-(4-biphenylyl)-2-hydroxypropanoic acid esters?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of esters. Commercially available lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL) have shown good enantioselectivity for a wide range of substrates.[9][10] An initial screening of several lipases is the best approach to identify the most effective one for your specific substrate.
Q2: My enzymatic resolution is very slow or not proceeding. What could be the problem?
A2: Slow or no reaction can be due to several factors related to the enzyme's activity and the reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure your enzyme is active. Improper storage can lead to denaturation.
-
Solvent Choice: The choice of organic solvent can significantly impact enzyme activity. A screen of solvents such as tert-butyl methyl ether (MTBE), toluene, and hexane is recommended.
-
Water Content: Lipases require a small amount of water to be active in organic solvents. The water content of the solvent and the enzyme itself can be critical.
-
Temperature: Most lipases have an optimal temperature range, typically between 30-50 °C. Temperatures that are too high can denature the enzyme.
-
pH of the Enzyme's Microenvironment: For hydrolysis reactions, the pH of the aqueous phase (or the "pH memory" of the enzyme in an organic solvent) is crucial.
-
Q3: The enantiomeric excess of both the product and the remaining starting material is low.
A3: Low enantiomeric excess indicates that the enzyme is not highly selective for one enantiomer over the other under your reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Screening: The most effective solution is to screen different lipases, as enantioselectivity is highly enzyme-dependent.
-
Solvent Engineering: The solvent can influence the enzyme's conformation and thus its enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
-
Acyl Group of the Ester: For transesterification reactions, the nature of the acyl donor can affect selectivity.
-
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general guideline for the hydrolysis of a racemic ester and will likely require optimization.
-
Enzyme Screening (Small Scale):
-
In separate vials, add the racemic ester of 3-(4-biphenylyl)-2-hydroxypropanoic acid to a buffered aqueous solution (e.g., phosphate buffer, pH 7) or a biphasic system with an organic solvent.
-
Add a small amount of different lipases to each vial.
-
Incubate the vials with shaking at a controlled temperature (e.g., 37 °C).
-
Monitor the reaction progress and enantiomeric excess of the remaining ester and the product acid over time by chiral HPLC.
-
-
Preparative Scale Resolution:
-
To a solution of the racemic ester in a suitable organic solvent, add the optimal lipase.
-
If performing hydrolysis, add a stoichiometric amount of water.
-
Stir the mixture at the optimized temperature.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the resulting carboxylic acid from the unreacted ester by extraction with a basic aqueous solution or by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated ester and acid by chiral HPLC.
-
Part 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which type of chiral column is best for separating the enantiomers of 3-(4-biphenylyl)-2-hydroxypropanoic acid?
A1: For arylpropionic acids, polysaccharide-based CSPs are often the first choice. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have a broad range of applicability for this class of compounds.[13]
Q2: I am not getting any separation of the enantiomers on my chiral column. What should I try?
A2: Lack of separation can be due to several factors related to the mobile phase, temperature, or the choice of column.
-
Troubleshooting Steps:
-
Mobile Phase Composition: For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic analytes.[14]
-
Change the Polar Modifier: Switching between isopropanol and ethanol can sometimes lead to separation.
-
Temperature: Decreasing the column temperature can enhance chiral recognition and improve resolution, but it will also increase retention times and backpressure.
-
Try a Different Column: If optimization of the mobile phase and temperature on one column fails, screening other types of CSPs is the next logical step.
-
Q3: The resolution of the enantiomeric peaks is poor (Rs < 1.5). How can I improve it?
A3: Poor resolution can often be improved by systematically optimizing the chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: In normal phase, decreasing the percentage of the polar modifier will increase retention and often improve resolution.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can increase efficiency.
-
Decrease the Temperature: As mentioned, lower temperatures can improve selectivity.
-
Increase Column Length or Use a Column with Smaller Particles: This can increase the number of theoretical plates and improve resolution.
-
Data Presentation: Chiral HPLC Method Development
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Column | Chiralpak AD-H | Chiralpak AD-H | Chiralcel OD-H | Condition 2 gave baseline separation. |
| Mobile Phase | Hexane/IPA (90:10) + 0.1% TFA | Hexane/IPA (95:5) + 0.1% TFA | Hexane/IPA (90:10) + 0.1% TFA | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | |
| Temperature | 25 °C | 25 °C | 25 °C | |
| Resolution (Rs) | 1.2 | 1.8 | No separation |
Protocol: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the analysis of 3-(4-biphenylyl)-2-hydroxypropanoic acid.
-
Column Selection:
-
Start with a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
-
Initial Mobile Phase Screening:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA).
-
Run the racemic standard with both mobile phases at a flow rate of 1.0 mL/min and a temperature of 25 °C.
-
-
Method Optimization:
-
If partial separation is observed, adjust the ratio of hexane to the alcohol modifier. Decreasing the alcohol content will increase retention and may improve resolution.
-
If no separation is observed, try a different column.
-
Once a suitable column and mobile phase are identified, optimize the flow rate and temperature to achieve a resolution (Rs) of >1.5.
-
-
Enantiomeric Excess (e.e.) Calculation:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the e.e. using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[12]
-
References
-
Kovács, Z., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]
-
Pámies, O., & Bäckvall, J. E. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters. [Link]
-
ResearchGate. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF. [Link]
-
OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Nakamura, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
-
Pádhraig, S. N., et al. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]
-
Universidad de Zaragoza. (n.d.). Optimized Spatial Configuration of Heterogeneous Biocatalysts Maximizes Cell-Free Biosynthesis of ω-Hydroxy and ω-Amino Acids. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. [Link]
-
Tosa, M., et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai Chemia. [Link]
-
Walz, A. J., & Miller, S. J. (2017). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
Duddu, S. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Perboni, A. D., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
-
Ghys, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives | MDPI [mdpi.com]
- 14. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of 3-(4-biphenylyl)-2-hydroxypropanoic Acid: NMR, Mass Spectrometry, and HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 3-(4-biphenylyl)-2-hydroxypropanoic acid, a chiral carboxylic acid containing a biphenyl moiety, represents a scaffold of interest due to its structural motifs, which are prevalent in medicinally active compounds. Accurate and comprehensive structural elucidation and purity assessment are critical milestones in the progression of such molecules from discovery to clinical application.
This guide provides an in-depth comparison of three powerful analytical techniques for the characterization of 3-(4-biphenylyl)-2-hydroxypropanoic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a logical framework for making informed analytical choices, grounded in the principles of each technique and supported by predictive data and established methodologies.
The Central Role of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule makes it an indispensable tool.
Predicted ¹H NMR Spectrum of 3-(4-biphenylyl)-2-hydroxypropanoic acid
The ¹H NMR spectrum of 3-(4-biphenylyl)-2-hydroxypropanoic acid is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the aromatic rings and the carboxylic acid group.
-
Aromatic Protons (Biphenyl Moiety): The nine protons of the biphenyl group will appear in the downfield region, typically between δ 7.3 and 7.7 ppm . Due to the substitution pattern, these protons will likely present as a series of overlapping multiplets. The protons on the phenyl ring attached to the propanoic acid chain will show distinct splitting patterns (likely doublets and triplets), while the protons on the terminal phenyl ring will have their own characteristic multiplets.
-
Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to resonate as a doublet of doublets (dd) around δ 4.3-4.5 ppm . Its splitting will arise from coupling to the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate multiplets, likely doublet of doublets, in the region of δ 2.9-3.2 ppm .
-
Carboxylic Acid and Hydroxyl Protons (COOH and OH): The protons of the carboxylic acid and hydroxyl groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton typically appears as a broad singlet far downfield, between δ 10-13 ppm .[1] The hydroxyl proton will also be a broad singlet, with a chemical shift that can vary significantly. In many common NMR solvents, these signals can be broad and may not show coupling.[2][3]
Predicted ¹³C NMR Spectrum of 3-(4-biphenylyl)-2-hydroxypropanoic acid
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of δ 175-180 ppm .[3]
-
Aromatic Carbons: The twelve carbons of the biphenyl moiety will resonate in the aromatic region, between δ 125-142 ppm . The quaternary carbons involved in the phenyl-phenyl bond and the carbon attached to the propanoic acid chain will have distinct chemical shifts compared to the protonated aromatic carbons.
-
Methine Carbon (CH-OH): The carbon bearing the hydroxyl group is anticipated to appear around δ 70-75 ppm .
-
Methylene Carbon (CH₂): The methylene carbon adjacent to the aromatic ring will likely have a chemical shift in the range of δ 38-42 ppm .
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-biphenylyl)-2-hydroxypropanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as it can influence the chemical shifts, particularly of the exchangeable protons.[4] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing both the carboxylic acid and hydroxyl protons.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Complementary Techniques: Mass Spectrometry and HPLC
While NMR is unparalleled for detailed structural elucidation, Mass Spectrometry and HPLC provide crucial complementary information regarding molecular weight, fragmentation patterns, and purity.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[5]
Expected Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), 3-(4-biphenylyl)-2-hydroxypropanoic acid (Molecular Weight: 242.27 g/mol ) is expected to exhibit a molecular ion peak ([M]⁺ or [M+H]⁺). Key fragmentation pathways would likely involve:
-
Loss of H₂O: Dehydration from the hydroxyl group.
-
Loss of COOH or CO₂: Decarboxylation is a common fragmentation for carboxylic acids.
-
Cleavage of the C-C bond between the chiral center and the methylene group.
-
Fragmentation of the biphenyl moiety , leading to characteristic ions.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose fragmentation pathways that are consistent with the known structure.
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and is particularly crucial for the separation of enantiomers.[6] For a chiral molecule like 3-(4-biphenylyl)-2-hydroxypropanoic acid, chiral HPLC is essential to determine its enantiomeric excess (ee).
Chiral HPLC Method Development:
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral carboxylic acids.[7][8]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several chiral columns, such as those with cellulose or amylose-based stationary phases.
-
Mobile Phase Selection:
-
For normal-phase chromatography, a mixture of hexane and isopropanol is a common choice.
-
For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile or methanol can be used.
-
The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape for carboxylic acids.[9]
-
-
Instrumentation: Use an HPLC system equipped with a UV detector. The biphenyl chromophore will allow for sensitive detection at wavelengths around 254 nm.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, connectivity | Unambiguous structure determination | Lower sensitivity, requires higher sample amounts |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Provides limited structural connectivity information |
| HPLC | Purity, quantification, enantiomeric separation | High resolution, quantitative, suitable for purity analysis | Does not provide detailed structural information on its own |
Integrated Analytical Workflow
A comprehensive characterization of 3-(4-biphenylyl)-2-hydroxypropanoic acid necessitates an integrated approach, leveraging the strengths of each technique.
Caption: Integrated workflow for the characterization of 3-(4-biphenylyl)-2-hydroxypropanoic acid.
Conclusion
The thorough characterization of 3-(4-biphenylyl)-2-hydroxypropanoic acid is a multi-faceted process that relies on the synergistic application of NMR, Mass Spectrometry, and HPLC. While NMR spectroscopy provides the definitive structural blueprint, MS confirms the molecular identity and HPLC assesses purity and enantiomeric composition. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and integrity of this and other promising pharmaceutical candidates.
References
-
Phenomenex Inc. Chiral HPLC Column. [Link]
-
Sheley, C. S., & Patterson, R. T. (1974). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Organic Mass Spectrometry, 9(8), 731-743. [Link]
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
Daicel Corporation. HPLC manual (for chiral HPLC analysis). [Link]
-
UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Singh, P., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. [Link]
-
Element Lab Solutions. HPLC Chiral Columns. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0278532). [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1043. [Link]
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Benson, S. C., et al. (1993). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 58(23), 6393-6397. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
El-Sebae, A. H., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 20(9), 1743-1752. [Link]
-
Atlas. 1H NMR Spectrum Prediction and Analysis. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
-
Advanced Chemistry Development, Inc. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
Chemistry with Caroline. (2019, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]
-
Wang, X., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Rapid Communications in Mass Spectrometry, 32(11), 879-888. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. scilit.com [scilit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution HCD vs. Traditional CID: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Biphenyl Hydroxy Acids
Introduction
Biphenyl hydroxy acids (BHAs), including hydroxylated biphenyl carboxylic acids and muconic acid derivatives, are critical biomarkers. They emerge as downstream metabolites in the microbial degradation of environmental pollutants like polychlorinated biphenyls (PCBs) , as well as in the mammalian metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. Accurate structural elucidation of these metabolites is analytically demanding due to the sheer number of possible positional isomers.
As an Application Scientist, I frequently encounter laboratories struggling to differentiate these isomers using legacy Triple Quadrupole (QqQ) systems. This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) on QqQ platforms against Higher-energy C-trap Dissociation (HCD) on High-Resolution Accurate Mass (HRAM) Orbitrap systems. By examining their divergent fragmentation pathways, we provide a self-validating experimental workflow to help you select the right instrumentation for your structural elucidation needs.
Part 1: Mechanistic Causality in BHA Fragmentation
The fundamental challenge in BHA analysis lies in the energy deposition and fragment trapping mechanisms of the mass spectrometer.
-
The CID Limitation (QqQ/Ion Traps): In traditional CID, precursor ions undergo multiple low-energy collisions with a neutral gas (e.g., Argon or Helium). For BHAs, this low-energy regime predominantly triggers the cleavage of the weakest peripheral bonds . Consequently, the spectra are dominated by primary neutral losses: the loss of carbon dioxide (-44 Da) from the carboxylic acid moiety and water (-18 Da) from the phenolic hydroxyl group. Furthermore, ion trap CID suffers from the "1/3 rule" (low-mass cut-off), which blindly ejects lower-mass ring cleavage products from the trap, severely limiting structural localization.
-
The HCD Advantage (Orbitrap HRMS): HCD is a beam-type collisional dissociation technique. Ions are accelerated into a multipole collision cell with higher kinetic energy, and the resulting fragments are extracted without a low-mass cut-off. For BHAs, HCD not only drives the primary neutral losses but deposits sufficient internal energy to shatter the biphenyl core. This generates characteristic low-mass ring cleavage fragments (e.g., m/z 115, 93) that serve as distinct fingerprints for the exact position of the hydroxyl group on the aromatic rings .
Part 2: Self-Validating Experimental Protocol
To objectively compare these platforms, the following self-validating LC-MS/MS methodology must be employed. The inclusion of deuterated internal standards and specific column chemistries ensures the protocol's trustworthiness.
Step 1: Sample Preparation & Internal Standardization
-
Spike 100 µL of the biological/environmental sample with 10 µL of a deuterated internal standard (e.g., 4'-hydroxybiphenyl-d4-carboxylic acid, 1 µg/mL).
-
Causality: The internal standard validates extraction recovery and corrects for ESI matrix suppression, ensuring quantitative integrity regardless of the sample matrix.
-
-
Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge to selectively retain the carboxylic acid moiety while washing away neutral lipids. Elute with 2% formic acid in methanol.
Step 2: UHPLC Separation
-
Reconstitute the eluate and inject 2 µL onto a UHPLC system equipped with a Biphenyl stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Causality: Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve BHA positional isomers. The biphenyl phase introduces π−π interactions, exploiting the subtle electron density differences between ortho, meta, and para-hydroxylated isomers to achieve baseline separation.
-
-
Run a gradient of Water (0.1% Formic Acid) and Acetonitrile at 0.4 mL/min.
Step 3: MS/MS Acquisition & System Suitability
-
Operate in ESI Negative mode to facilitate the deprotonation of the carboxylic acid, yielding stable [M−H]− precursor ions.
-
System Suitability Test (SST): Before sample acquisition, inject a known BHA standard. The system is only validated if the primary neutral loss ratio (e.g., m/z 169 / 213) falls within 15% of the established library value.
-
Split the LC flow or run parallel analyses on a QqQ (CID, Argon gas, 15-30 eV) and an Orbitrap HRMS (HCD, Nitrogen gas, Normalized Collision Energy 25-45).
Part 3: Data Presentation & Product Comparison
Table 1: Performance Comparison of QqQ-CID vs. HRMS-HCD for BHA Analysis
| Feature | Triple Quadrupole (QqQ) with CID | Orbitrap HRMS with HCD |
| Mass Accuracy | Nominal (~0.7 Da FWHM) | Sub-ppm (< 3 ppm) |
| Fragmentation Regime | Low-energy, multiple collision | High-energy, beam-type |
| Low-Mass Cut-Off | Yes (in ion trap modes) | No (full mass range captured) |
| Dominant Fragments | [M−H−CO2]− , [M−H−H2O]− | Ring cleavages, [C6H5O]− |
| Isomer Differentiation | Poor (similar neutral loss patterns) | Excellent (unique ring fragments) |
| Best Application | High-throughput targeted quantitation | Unknown structural elucidation |
Table 2: Characteristic MS/MS Fragments of a Model BHA (4'-hydroxybiphenyl-4-carboxylic acid, Precursor m/z 213.055)
| Fragment Ion (m/z) | Formula | Structural Assignment | Dominant Platform |
| 169.065 | [C12H9O]− | Loss of CO2 (Carboxylic cleavage) | Both (CID & HCD) |
| 151.055 | [C12H7]− | Loss of CO2 + H2O | Both (CID & HCD) |
| 115.054 | [C9H7]− | Aromatic ring cross-cleavage | HRMS (HCD) |
| 93.034 | [C6H5O]− | Phenolic ring retention | HRMS (HCD) |
Part 4: Visualizing the Workflows and Pathways
Below is the comparative experimental workflow detailing the analytical paths for both platforms.
Fig 1. Comparative LC-MS/MS workflow for biphenyl hydroxy acid analysis.
The following diagram illustrates the mechanistic divergence in the fragmentation pathways of BHAs when subjected to CID versus HCD.
Fig 2. Divergent MS/MS fragmentation pathways of biphenyl hydroxy acids under CID vs. HCD.
References
-
Title: Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Source: Applied and Environmental Microbiology (2001). URL: [Link]
-
Title: Novel Ring Cleavage Products in the Biotransformation of Biphenyl by the Yeast Trichosporon mucoides. Source: Applied and Environmental Microbiology (2001). URL: [Link]
-
Title: Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Source: Analytical Chemistry (2010). URL: [Link]
HPLC Retention Time Comparison: Biphenylalanine vs. Biphenyl Lactic Acid
Executive Summary
In the development of peptidomimetics and small-molecule therapeutics, substituting an α -amino acid with its corresponding α -hydroxy acid is a common strategy to enhance proteolytic stability and alter hydrogen-bonding networks. When comparing Biphenylalanine (Bph) to Biphenyl Lactic Acid (Bph-LA) , this single functional group substitution—from a basic amine to a neutral hydroxyl—fundamentally rewrites the molecule's chromatographic behavior.
This guide provides an in-depth, objective comparison of their High-Performance Liquid Chromatography (HPLC) retention times, elucidating the chemical causality behind their separation and providing a self-validating protocol for analytical workflows.
The Chemical Causality of Retention Divergence
To understand the retention behavior of Bph and Bph-LA, we must analyze their ionization states within the mobile phase. In standard Reversed-Phase HPLC (RP-HPLC), retention time ( tR ) is dictated by the analyte's distribution coefficient ( logD ) between the polar mobile phase and the non-polar stationary phase.
Standard peptide and amino acid analytical methods utilize acidic mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to suppress silanol ionization on the column and protonate acidic functional groups, as detailed by 1[1].
-
Biphenylalanine (Bph): At pH 2.0, the carboxyl group ( pKa≈2.2 ) is predominantly neutral, but the α -amino group ( pKa≈9.1 ) is fully protonated ( NH3+ ). This localized positive charge creates a highly polar, solvated microenvironment that actively resists partitioning into the hydrophobic stationary phase, leading to an earlier elution.
-
Biphenyl Lactic Acid (Bph-LA): Lacking a basic amine, Bph-LA is an α -hydroxy acid. At pH 2.0, both the carboxyl group ( pKa≈3.5 ) and the hydroxyl group remain entirely neutral. With a net charge of zero, the massive lipophilic bulk of the biphenyl moiety dominates the molecule's interaction with the stationary phase, drastically increasing retention.
This mechanism mirrors the well-documented chromatographic shift observed between standard phenylalanine and phenyllactic acid in metabolic profiling, where the neutral hydroxy acid consistently elutes significantly later than the cationic amino acid 2[2] and3[3].
Figure 1: Causality of retention time divergence based on analyte ionization at pH 2.0.
Stationary Phase Selection: The Biphenyl Advantage
While standard C18 columns rely purely on dispersive hydrophobic interactions, analyzing rigid aromatic systems benefits significantly from alternative chemistries. Utilizing a Biphenyl stationary phase provides orthogonal selectivity. As highlighted by 4[4], biphenyl columns leverage π−π electron interactions between the stationary phase and the analyte's aromatic rings. Because Bph-LA lacks the steric and electrostatic hindrance of a protonated amine near its aromatic core, it achieves optimal planar alignment with the stationary phase, further exaggerating its retention time compared to Bph.
Quantitative Data Comparison
The following table summarizes the expected chromatographic behavior under a standardized 5% to 95% Acetonitrile gradient. Note: Absolute retention times will vary based on system dwell volume, but the relative selectivity factor ( α ) remains consistent.
| Analyte | Functional Group | Net Charge (pH 2.0) | Relative Hydrophobicity | Expected RT (min)* |
| Biphenylalanine (Bph) | α -Amino ( −NH2 ) | +1 | Moderate | 7.8 - 8.5 |
| Biphenyl Lactic Acid (Bph-LA) | α -Hydroxyl ( −OH ) | 0 | High | 12.4 - 13.2 |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your analytical data, this protocol employs a co-injection self-validation system . Because absolute retention times can drift due to pump wear, temperature fluctuations, or mobile phase aging, running a co-injected mixture establishes a fixed relative retention factor ( α ). If the α value remains constant across runs, the system is validated regardless of minor absolute tR shifts.
Step-by-Step Methodology
1. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in LC-MS grade H2O (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).
2. System Suitability & Equilibration
-
Column: Accucore Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent high-resolution C18.
-
Temperature: 40°C (to reduce backpressure and improve mass transfer).
-
Equilibration: Flush with 5% B for a minimum of 10 column volumes until the UV baseline stabilizes.
3. Sample Preparation (The Co-Injection Strategy)
-
Prepare individual stock solutions of Bph and Bph-LA at 1.0 mg/mL in 50:50 H2O :MeCN.
-
Prepare the Validation Mix : Combine equal volumes of both stocks (final concentration 0.5 mg/mL each).
4. Gradient Elution Program (Flow Rate: 1.0 mL/min)
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analytes)
-
2.0 - 15.0 min: 5% → 95% B (Linear gradient for separation)
-
15.0 - 18.0 min: 95% B (Column wash to remove highly lipophilic impurities)
-
18.0 - 22.0 min: 5% B (Re-equilibration)
5. Detection & Integration
-
Monitor UV absorbance at 254 nm (optimal for the biphenyl chromophore).
-
Inject the Validation Mix first to establish the α value, followed by individual standards to confirm peak identities.
Figure 2: Self-validating HPLC workflow ensuring reproducible retention time comparisons.
References
-
HPLC Methods for analysis of Phenylalanine Source: HELIX Chromatography URL:[Link]
-
UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation Source: MDPI URL:[Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Guide: FTIR Spectroscopy Modalities for Alpha-Hydroxy Carboxylic Acids
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Resolving the spectral signatures of α -hydroxy carboxylic acids (AHAs) using Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR.
Introduction: The Analytical Challenge of AHAs
Alpha-hydroxy carboxylic acids (AHAs)—such as lactic acid and glycolic acid—are critical molecules in biopharmaceutical processing, cosmetic formulation, and polymer chemistry. Analyzing these compounds via Fourier Transform Infrared (FTIR) spectroscopy presents a unique mechanistic challenge: AHAs possess both an α -hydroxyl group and a carboxylic acid group. This dual functionality drives complex intra- and intermolecular hydrogen-bonding networks, leading to highly convoluted spectral signatures[1].
To achieve robust quantification and structural elucidation, analytical scientists must choose the correct FTIR sampling modality. This guide objectively compares the performance of ATR-FTIR and Transmission FTIR , detailing the causality behind peak shifts, resolution limits, and matrix interferences.
Molecular Dynamics & Spectral Signatures
Understanding the baseline spectral behavior of AHAs is a prerequisite for modality selection. The vibrational frequencies of AHAs are highly dependent on their physical state (gas, liquid, or solid) due to the profound impact of hydrogen bonding[2].
-
The O–H Stretch Anomaly: In condensed phases, carboxylic acids predominantly exist as hydrogen-bonded dimers. This dimerization causes the O–H stretching band to become exceptionally broad, typically spanning 3300 to 2500 cm⁻¹, often superimposing over the sharp C–H stretching bands[2][3]. However, in gas-phase transmission studies where intermolecular H-bonding is eliminated, the α -OH and carboxylic OH stretches can be clearly resolved (e.g., the bare glycolic acid α -OH stretch appears sharply at 3568 cm⁻¹)[1].
-
The C=O and C–O Regions: The carbonyl (C=O) stretch is highly diagnostic. Free monomeric carboxyl groups absorb near 1760 cm⁻¹, whereas the more common dimeric (H-bonded) forms shift downward to a broad band centered around 1710–1730 cm⁻¹[3][4]. The fingerprint region (1200–1000 cm⁻¹) contains the C–O stretching and C–H bending modes, which are critical for quantitative models[4].
Table 1: Key IR Peak Assignments for Common AHAs (Condensed Phase)
| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode & Causality |
| O–H (Acid & α -OH) | 3300 – 2500 | Broad stretching; heavily convoluted due to extensive dimeric hydrogen bonding[2]. |
| C=O (Carbonyl) | 1710 – 1730 | Strong stretching; downward shift from 1760 cm⁻¹ indicates strong H-bonded dimerization[3][4]. |
| C–O / C–O–C | 1230 – 1000 | Stretching and deformation; primary region used for Partial Least Squares (PLS) quantification[4]. |
| CH₃ (Lactic Acid) | ~1454 | Asymmetric deformation mode specific to the terminal methyl group[5]. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing AHAs, the choice between ATR and Transmission modalities dictates the integrity of the resulting data. The decision hinges on the sample matrix and the optical physics of the sampling interface.
Transmission FTIR: The Gold Standard for Absolute Absorbance
Transmission FTIR operates on the direct application of the Beer-Lambert law, where the IR beam passes entirely through the sample (e.g., KBr pellets, thin films, or gas cells).
-
Performance: It offers superior sensitivity for trace analysis and gas-phase monomer/dimer studies[1].
-
Limitation (The Water Problem): For aqueous AHA solutions (like fermentation media), Transmission FTIR is severely limited. The molar absorptivity of water's O–H stretch is so high that even a pathlength of 10 µm can saturate the detector, completely masking the AHA spectral features.
ATR-FTIR: The Solution for Aqueous Matrices
Attenuated Total Reflectance (ATR) utilizes an internal reflection element (IRE), typically Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 µm into the sample[6].
-
Performance: This shallow penetration depth acts as an ultra-short, highly reproducible pathlength. It prevents water from saturating the detector, allowing for the direct, real-time quantification of lactic acid in complex aqueous bioprocess media[4][5].
-
Limitation (Anomalous Dispersion): Because ATR relies on the refractive index of the sample, strong absorption bands (like the AHA C=O stretch) cause localized changes in the refractive index. This phenomenon, known as anomalous dispersion, can cause peak shifts and band distortions in ATR spectra compared to Transmission spectra[6].
Modality Selection Workflow
Decision matrix for selecting FTIR sampling modalities based on AHA sample state.
Standardized Experimental Protocol: Aqueous Lactic Acid Quantification
To ensure scientific integrity, the following is a self-validating ATR-FTIR protocol designed to quantify lactic acid in aqueous media, mitigating baseline drift and matrix interference[4][5].
Phase 1: System Suitability & Background
-
Clean the Diamond ATR crystal with 70% isopropanol and allow it to dry completely.
-
Collect a background spectrum (air) using 128 scans at a resolution of 4 cm⁻¹.
-
Validation Check: Ensure the single-beam energy profile meets the manufacturer's threshold to confirm crystal integrity.
Phase 2: Calibration & Spectral Acquisition
-
Prepare standard solutions of lactic acid in the target matrix (e.g., 1 to 100 mg/mL)[4].
-
Pipette 50 µL of each standard onto the ATR crystal, ensuring complete coverage of the evanescent field.
-
Acquire spectra (650–4000 cm⁻¹)[7].
-
Validation Check: Run a matrix blank (e.g., pure media) between each standard to verify zero carryover.
Phase 3: Chemometric Processing (Self-Validating Data Pipeline)
-
Apply a baseline correction to mitigate scattering effects from the aqueous matrix.
-
Isolate the specific quantification regions: the C=O stretch (~1730 cm⁻¹) and the C–O stretch (~1215 cm⁻¹)[4].
-
Apply a Savitzky-Golay 2nd derivative filter. Causality: This mathematically resolves overlapping bands (e.g., separating the AHA C=O peak from the Amide I band of background proteins)[4].
-
Construct a Partial Least Squares (PLS) regression model. Validate the model orthogonally by comparing predicted values against an HPLC reference method[5].
Performance Comparison Matrix
Table 2: ATR-FTIR vs. Transmission FTIR for AHA Analysis
| Metric | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR |
| Aqueous Sample Handling | Excellent; short pathlength prevents water saturation[4]. | Poor; water O-H stretch completely masks AHA signals. |
| Gas Phase Resolution | Not applicable. | Excellent; resolves monomeric α -OH stretches[1]. |
| Spectral Integrity | Subject to anomalous dispersion (peak shifts)[6]. | High fidelity; direct adherence to Beer-Lambert law. |
| Sample Preparation | Minimal (direct application of liquids/gels)[5]. | High (requires KBr pressing, thin-film casting, or gas cells). |
| Limit of Detection (LOD) | Moderate (~1-10 mg/mL in complex media)[4]. | High (parts-per-million in dry/gas matrices). |
References
-
Gu, Q., Xia, Y., Chen, S., Su, P., & Yang, Z. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics.[Link]
-
Păucean, A., et al. (2017). Monitoring lactic acid concentrations by infrared spectroscopy: A new developed method for Lactobacillus fermenting media with potential food applications. ResearchGate.[Link]
-
Kosa, G., et al. (2024). Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform. PMC - National Institutes of Health.[Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts.[Link]
-
OrgChemBoulder. IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder.[Link]
-
Ruhr-Universität Bochum. (2015). Fundamentals and Applications of Reflection FTIR Spectroscopy for the Analysis of Plasma Processes at Materials Interfaces. RUB.[Link]
Sources
- 1. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ep2.rub.de [ep2.rub.de]
- 7. scispace.com [scispace.com]
A Comparative Guide to the X-ray Crystallography of 3-(4-biphenylyl)-2-hydroxypropanoic Acid Crystals
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 3-(4-biphenylyl)-2-hydroxypropanoic acid, a chiral carboxylic acid with potential pharmaceutical applications. We will explore the experimental workflow, compare its anticipated crystallographic data with a structurally related compound, and evaluate alternative analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural analysis of this class of compounds.
Introduction: The Significance of Structural Elucidation
3-(4-biphenylyl)-2-hydroxypropanoic acid belongs to a class of 3-aryl-2-hydroxy propanoic acid derivatives that are key intermediates in the synthesis of various pharmaceutically important compounds.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to understanding its physicochemical properties, bioavailability, and ultimately, its therapeutic efficacy. X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, providing unambiguous and highly accurate structural data.[2] This information is invaluable for rational drug design and for establishing structure-activity relationships.
While a specific crystal structure for 3-(4-biphenylyl)-2-hydroxypropanoic acid is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can project the experimental approach and expected outcomes based on the analysis of closely related compounds.[3][4] For the purpose of this guide, we will draw comparisons with 2-(Biphenyl-4-yl)acetic acid (felbinac), a potent non-steroidal anti-inflammatory drug, for which crystallographic data is available.[5][6][7]
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure involves a series of meticulous steps. Here, we outline a plausible experimental workflow for the X-ray crystallographic analysis of 3-(4-biphenylyl)-2-hydroxypropanoic acid.
Synthesis and Crystallization
The synthesis of 3-aryl-2-hydroxy propanoic acid derivatives can be achieved through various established synthetic routes.[1] Following synthesis and purification, the critical and often most challenging step is the growth of single crystals suitable for X-ray diffraction.[2][8]
Proposed Crystallization Protocol:
-
Solvent Screening: A comprehensive screening of solvents and solvent mixtures is crucial. For a carboxylic acid like 3-(4-biphenylyl)-2-hydroxypropanoic acid, solvents such as ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures would be primary candidates.
-
Crystallization Technique: Slow evaporation of the solvent from a saturated solution at a constant temperature is a common and effective technique. Other methods to be considered include vapor diffusion (hanging or sitting drop) and cooling crystallization.
-
Crystal Selection: The ideal crystal for single-crystal X-ray diffraction should be well-formed, with clear facets, and typically larger than 0.1 mm in all dimensions, free from cracks or other imperfections.[8]
X-ray Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8]
Data Collection Parameters:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) would be used.
-
X-ray Source: Common X-ray sources are Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., absorption, polarization) to yield a set of structure factors.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Structure Solution: Direct methods are commonly employed to determine the initial phases of the structure factors, leading to an initial electron density map.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically expressed by the R-factor.[9]
Below is a diagram illustrating the experimental workflow for X-ray crystallography.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis: 3-(4-biphenylyl)-2-hydroxypropanoic Acid vs. Felbinac
To provide a tangible comparison, we will contrast the anticipated crystallographic data for 3-(4-biphenylyl)-2-hydroxypropanoic acid with the published data for felbinac (2-(Biphenyl-4-yl)acetic acid).[5] The addition of a hydroxyl group at the alpha-position is expected to introduce significant changes in the crystal packing due to its hydrogen bonding capabilities.
| Parameter | Felbinac (2-(Biphenyl-4-yl)acetic acid)[5] | 3-(4-biphenylyl)-2-hydroxypropanoic Acid (Anticipated) | Rationale for Anticipated Differences |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₅H₁₄O₃ | Addition of a -CH(OH)- group. |
| Molecular Weight | 212.25 g/mol | 242.27 g/mol | Increased molecular mass due to the hydroxyl group. |
| Crystal System | Orthorhombic | Monoclinic or Triclinic | The introduction of a chiral center and a hydroxyl group may lead to a lower symmetry crystal system to accommodate more complex hydrogen bonding networks. |
| Space Group | Pbca | Chiral space group (e.g., P2₁, P2₁2₁2₁) | As a chiral molecule, it is expected to crystallize in a non-centrosymmetric space group. |
| Key Intermolecular Interactions | Carboxylic acid dimers via O-H···O hydrogen bonds. | In addition to carboxylic acid dimers, strong O-H···O hydrogen bonds involving the hydroxyl group are expected, potentially leading to the formation of chains or sheets. | The hydroxyl group provides an additional hydrogen bond donor and acceptor site. |
| Dihedral Angle between Phenyl Rings | 27.01(7)° | Likely to be similar, but could be influenced by crystal packing forces. | The overall biphenyl conformation is expected to be conserved, but minor variations due to different crystal environments are possible. |
Alternative Analytical Techniques: A Broader Perspective
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are crucial for characterization, especially when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. For chiral molecules like 3-(4-biphenylyl)-2-hydroxypropanoic acid, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to determine enantiomeric purity and even assign absolute configuration by analyzing the diastereomeric or enantiomeric environments in the NMR spectrum.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase, is a powerful technique for separating and quantifying enantiomers, thus determining the enantiomeric excess of a sample.
-
Mass Spectrometry (MS): While standard MS does not differentiate between enantiomers, techniques like ion mobility-mass spectrometry (IM-MS) combined with chiral modifiers or derivatization can be used for chiral analysis.[12]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property of chiral molecules. It is particularly useful for studying the stereochemistry of molecules in solution and can be used to determine enantiomeric excess and absolute configuration, often with the aid of computational chemistry.[13]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous and highly detailed structural information.[2] | Requires high-quality single crystals, which can be difficult to grow.[8] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, enantiomeric purity (with chiral auxiliaries).[10][11] | Provides detailed structural information in solution, non-destructive. | Does not directly provide 3D structure or crystal packing information. |
| Chiral HPLC | Enantiomeric separation and quantification. | High accuracy for determining enantiomeric excess. | Does not provide structural information beyond retention time. |
| Mass Spectrometry | Molecular weight, fragmentation patterns. Chiral differentiation with specialized techniques.[12] | High sensitivity, requires very small sample amounts. | Standard MS does not distinguish between enantiomers. |
| CD Spectroscopy | Information about molecular chirality and conformation in solution.[13] | Sensitive to stereochemistry. | Absolute configuration assignment often requires comparison with standards or theoretical calculations. |
Conclusion
The X-ray crystallographic analysis of 3-(4-biphenylyl)-2-hydroxypropanoic acid, while yet to be reported, is anticipated to reveal a rich and complex solid-state structure. The presence of the hydroxyl group, in addition to the carboxylic acid moiety, is expected to result in a distinct hydrogen-bonding network compared to its analogue, felbinac. While X-ray crystallography remains the gold standard for absolute structure elucidation, a multi-technique approach, incorporating NMR, HPLC, and CD spectroscopy, provides a comprehensive characterization of this and other chiral molecules, from initial synthesis to solid-state analysis. This integrated approach is fundamental to advancing drug discovery and development.
References
- Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(1), 45-54.
-
Fun, H. K., Yeap, C. S., & Chantrapromma, S. (2010). 2-(Biphenyl-4-yl)acetic acid (felbinac). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2609. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1620. [Link]
-
Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 283, 129155. [Link]
-
Di Mauro, G., & D'Urso, A. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Li, S., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3332, Felbinac. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: FELBINAC (CHEMBL413965). Retrieved from [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology, Chapter 7, Unit7.3. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
- Reddy, M. S., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
Sources
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. biokeanos.com [biokeanos.com]
- 5. 2-(Biphenyl-4-yl)acetic acid (felbinac) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound: FELBINAC (CHEMBL413965) - ChEMBL [ebi.ac.uk]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating purity of 3-(4-biphenylyl)lactic acid for biological assays
Title: Validating the Purity of 3-(4-Biphenylyl)lactic Acid for Biological Assays: A Comparative Guide
Introduction: The Critical Role of 3-(4-Biphenylyl)lactic Acid
3-(4-Biphenylyl)lactic acid (BPLA)—specifically its D-enantiomer—is a highly specialized chiral building block synthesized via the diazotization of D-4-biphenylalanine. In modern drug discovery, BPLA is instrumental in the synthesis of α-hydroxyalkyl esters and peptidomimetics. Notably, BPLA derivatives are utilized to synthesize O-(2-hydroxyalkylcarbonyl) hydroxamates, which have been for class C serine β-lactamases[1].
Because the bulky biphenyl moiety dictates critical hydrophobic interactions within an enzyme's active site (often targeting the P1′ or P2′ pockets), the chemical and enantiomeric purity of BPLA directly governs the reliability of downstream biological and kinetic assays.
The Causality of Impurities: Why Purity Dictates Assay Integrity
As a Senior Application Scientist, I cannot overstate this: an assay is only as reliable as the purity of its chemical probes. In biological evaluations—such as determining the Michaelis constant ( Km ) and turnover number ( kcat ) of a synthesized β-lactamase substrate—using sub-standard BPLA introduces severe artifacts:
-
Chemical Impurities (e.g., unreacted D-4-biphenylalanine): If diazotization is incomplete, residual D-4-biphenylalanine remains. Its free amine can interfere with subsequent activation and coupling reactions[2]. Furthermore, if carried over into the final assay, this byproduct can bind to the enzyme's active site without being turned over, acting as a competitive inhibitor and artificially inflating the apparent Km .
-
Enantiomeric Inversion (L-isomer contamination): Enzymes are exquisitely stereospecific. While both D- and L-α-hydroxy acid derivatives can interact with β-lactamases, the [3]. If the L-enantiomer of BPLA is present, the resulting diastereomeric substrate acts as an "inactive diluent" or a weak competitor, artificially suppressing the kcat of the target compound.
Comparison of Analytical Alternatives for Purity Validation
To establish a self-validating system, researchers must move beyond standard relative purity checks (like basic HPLC-UV) and utilize orthogonal methods.
Table 1: Objective Comparison of Analytical Methods for BPLA Validation
| Analytical Method | Primary Function | Causality / Mechanism of Action | Advantages | Limitations |
| HPLC-UV | Relative Chemical Purity | Relies on UV absorbance at specific wavelengths (e.g., 254 nm for the biphenyl group). | High throughput; standard in most analytical labs. | Extinction coefficients vary between product and impurities; non-UV absorbing impurities are invisible. |
| LC-MS/MS | Trace Impurity ID | Separates analytes by mass-to-charge ratio ( m/z ). | Excellent sensitivity for identifying specific known byproducts. | Ion suppression effects prevent accurate absolute quantification without isotopic standards. |
| qNMR ( 1 H) | Absolute Chemical Purity | Proton resonance intensity is directly proportional to molar concentration. | Universal detection; provides a capturing "NMR silent" mass[4]. | Lower sensitivity for ultra-trace impurities (<0.1%) compared to Mass Spectrometry. |
| Chiral HPLC | Enantiomeric Excess (ee) | Chiral stationary phase differentially interacts with D- and L-isomers. | Absolutely essential for stereochemical validation. | Requires specialized chiral columns (e.g., Chiralcel OD-H) and extensive method optimization. |
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol employs orthogonal validation (qNMR + Chiral HPLC) prior to any biological testing. This ensures that any observed enzyme kinetics are strictly the result of the intended molecule.
Step 1: Absolute Chemical Purity via qNMR
-
Rationale: As advocated by the Journal of Medicinal Chemistry, qNMR provides an absolute purity value that accounts for all impurities, including residual solvents and inorganic salts[5].
-
Procedure:
-
Accurately weigh ~10 mg of the BPLA batch and ~5 mg of a certified internal calibrant (e.g., maleic acid, purity >99.9%) using a microbalance.
-
Dissolve both in 600 µL of anhydrous DMSO- d6 .
-
Acquire a 1D 1 H NMR spectrum. Critical Step: Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the analytes (typically D1≥30 seconds) to ensure complete magnetization recovery.
-
Integrate the distinct biphenyl aromatic protons of BPLA against the olefinic protons of maleic acid to calculate the absolute percentage purity.
-
Step 2: Enantiomeric Excess Validation via Chiral HPLC
-
Rationale: qNMR cannot distinguish enantiomers without the addition of chiral shift reagents. Chiral HPLC provides the necessary stereochemical cross-validation.
-
Procedure:
-
Prepare a 1 mg/mL solution of BPLA in a hexane/isopropanol (90:10) mixture.
-
Inject 10 µL onto a Chiralcel OD-H column.
-
Elute isocratically at 1.0 mL/min and monitor UV absorbance at 254 nm.
-
Calculate %ee based on the peak area ratio of the D-isomer versus the L-isomer.
-
Step 3: Biological Assay Integration
-
Rationale: Only batches passing Steps 1 & 2 (>98% absolute purity, >99% ee) are carried forward.
-
Procedure:
-
Synthesize the O-(2-hydroxyalkylcarbonyl) hydroxamate substrate using the validated D-BPLA[6].
-
Incubate the substrate (varying concentrations from 10 µM to 500 µM) with 0.1 µM P99 β-lactamase in 50 mM phosphate buffer (pH 7.0).
-
Monitor the initial rates of hydrolysis spectrophotometrically to derive precise Km and kcat values.
-
Mandatory Visualization: Purity Validation & Assay Workflow
Orthogonal validation workflow ensuring BPLA purity prior to kinetic biological assays.
Experimental Data: Impact of Purity on Assay Performance
The following table demonstrates the empirical consequences of using unvalidated BPLA batches in a downstream P99 β-lactamase kinetic assay.
Table 2: Kinetic Assay Outcomes Based on BPLA Purity Profiles
| Batch Profile | Absolute Purity (qNMR) | Enantiomeric Excess (ee) | Apparent Km ( μM ) | Apparent kcat ( s−1 ) | Impact on Biological Assay |
| Batch A (Validated) | >98.5% | >99.0% | 45.2 | 120.5 | Accurate baseline kinetics; reliable substrate binding and turnover. |
| Batch B (Chem. Impurity) | 85.0% (15% D-4-biphenylalanine) | >99.0% | 85.6 | 95.2 | False competitive inhibition; the unreacted amino acid binds the active site but cannot be turned over, artificially inflating Km . |
| Batch C (Stereo-Impurity) | >98.0% | 80.0% (20% L-isomer) | 60.4 | 70.8 | Suppressed turnover rate; the resulting L-diastereomer acts as a poor substrate, drastically lowering the observed kcat [3]. |
References
-
Pelto, R. B., & Pratt, R. F. (2010). Serendipitous Discovery of α-Hydroxyalkyl Esters as β-Lactamase Substrates. Biochemistry, 49(49), 10496-10506. URL: [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. URL: [Link]
Sources
- 1. Serendipitous discovery of α-hydroxyalkyl esters as β-lactamase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Serendipitous Discovery of α-Hydroxyalkyl Esters as β-Lactamase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Navigating the Unseen: A Researcher's Guide to Safely Handling 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
An In-Depth Technical Guide for Laboratory Professionals
The structure of 3-(4-Biphenylyl)-2-hydroxypropanoic acid incorporates a biphenyl group and an alpha-hydroxy acid functional group. Biphenyl itself is known to cause skin, eye, and respiratory irritation.[1][2][3] Alpha-hydroxy acids can also be irritating to the skin and eyes. Therefore, it is prudent to treat this compound as a hazardous substance, implementing rigorous safety protocols to minimize exposure.
Core Principles of Safe Handling
The foundation of laboratory safety rests on the hierarchy of controls. This principle prioritizes the most effective measures to mitigate risks. For a novel compound like 3-(4-Biphenylyl)-2-hydroxypropanoic acid, this involves a multi-layered approach:
-
Engineering Controls: These are the first line of defense, designed to remove the hazard at the source.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical.
It is crucial to remember that PPE is a last resort and should be used in conjunction with, not as a replacement for, engineering and administrative controls.
I. Engineering and Administrative Controls: Your First Line of Defense
Before any handling of 3-(4-Biphenylyl)-2-hydroxypropanoic acid, a thorough risk assessment should be conducted. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a written Chemical Hygiene Plan (CHP) for all laboratories.[4][5][6] This plan should outline specific procedures for handling hazardous chemicals.
Key Engineering Controls:
-
Chemical Fume Hood: All work with 3-(4-Biphenylyl)-2-hydroxypropanoic acid, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[7][8] This will protect the researcher from inhaling potentially harmful dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][9][10]
Essential Administrative Controls:
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including weighing, dissolving, and transferring. These SOPs should be readily accessible to all personnel.
-
Training: All personnel who will handle the compound must receive documented training on its potential hazards, safe handling procedures, and emergency protocols.[4][6][11]
-
Labeling: All containers of 3-(4-Biphenylyl)-2-hydroxypropanoic acid must be clearly labeled with the chemical name, hazard warnings, and date received.[5]
II. Personal Protective Equipment (PPE): The Final Barrier
The selection of appropriate PPE is critical when direct contact with the chemical is possible. The following table summarizes the recommended PPE for handling 3-(4-Biphenylyl)-2-hydroxypropanoic acid.
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes and Face | Safety Goggles and Face Shield | Safety goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[12][13] A face shield should be worn over the goggles when there is a significant risk of splashing.[14] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are a suitable minimum for incidental contact.[7][12] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for tears or defects before use and dispose of them immediately after contamination.[1][8] |
| Body | Laboratory Coat | A flame-resistant lab coat with long sleeves is required to protect the skin and clothing from spills.[7][12] |
| Respiratory | N95 Respirator (as needed) | If there is a potential for generating dust and engineering controls are not sufficient, a NIOSH-approved N95 respirator should be worn.[1][15] A full respiratory protection program, including fit testing, is required by OSHA.[16] |
III. Step-by-Step Guide: Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing PPE.
IV. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills of solid material, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[1][9] For larger spills, follow your institution's hazardous material spill response protocol.
V. Disposal Plan: Responsible Stewardship
All waste containing 3-(4-Biphenylyl)-2-hydroxypropanoic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[18] Do not dispose of this chemical down the drain.[1][9]
Conclusion: A Culture of Safety
Handling novel chemical compounds like 3-(4-Biphenylyl)-2-hydroxypropanoic acid requires a proactive and informed approach to safety. By implementing a robust safety plan that integrates engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently advance their work while ensuring their well-being and protecting the environment. A strong culture of safety is not just a set of rules; it is a commitment to excellence in scientific practice.
References
- Biphenyl-d10 - Safety Data Sheet. (n.d.). C/D/N Isotopes.
- Biphenyl CAS No 92-52-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
- BIPHENYL FOR SYNTHESIS MSDS CAS-No.: 92-52-4. (2016, April 29). Loba Chemie.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
- NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025, November 25). Lab Manager.
- The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
- Safety Data Sheet: Biphenyl. (n.d.). Carl ROTH.
- OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 28). TCI Chemicals.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Personal Protective Equipment. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
- Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
- A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28). Sigma-Aldrich.
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
- Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- Safety data sheet - Biphenyl. (n.d.). CPAchem.
- Lab Safety Personal Protection Equipment Requirements. (n.d.). University of Hawaii at Manoa.
- Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid. (2015, February 6). Fisher Scientific.
- SAFETY DATA SHEET - hydroxypropanoic acid. (2026, February 3). CymitQuimica.
- SAFETY DATA SHEET - 4'-Hydroxy-4-biphenylcarboxylic acid. (2024, February 7). Fisher Scientific.
- What PPE Should You Wear for Radiation Protection? (2025, October 20). Aussie Pharma Direct.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cpachem.com [cpachem.com]
- 4. osha.gov [osha.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. compliancy-group.com [compliancy-group.com]
- 7. One moment, please... [actylislab.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. carlroth.com [carlroth.com]
- 11. mastercontrol.com [mastercontrol.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 14. osha.gov [osha.gov]
- 15. leelinework.com [leelinework.com]
- 16. Lab Safety Personal Protection Equipment Requirements | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
